molecular formula C42H18N2O6 B1583739 Vat Brown 1 CAS No. 2475-33-4

Vat Brown 1

货号: B1583739
CAS 编号: 2475-33-4
分子量: 646.6 g/mol
InChI 键: DCYIADGZPJOOFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Vat brown 1 is a fine, dark brown to black crystalline powder with a slight odor. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1,3(16),4,6(15),8,10,12,18,21,23,25,28,31(44),32(41),34,36,38,42-octadecaene-7,14,20,27,33,40-hexone
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InChI

InChI=1S/C42H18N2O6/c45-37-17-7-1-3-9-19(17)39(47)29-25(37)15-13-23-27-28-24-14-16-26-30(40(48)20-10-4-2-8-18(20)38(26)46)34(24)44-36(28)32-31(35(27)43-33(23)29)41(49)21-11-5-6-12-22(21)42(32)50/h1-16,43-44H
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InChI Key

DCYIADGZPJOOFN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)NC6=C1C(=C5N4)C(=O)C2=CC=CC=C2C1=O
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Molecular Formula

C42H18N2O6
Record name VAT BROWN 1
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DSSTOX Substance ID

DTXSID7026283
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Molecular Weight

646.6 g/mol
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Physical Description

Vat brown 1 is a fine, dark brown to black crystalline powder with a slight odor. (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

2475-33-4, 104491-90-9, 241813-60-5, 37400-11-6, 39456-84-3
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Record name 16,23-Dihydronaphth[2′,3′:6,7]indolo[2,3-c]dinaphtho[2,3-a:2′,3′-i]carbazole-5,10,15,17,22,24-hexone
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Melting Point

greater than 572 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to Vat Brown 1: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, also known by its Colour Index name C.I. 70800, is a complex anthraquinone-based vat dye.[1][2] Vat dyes are a class of water-insoluble colorants that are applied to fibers in a reduced, soluble form (leuco) and then oxidized to their insoluble, colored state within the fiber, resulting in excellent fastness properties.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological relevance of this compound, aimed at professionals in research and development.

Chemical Structure and Identification

This compound is a large, polycyclic aromatic compound containing a carbazole (B46965) moiety fused with anthraquinone (B42736) units.[4] Its complex structure is responsible for its color and stability.

Chemical Structure:

Caption: Conceptual Diagram of this compound's Fused Ring System.

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
C.I. Name C.I. 70800[5]
CAS Number 2475-33-4
Molecular Formula C₄₂H₁₈N₂O₆
Molecular Weight 646.60 g/mol
InChIKey DCYIADGZPJOOFN-UHFFFAOYSA-N

Physicochemical Properties

This compound is a dark brown powder with low solubility in water and common organic solvents, a characteristic feature of vat dyes. Its high molecular weight and planar structure contribute to its stability and dyeing properties.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Dark brown powder
Solubility Insoluble in water and cold xylene. Slightly soluble in hot tetralin and hot xylene.
Behavior in H₂SO₄ Greenish-gray or Copenhagen green color in concentrated sulfuric acid, with a brown precipitate upon dilution.
Leuco Form Color Yellow-brown in alkaline solution; dark olive in acidic solution.

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

TechniqueObserved Peaks/Regions
UV-Vis Spectroscopy The absorption spectrum shows a characteristic broad band in the visible region, which is responsible for its brown color. Upon degradation, this band diminishes, and a shift to the UV region is observed, indicating the breakdown of the chromophore.
FT-IR Spectroscopy The FT-IR spectrum of this compound displays characteristic peaks corresponding to its functional groups. These include C=O stretching from the anthraquinone moieties, C-N stretching, and aromatic C-H and C=C vibrations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the condensation of anthraquinone derivatives. One reported method involves the condensation of 1,4-diaminoanthraquinone (B121737) with two equivalents of 1-bromoanthracene-9,10-dione, followed by a cyclization step. A more detailed, albeit low-yield, seven-step industrial synthesis has also been described.

A Generalized Experimental Workflow for Synthesis:

Vat_Brown_1_Synthesis_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product Formation A Phthalic Anhydride + p-Chlorophenol B Quinizarin A->B H₂SO₄ C 1,4-Diaminoanthraquinone B->C Amination G Condensation (Cu catalyst) C->G D Anthraquinone E 1-Anthraquinonesulfonic Acid D->E Sulfonation (HgSO₄ catalyst) F 1-Chloroanthraquinone E->F Chlorination F->G H Carbazolation G->H I This compound H->I Pyridine, AlCl₃

Caption: Generalized workflow for the synthesis of this compound.

Vat Dyeing Process

The application of this compound to textiles follows the typical vat dyeing procedure.

Experimental Workflow for Vat Dyeing:

Vat_Dyeing_Process A This compound (insoluble) B Vatting: Reduction to Leuco Form A->B Alkaline reducing agent (e.g., Na₂S₂O₄) C Dyeing of Fiber B->C Immersion of textile D Oxidation C->D Exposure to air or oxidizing agent E Soaping D->E F Dyed Fiber (this compound, insoluble) E->F

Caption: The experimental workflow for the vat dyeing process.

Biological Activity and Relevance to Drug Development

Currently, there is a lack of specific studies in the public domain on the biological activity of this compound. However, the core chemical structures within this compound, namely anthraquinone and carbazole, are known to be present in compounds with significant biological activities, including anticancer properties.

  • Anthraquinone Derivatives: Many natural and synthetic anthraquinones exhibit a broad range of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant activities. Some anthraquinone-based drugs are used in chemotherapy.

  • Carbazole Derivatives: The carbazole scaffold is a key component in numerous biologically active molecules, with some derivatives showing antiproliferative activity against various cancer cell lines.

The complex structure of this compound, which combines these two important pharmacophores, suggests that it could potentially interact with biological systems. However, without specific experimental data, its biological activity remains speculative. Further research, including cytotoxicity and cell-based assays, would be necessary to explore any potential therapeutic applications.

Logical Relationship of Potential Biological Activity:

Potential_Biological_Activity This compound This compound Anthraquinone Moiety Anthraquinone Moiety This compound->Anthraquinone Moiety Carbazole Moiety Carbazole Moiety This compound->Carbazole Moiety Known Biological Activities Known Biological Activities Anthraquinone Moiety->Known Biological Activities Anticancer, Antioxidant Carbazole Moiety->Known Biological Activities Antiproliferative Potential for Bioactivity Potential for Bioactivity Known Biological Activities->Potential for Bioactivity

Caption: Inferred potential for bioactivity of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a respirator to avoid dust inhalation. It should be stored in a cool, dry place away from oxidizing materials. While not classified as a carcinogen by major regulatory agencies, some intermediates used in its synthesis may be hazardous.

Conclusion

This compound is a chemically complex and highly stable vat dye with significant applications in the textile industry. Its synthesis is intricate, and its physicochemical properties are characteristic of its class. While there is currently no direct evidence of its biological activity, the presence of anthraquinone and carbazole moieties within its structure suggests that it could be a candidate for future investigation in the context of drug discovery. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting the need for further studies to fully elucidate its properties and potential applications beyond its role as a colorant.

References

The Synthesis of C.I. 70800 (Indanthrone): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. 70800, commonly known as Indanthrone or Vat Blue 4, is a high-performance synthetic organic pigment and vat dye renowned for its exceptional lightfastness and chemical resistance. Its primary application lies in the coloration of materials requiring long-term durability, such as automotive coatings, high-quality industrial paints, and textiles. This technical guide provides a comprehensive overview of the synthesis pathway of C.I. 70800, detailing the core chemical transformations, intermediates, and experimental considerations for researchers, scientists, and professionals in the field of drug development and materials science.

Synthesis Pathway Overview

The industrial synthesis of C.I. 70800 is a multi-step process that commences with the dimerization of 2-aminoanthraquinone (B85984) under strongly alkaline conditions at elevated temperatures. This initial reaction is followed by an intramolecular cyclization and a final oxidation step to yield the stable Indanthrone molecule.

The overall synthesis can be conceptually divided into the following key stages:

  • Dimerization of 2-Aminoanthraquinone: The primary and most critical step involves the fusion of two molecules of 2-aminoanthraquinone in a molten caustic alkali medium, typically potassium hydroxide (B78521) (KOH). This reaction is conducted at high temperatures, generally in the range of 220-235°C.

  • Formation of Intermediates: The dimerization process proceeds through the formation of one or more intermediate compounds. While the exact isolation and characterization of all intermediates can be challenging under the harsh reaction conditions, the pathway is understood to involve the formation of a dianthraquinonylamine derivative.

  • Intramolecular Cyclization: The intermediate species undergoes an intramolecular cyclization, leading to the formation of the core heterocyclic structure of Indanthrone.

  • Oxidation: The final step is the oxidation of the cyclized intermediate to yield the fully conjugated and stable Indanthrone molecule. This oxidation can be achieved by introducing an oxidizing agent or through aeration.

Key Intermediates

The synthesis of C.I. 70800 involves the formation of transient intermediates. The principal intermediate is understood to be a dimer of 2-aminoanthraquinone, which subsequently cyclizes. The general structures are depicted in the synthesis pathway diagram below.

Quantitative Data

While precise yields can vary depending on the specific reaction conditions and scale of production, the following table summarizes typical quantitative data reported in the literature for the synthesis of Indanthrone.

ParameterValueNotes
Starting Material2-AminoanthraquinoneHigh purity is essential for optimal yield and color characteristics.
Primary ReagentPotassium Hydroxide (KOH)Used in significant excess to create a molten reaction medium.
Reaction Temperature220 - 235 °CCritical for promoting the dimerization reaction.
Oxidizing AgentsAlkali Metal Chlorates/NitratesOften added to the reaction mixture to improve the yield of Indanthrone.
Typical YieldVariableHighly dependent on reaction conditions and purification methods.

Experimental Protocols

The following provides a generalized experimental protocol for the laboratory-scale synthesis of C.I. 70800. Safety Precaution: This synthesis involves corrosive materials and high temperatures and should only be performed by trained professionals in a suitable fume hood with appropriate personal protective equipment.

Materials:

  • 2-aminoanthraquinone

  • Potassium hydroxide (pellets)

  • Sodium nitrate (B79036) or potassium chlorate (B79027) (optional, as an oxidizing agent)

  • Water

  • Hydrochloric acid (for neutralization)

Procedure:

  • Preparation of the Caustic Melt: In a high-temperature resistant reaction vessel (e.g., a nickel or stainless steel crucible), a mixture of potassium hydroxide and a small amount of water is heated to create a molten flux. The temperature should be carefully controlled and raised to the reaction temperature of 220-250°C.

  • Addition of 2-Aminoanthraquinone: 2-Aminoanthraquinone is gradually added to the molten potassium hydroxide with constant stirring. If an oxidizing agent is used, it can be added at this stage.

  • Reaction: The reaction mixture is maintained at the specified temperature for several hours with continuous stirring to ensure homogeneity and complete reaction. The color of the melt will change as the reaction progresses.

  • Work-up and Isolation: After the reaction is complete, the hot melt is carefully poured into a large volume of water. This quenching step dissolves the excess potassium hydroxide and precipitates the crude Indanthrone.

  • Oxidation (if necessary): Air is bubbled through the aqueous suspension to ensure complete oxidation to Indanthrone.

  • Neutralization and Filtration: The alkaline suspension is neutralized with hydrochloric acid. The precipitated solid is then collected by filtration.

  • Washing and Drying: The filter cake is washed thoroughly with hot water to remove any residual salts and impurities. The purified product is then dried in an oven.

Visualizations

Synthesis Pathway of C.I. 70800

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediates Intermediates cluster_final Final Product 2-Aminoanthraquinone 2-Aminoanthraquinone KOH_Fusion KOH Fusion (220-235 °C) Dimer_Intermediate Dimerization Intermediate KOH_Fusion->Dimer_Intermediate Dimerization Cyclized_Intermediate Cyclized Intermediate Dimer_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Indanthrone C.I. 70800 (Indanthrone) Cyclized_Intermediate->Indanthrone Oxidation

Caption: The synthesis pathway of C.I. 70800 from 2-aminoanthraquinone.

Experimental Workflow

Experimental_Workflow Prepare_Melt Prepare KOH Melt (220-250 °C) Add_Reactant Add 2-Aminoanthraquinone & Optional Oxidant Prepare_Melt->Add_Reactant Reaction Maintain Temperature with Stirring Add_Reactant->Reaction Workup Quench in Water Reaction->Workup Oxidation Aerate for Oxidation Workup->Oxidation Neutralize Neutralize with HCl Oxidation->Neutralize Filter Filter Precipitate Neutralize->Filter Wash_Dry Wash with Hot Water & Dry Filter->Wash_Dry End C.I. 70800 Product Wash_Dry->End

Caption: A generalized workflow for the laboratory synthesis of C.I. 70800.

Spectroscopic Profile of Vat Brown 1 (C.I. 70800): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Vat Brown 1 (C.I. 70800), a complex anthraquinone (B42736) dye. The focus is on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a foundational understanding for its characterization, quality control, and application in various scientific domains.

Introduction to this compound

This compound, with the chemical formula C₄₂H₁₈N₂O₆ and a molecular weight of 646.60 g/mol , belongs to the anthraquinone class of dyes.[1][2] These dyes are known for their vibrant colors and exceptional fastness, making them valuable in the textile industry.[3] The complex polycyclic aromatic structure of this compound gives rise to its characteristic spectroscopic fingerprint, which is crucial for its identification and for studying its interactions with other molecules.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For complex dyes like this compound, the spectrum is characterized by broad absorption bands in the visible region, a consequence of its extensive conjugated π-electron system.

Table 1: Expected UV-Visible Absorption Data for this compound

Wavelength Range (nm)Absorption CharacteristicsAssociated Electronic Transitions
400 - 700Broad absorptionπ → π*

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. The FTIR spectrum of this compound reveals key structural features of its anthraquinone core and associated functional groups. A study involving the electrochemical degradation of C.I. This compound provides a reference spectrum for the parent dye molecule.[4]

Table 2: FTIR Spectral Data for this compound

Peak Position (cm⁻¹)Functional Group AssignmentVibrational Mode
~3400N-H StretchingAmine groups
~1670C=O StretchingKetone groups in the anthraquinone core
~1620C=C StretchingAromatic rings
~1580C=C StretchingAromatic rings
~1380C-N StretchingAmine groups
~1250C-O StretchingEther linkages (if present)
~850 - 750C-H Bending (out-of-plane)Aromatic rings

Note: The peak positions are approximate and have been interpreted from the available spectral image and general knowledge of anthraquinone dye spectra.

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis and FTIR spectroscopy on a solid dye sample like this compound.

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption spectrum of this compound in a suitable solvent.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Due to the poor solubility of this compound in common organic solvents, concentrated sulfuric acid is often used for analysis of this class of dyes.

  • Accurately weigh a small amount (e.g., 1-2 mg) of this compound powder.

  • Carefully dissolve the powder in a known volume (e.g., 10 mL) of concentrated sulfuric acid to create a stock solution.

  • Perform serial dilutions of the stock solution with concentrated sulfuric acid to obtain a sample with an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 Absorbance Units).

Methodology:

  • Calibrate the spectrophotometer using the selected solvent (e.g., concentrated sulfuric acid) as the blank reference.

  • Record the absorbance spectrum of the prepared sample solution over a wavelength range of 200-800 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the this compound sample is in the form of a fine, dry powder.

  • No further sample preparation is typically required for ATR-FTIR.

Methodology:

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

  • Perform data processing, including baseline correction and peak picking, to identify the key absorption bands.

Logical Workflow and Data Interrelation

The spectroscopic analysis of this compound follows a logical progression to ensure comprehensive characterization.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Powder UV_Prep Dissolution in Solvent Sample->UV_Prep Solubilization FTIR_Prep Solid Sample (ATR) Sample->FTIR_Prep Direct Use UV_Vis UV-Vis Spectrometer UV_Prep->UV_Vis FTIR FTIR Spectrometer FTIR_Prep->FTIR UV_Data UV-Vis Spectrum (λmax) UV_Vis->UV_Data FTIR_Data FTIR Spectrum (Peaks) FTIR->FTIR_Data Interpretation Structural Elucidation UV_Data->Interpretation FTIR_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

The data from both UV-Vis and FTIR are complementary. UV-Vis provides information about the electronic structure and conjugation, which is responsible for the color, while FTIR identifies the specific chemical bonds and functional groups that constitute the molecule.

Data_Interrelation Structure This compound (C₄₂H₁₈N₂O₆) UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Structure->UV_Vis determines FTIR FTIR Spectroscopy (Vibrational Modes) Structure->FTIR determines Properties Chemical & Physical Properties (Color, Reactivity) UV_Vis->Properties explains FTIR->Properties explains

Caption: Interrelation of spectroscopic data for this compound.

Conclusion

The spectroscopic analysis of this compound using UV-Vis and FTIR techniques provides a robust framework for its characterization. While a definitive, published dataset with precise quantitative values remains to be fully established in the public domain, the information presented in this guide, based on available spectra and knowledge of the anthraquinone class of dyes, offers a strong foundation for researchers and professionals. The detailed experimental protocols and logical workflows provided herein will aid in obtaining reliable and reproducible spectroscopic data for this important dye molecule.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Vat Brown 1 Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of Vat Brown 1 (C.I. 70800), a complex anthraquinone (B42736) dye. The information is intended for researchers, scientists, and professionals in drug development and materials science, presenting data in a structured format, detailing relevant experimental protocols, and illustrating key processes through standardized diagrams.

General and Chemical Identification

This compound is a synthetic vat dye recognized for its deep brown coloration and high fastness, making it suitable for dyeing cellulosic fibers like cotton, linen, and viscose.[1][2][3] Its complex molecular structure, a carbazole (B46965) derivative of anthraquinone, is responsible for its characteristic properties and intricate manufacturing process.[4]

PropertyValueSource
C.I. Name This compound, C.I. 70800[5]
CAS Number 2475-33-4
Molecular Formula C₄₂H₁₈N₂O₆
Molecular Weight 646.60 g/mol
Synonyms Vat Brown BR, Cibanone Brown BR, Vat Navy Brown BR
Molecular Structure Anthraquinones

Physical Properties

The physical characteristics of this compound powder are summarized below. It is typically supplied as a fine, dark powder with minimal odor.

PropertyDescriptionSource
Appearance Fine, dark brown to black crystalline powder.
Odor Slight, almost odorless.
Solubility Insoluble in water and cold xylene. Slightly soluble in hot tetralin and hot xylene.
Behavior in H₂SO₄ Turns greenish-gray or Copenhagen green in concentrated sulfuric acid, forming a brown precipitate upon dilution.
Leuco Form Color The alkaline-reduced (leuco) form is yellow-brown, while the acid-reduced form is dark olive.
Flash Point Data is not available, but the substance is considered probably combustible.

Chemical Synthesis and Logical Workflow

The industrial synthesis of this compound is a complex, multi-step process known for its low overall yield, estimated at around 19%. The process involves the synthesis of two key intermediates which are then condensed and cyclized. A significant challenge is the formation of by-products, which necessitates additional purification steps.

A generalized workflow for the synthesis is outlined below.

G cluster_intermediate1 Intermediate A Synthesis cluster_intermediate2 Intermediate B Synthesis cluster_final Final Product Formation A1 1,5-Diaminoanthraquinone A2 Acylation A1->A2 A3 Acidic Hydrolysis A2->A3 A4 1-Amino-5-benzamidoanthraquinone A3->A4 C1 Condensation A4->C1 B1 1-Aminoanthraquinone B2 Acylation B1->B2 B3 Bromination B2->B3 B4 1-Benzoylamino-4-bromoanthraquinone B3->B4 B4->C1 C2 Ring Closing (Carbazolation) C1->C2 C3 Oxidation C2->C3 C4 This compound C3->C4

Fig. 1: Generalized Synthesis Pathway for this compound.

Experimental Protocols and Characterization

The characterization of this compound and its degradation products relies on several advanced analytical techniques. These methods are crucial for quality control, stability studies, and environmental impact assessment.

4.1. Experimental Methodologies

  • UV-Visible Spectroscopy (UV-Vis): This technique is used to monitor the decolorization and degradation of the dye in solution. The absorbance of the dye solution is measured at its maximum wavelength (λ_max) over time. The percentage of decolorization is calculated from the change in absorbance, providing kinetic data on the degradation process.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is employed to identify the functional groups present in the dye molecule and to track changes during degradation. The spectrum of the original dye shows characteristic peaks for its aromatic structure. The disappearance of these peaks and the appearance of new ones in treated samples confirm the breakdown of the parent molecule into simpler compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for separating and identifying intermediate products formed during degradation. Mass spectrometry provides the molecular weights of the components in a sample. A decrease in the peak corresponding to this compound's molecular mass and the emergence of peaks for smaller fragments provide direct evidence of its breakdown.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to elucidate the precise molecular structure of the dye and its by-products. By analyzing the chemical shifts and integration of signals in the NMR spectrum, researchers can identify and quantify the different species present in a sample, which is essential for optimizing synthesis and understanding reaction mechanisms.

4.2. Analytical Workflow for Degradation Studies

The logical flow for investigating the degradation of this compound typically follows a standardized workflow, integrating multiple analytical techniques to build a comprehensive profile of the process.

G cluster_main Analytical Workflow for this compound Degradation Study cluster_analysis Post-Treatment Analysis start Sample Preparation (this compound in Solution) treatment Degradation Treatment (e.g., Electrochemical, Biological) start->treatment uv_vis UV-Vis Spectroscopy (Monitor Decolorization) treatment->uv_vis ftir FTIR Analysis (Functional Group Changes) treatment->ftir lc_ms LC-MS Analysis (Identify Intermediates) treatment->lc_ms interpretation Data Interpretation & Pathway Elucidation uv_vis->interpretation ftir->interpretation lc_ms->interpretation conclusion Final Report (Toxicity & Efficacy Assessment) interpretation->conclusion

Fig. 2: Workflow for Analyzing this compound Degradation.

Biodegradation Pathways

While specific biodegradation pathways for this compound are not extensively detailed, studies on the closely related Vat Brown R offer a proposed model. Microbial consortia, such as those including Pseudomonas aeruginosa and Bacillus flexus, have shown high efficacy in decolorizing the dye. The proposed biotransformation proceeds through the breakdown of the complex anthraquinone structure into non-toxic intermediates like phthalic acid.

G cluster_biodegradation Proposed Biodegradation Pathway of Vat Dyes parent Vat Brown Dye (Complex Anthraquinone Structure) intermediate1 1,2-Diaminoanthracene-9,10-dione parent->intermediate1 Microbial Action intermediate2 Anthracene-9,10-dione intermediate1->intermediate2 final_product Mineralization to Non-Toxic Compounds (e.g., Phthalic Acid) intermediate2->final_product

Fig. 3: Proposed Biodegradation Pathway for Anthraquinone Vat Dyes.

Health and Safety Information

This compound powder presents several potential health hazards that require careful handling in a laboratory or industrial setting.

Hazard TypeDescriptionSource
Ingestion Harmful if swallowed; may cause gastrointestinal irritation.
Inhalation May cause irritation of the respiratory tract. Dust clouds can form explosive mixtures with air.
Skin/Eye Contact Can cause irritation to the skin and eyes. Prolonged contact may affect sensitive individuals.
Chronic Effects Possible risks of irreversible effects. When heated to decomposition, it may emit toxic fumes of carbon and nitrogen oxides.
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.

Proper personal protective equipment (PPE), including gloves, respirators, and eye protection, along with adequate ventilation, is essential to minimize exposure.

References

The Solubility Profile of Vat Brown 1 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of C.I. Vat Brown 1 (C.I. 70800), an anthraquinone-based vat dye. A thorough review of available literature indicates a significant gap in quantitative solubility data for this compound in various organic solvents. This document summarizes the existing qualitative solubility information and presents detailed, generalized experimental protocols for the quantitative determination of this compound solubility using established gravimetric and spectrophotometric methods. These methodologies are intended to provide a foundational framework for researchers requiring precise solubility data for applications in material science, formulation development, and other research areas where the dissolution of this dye in organic media is critical.

Introduction to this compound

This compound, with the chemical identifier C.I. 70800 and CAS number 2475-33-4, is a complex organic dye belonging to the anthraquinone (B42736) class.[1] Its molecular formula is C₄₂H₁₈N₂O₆, and it has a molecular weight of 646.60 g/mol .[1] Like other vat dyes, this compound is characteristically insoluble in water in its oxidized pigment form. Its application in textile dyeing relies on a chemical reduction process in an alkaline medium (vatting) to form a water-soluble "leuco" form, which can then be oxidized back to its insoluble form within the fiber. Beyond textiles, the robust nature of its molecular structure presents potential for applications in other fields, necessitating a clear understanding of its solubility in non-aqueous systems.

Solubility Profile of this compound

Current publicly accessible scientific literature and technical data sheets provide limited, primarily qualitative, information on the solubility of this compound in organic solvents. Quantitative data, such as solubility in g/L or mol/L at specified temperatures, remains largely unreported. The available information is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventTemperatureSolubility
WaterAmbientInsoluble
XyleneColdInsoluble[1][2]
XyleneHotSlightly Soluble[2]
1,2,3,4-Tetrahydronaphthalene (Tetralin)HotSlightly Soluble
Concentrated Sulfuric AcidAmbientSoluble

Experimental Protocols for Quantitative Solubility Determination

Due to the absence of specific quantitative data for this compound, the following sections detail established and reliable methodologies for its determination. These protocols, while general, are based on standard laboratory practices for sparingly soluble organic compounds and dyes.

Gravimetric Method

The gravimetric method is a direct and highly accurate technique for determining the solubility of a solid solute in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the clear solution, evaporating the solvent, and weighing the residual solid.

3.1.1. Detailed Experimental Protocol

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic shaker bath).

    • Agitate the mixture vigorously for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature must be strictly maintained at the desired value (e.g., 25 °C, 40 °C, etc.).

  • Separation of Undissolved Solute:

    • Cease agitation and allow the suspension to stand undisturbed for several hours to permit the settling of undissolved this compound particles.

    • To ensure the complete removal of solid particles, the supernatant should be filtered through a fine-porosity filter (e.g., a 0.2 µm PTFE syringe filter) or centrifuged at high speed, followed by careful decantation of the clear supernatant.

  • Sample Measurement and Solvent Evaporation:

    • Accurately transfer a known volume (e.g., 10.00 mL) of the clear, saturated solution into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the decomposition point of this compound. This step should be performed in a fume hood.

  • Weighing and Calculation:

    • Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dry this compound residue on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

    • The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot (L)

3.1.2. Experimental Workflow Diagram

Gravimetric_Method Gravimetric Solubility Determination Workflow A 1. Add excess this compound to solvent B 2. Equilibrate at constant temperature (24-48h agitation) A->B C 3. Separate undissolved solid (Centrifugation/Filtration) B->C D 4. Transfer known volume of saturated solution to pre-weighed dish C->D E 5. Evaporate solvent D->E F 6. Dry residue to constant weight E->F G 7. Weigh residue and calculate solubility F->G

Caption: Workflow for the gravimetric determination of solubility.

Spectrophotometric Method

For colored compounds like this compound, UV-Visible spectrophotometry offers a sensitive and often more rapid alternative to the gravimetric method. This indirect method relies on Beer-Lambert's Law, which correlates absorbance with concentration.

3.2.1. Detailed Experimental Protocol

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known, accurate concentration in the desired organic solvent. This may require a co-solvent or a different, more soluble solvent for initial dissolution, followed by dilution in the target solvent, provided the dye remains in solution.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Using a UV-Visible spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the molar absorptivity (ε) from the slope of the line.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the target solvent as described in the gravimetric method (Section 3.1.1, steps 1 and 2).

  • Measurement and Calculation:

    • Withdraw a small, precise volume of the clear, saturated solution.

    • Dilute this aliquot with a known volume of the pure solvent to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    Solubility (mol/L) = Concentration of diluted sample (mol/L) × Dilution Factor

    Solubility (g/L) = Solubility (mol/L) × Molar Mass of this compound ( g/mol )

3.2.2. Experimental Workflow Diagram

Spectrophotometric_Method Spectrophotometric Solubility Determination Workflow cluster_0 Calibration cluster_1 Sample Analysis A 1a. Prepare stock solution of known concentration B 2a. Create series of standard dilutions A->B C 3a. Measure absorbance of standards at λmax B->C D 4a. Plot calibration curve (Absorbance vs. Concentration) C->D E 1b. Prepare saturated solution of This compound F 2b. Dilute a known volume of the saturated solution E->F G 3b. Measure absorbance of diluted sample at λmax F->G H 4b. Determine concentration from calibration curve G->H I 5b. Calculate original solubility (accounting for dilution) H->I

Caption: Workflow for the spectrophotometric determination of solubility.

Conclusion

While this compound is a well-established dye in the textile industry, its characterization in terms of solubility in organic solvents is not well-documented in publicly available literature. This guide consolidates the existing qualitative data and provides two robust, standard methodologies—gravimetric and spectrophotometric—for the precise and accurate quantitative determination of its solubility. The detailed protocols and workflows presented herein are designed to equip researchers, scientists, and formulation professionals with the necessary tools to generate the critical solubility data required for their specific applications, thereby facilitating the expanded use of this compound in diverse scientific and industrial fields.

References

Molecular weight and formula of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and toxicological aspects of Vat Brown 1 (C.I. 70800), an anthraquinone-based vat dye.

Core Molecular and Physical Data

This compound is a complex organic molecule widely used in the textile industry for its dyeing properties. Below is a summary of its key quantitative data.

PropertyValueReference
Molecular Formula C₄₂H₁₈N₂O₆[1][2][3][4][5]
Molecular Weight 646.60 g/mol
CAS Number 2475-33-4
Appearance Dark brown powder
Solubility Insoluble in water and cold xylene; slightly soluble in hot tetralin and hot xylene.

Synthesis and Manufacturing

The industrial synthesis of this compound is a multi-step process that involves the condensation of two primary intermediates derived from anthraquinone. While specific proprietary protocols may vary, the general chemical pathway is well-established.

Experimental Protocol: Synthesis of a Vat Brown Dye

The following protocol is based on the synthesis of Vat Brown R, a closely related compound, and illustrates the general methodology for producing such dyes.

Step 1: Preparation of 1-benzoylamino-4-bromoanthraquinone

  • Add 50-80 parts of 1-aminoanthraquinone (B167232) to 400-600 parts of nitrobenzene.

  • Heat the mixture to 130°C and apply a vacuum of -0.02 to -0.04 MPa for over an hour to remove water.

  • At 125-150°C, add 30-60 parts of benzoyl chloride dropwise over 45-75 minutes.

  • Maintain the temperature at 130-160°C for 3-5 hours to complete the acylation reaction.

  • Cool the mixture to below 45°C.

  • Add 280 parts of water and 50-60 parts of a 20-35% sodium chlorate (B79027) solution.

  • Add 40-70 parts of bromine and heat to 58°C, maintaining it at 58-76°C for 15 hours for bromination.

  • Heat to 90-95°C to recover the bromine via steam distillation.

  • Add 40-60 parts of soda ash to adjust the pH to 7-8.

  • Cool to approximately 50°C and isolate the product, 1-benzoylamino-4-bromoanthraquinone, by centrifugation.

Step 2: Preparation of 1-amino-5-benzamidoanthraquinone

  • In a parallel process, 1,5-diaminoanthraquinone (B86024) is partially acylated with benzoyl chloride.

  • The resulting mixture of mono- and di-acylated products is then subjected to hydrolysis in concentrated sulfuric acid to yield the desired mono-acylated product.

Step 3: Condensation and Cyclization

  • The two intermediates, 1-amino-5-benzamidoanthraquinone and 1-benzoylamino-4-bromoanthraquinone, are condensed in a high-boiling solvent like nitrobenzene.

  • The resulting condensate undergoes a ring-closure reaction in concentrated sulfuric acid.

  • The final product is obtained after an oxidation step, typically with sodium chlorate, to remove impurities.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis 1-Aminoanthraquinone 1-Aminoanthraquinone Acylation Acylation 1-Aminoanthraquinone->Acylation Benzoyl Chloride Bromination Bromination Acylation->Bromination Bromine 1-Benzoylamino-4-bromoanthraquinone 1-Benzoylamino-4-bromoanthraquinone Bromination->1-Benzoylamino-4-bromoanthraquinone Condensation Condensation 1-Benzoylamino-4-bromoanthraquinone->Condensation 1,5-Diaminoanthraquinone 1,5-Diaminoanthraquinone Partial Acylation Partial Acylation 1,5-Diaminoanthraquinone->Partial Acylation Benzoyl Chloride Hydrolysis Hydrolysis Partial Acylation->Hydrolysis H₂SO₄ 1-Amino-5-benzamidoanthraquinone 1-Amino-5-benzamidoanthraquinone Hydrolysis->1-Amino-5-benzamidoanthraquinone 1-Amino-5-benzamidoanthraquinone->Condensation Ring Closure Ring Closure Condensation->Ring Closure H₂SO₄ Oxidation Oxidation Ring Closure->Oxidation Sodium Chlorate This compound This compound Oxidation->this compound G This compound This compound Human Exposure Assessment Human Exposure Assessment This compound->Human Exposure Assessment Environmental Release Assessment Environmental Release Assessment This compound->Environmental Release Assessment In Vitro Mutagenicity Assays In Vitro Mutagenicity Assays Human Exposure Assessment->In Vitro Mutagenicity Assays Ames Test Acute Toxicity Studies Acute Toxicity Studies Human Exposure Assessment->Acute Toxicity Studies LD₅₀ (Oral, Dermal) Skin/Eye Irritation Tests Skin/Eye Irritation Tests Human Exposure Assessment->Skin/Eye Irritation Tests Biodegradation Studies Biodegradation Studies Environmental Release Assessment->Biodegradation Studies Ecotoxicity Testing Ecotoxicity Testing Environmental Release Assessment->Ecotoxicity Testing LC₅₀ (Fish, Daphnia) Risk Characterization Risk Characterization In Vitro Mutagenicity Assays->Risk Characterization Acute Toxicity Studies->Risk Characterization Skin/Eye Irritation Tests->Risk Characterization Environmental Impact Assessment Environmental Impact Assessment Biodegradation Studies->Environmental Impact Assessment Ecotoxicity Testing->Environmental Impact Assessment Regulatory Compliance Regulatory Compliance Risk Characterization->Regulatory Compliance Environmental Impact Assessment->Regulatory Compliance

References

An In-depth Technical Guide to C.I. Vat Brown 1 (C.I. 70800)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of C.I. Vat Brown 1, a significant dye within the anthraquinone (B42736) class. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound. This document covers its classification, physicochemical properties, manufacturing, and the experimental protocols for its characterization.

Classification and Identification

C.I. This compound is classified within the Colour Index International, a globally recognized reference database for colorants.[1][2][3] Its classification is based on both its application method (vat dye) and its chemical constitution (anthraquinone).[4][5]

Table 1: Identification of C.I. This compound

IdentifierValue
C.I. Generic NameThis compound
C.I. Constitution Number70800
CAS Registry Number2475-33-4
Chemical ClassAnthraquinone
Molecular FormulaC₄₂H₁₈N₂O₆
Molecular Weight646.60 g/mol
Alternative NamesVat Navy Brown BR, Vat Brown 2R, Vat Brown BR, Cibanon Brown BR

Physicochemical Properties

This compound is a dark brown powder with specific solubility characteristics that are fundamental to its application as a vat dye.

Table 2: Physicochemical Properties of C.I. This compound

PropertyDescription
AppearanceDark brown powder
SolubilityInsoluble in water and cold xylene. Slightly soluble in hot 1,2,3,4-tetrahydronaphthalene (B1681288) and hot xylene.
Behavior in Concentrated Sulfuric AcidForms a Copenhagen green solution, which yields a brown precipitate upon dilution.
Leuco Form (Alkaline Reduction)Yellow-brown
Leuco Form (Acid Reduction)Dark olive

Manufacturing and Synthesis

The manufacturing process for C.I. This compound involves the condensation of 1,4-diaminoanthraquinone (B121737) with 1-bromoanthracene-9,10-dione. This is followed by a heating step in pyridine (B92270) with aluminum chloride.

Applications

C.I. This compound is primarily used for the dyeing and printing of cellulosic fibers such as cotton, hemp, silk, and viscose. It is also utilized in the dyeing of cotton yarn and for polyester/cotton blended fabrics, typically in a two-bath process.

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Identification and Purity Assessment

Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Mass spectrometry then ionizes the separated components and measures their mass-to-charge ratio, allowing for their identification and structural elucidation. This technique is highly effective for the analysis of anthraquinone dyes.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound is dissolved in a suitable organic solvent, such as N,N-dimethylformamide (DMF) or a mixture of methanol (B129727) and chloroform. The solution is then filtered through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of water (with a modifier like formic acid or acetic acid) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Detection: A Diode Array Detector (DAD) can be used to obtain the UV-Vis spectrum of the dye, while the mass spectrometer provides mass data.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for anthraquinone dyes.

    • Polarity: Both positive and negative ion modes can be utilized, depending on the specific structure of the dye and any impurities.

    • Analysis: The mass spectrum of the main peak corresponding to this compound should show a molecular ion consistent with its molecular weight. The purity can be estimated from the relative peak areas in the chromatogram.

Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Characterization

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the powdered this compound sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The sample is placed in the FTIR spectrometer, and the spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.

  • Interpretation: The resulting spectrum should exhibit characteristic absorption bands for the functional groups present in the this compound molecule, such as C=O (carbonyl) stretching from the anthraquinone structure, C=C stretching from the aromatic rings, and C-N stretching from the amino groups.

Colorfastness Testing

Principle: Colorfastness tests assess the resistance of the color of the dyed textile to various environmental factors it may encounter during its use, such as washing, light, and rubbing. Standardized methods from organizations like the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) are used.

5.3.1. Colorfastness to Washing (ISO 105-C06 / AATCC 61)

  • A specimen of the fabric dyed with this compound is stitched together with a multifiber test fabric.

  • The composite specimen is washed in a specified detergent solution under controlled conditions of temperature, time, and mechanical agitation.

  • After washing and drying, the change in color of the dyed specimen and the staining of the adjacent multifiber fabric are assessed using the appropriate Gray Scales.

5.3.2. Colorfastness to Light (ISO 105-B02 / AATCC 16)

  • A specimen of the fabric dyed with this compound is exposed to a controlled artificial light source that simulates natural sunlight (e.g., a Xenon arc lamp).

  • Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed.

  • The fading of the test specimen is compared to the fading of the blue wool standards to determine its lightfastness rating.

5.3.3. Colorfastness to Rubbing (Crocking) (ISO 105-X12 / AATCC 8)

  • A specimen of the fabric dyed with this compound is placed on the base of a crockmeter.

  • A standard white cotton test cloth is rubbed against the colored specimen under controlled pressure for a specified number of cycles.

  • The amount of color transferred to the white test cloth is assessed by comparing it to the Gray Scale for Staining.

Logical Relationships and Classification

The following diagram illustrates the classification of C.I. This compound within the broader context of chemical dyes and the Colour Index system.

Vat_Brown_1_Classification Dyes Chemical Dyes VatDyes Vat Dyes Dyes->VatDyes Application Class AnthraquinoneDyes Anthraquinone Dyes Dyes->AnthraquinoneDyes Chemical Class VatBrown1 C.I. This compound (C.I. 70800) VatDyes->VatBrown1 AnthraquinoneDyes->VatBrown1 ColourIndex Colour Index International ColourIndex->VatBrown1 Assigns C.I. Name & Number

Caption: Classification of C.I. This compound.

References

In-Depth Technical Guide: Health and Safety Data for Vat Brown 1 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available health and safety data for exposure to Vat Brown 1 (C.I. 70800; CAS No. 2475-33-4). The information is intended for researchers, scientists, and drug development professionals, presenting a consolidation of toxicological data, experimental protocols, and safety assessments.

Chemical and Physical Properties

This compound is an anthraquinone (B42736) dye. Key identification and property information is summarized below.

PropertyValue
Chemical Name C.I. This compound
Colour Index (C.I.) No. 70800
CAS Number 2475-33-4
Molecular Formula C₄₂H₁₈N₂O₆
Molecular Weight 646.6 g/mol
Appearance Brown powder
Solubility Insoluble in water.

Toxicological Data

Comprehensive quantitative toxicological data for this compound is limited in publicly available literature. The following tables summarize the available information, including general data for the broader class of vat dyes where specific data for this compound is not available.

Acute Toxicity

No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound were identified. However, general data for vat dyes suggests low acute oral toxicity.

EndpointSpeciesRouteValueReference
Oral LD50 RatOral> 2000 mg/kg (for vat dyes in general)General knowledge from safety data sheets.
Dermal LD50 --Data not available-
Inhalation LC50 --Data not available-
Irritation and Sensitization

This compound is generally considered to be an irritant to the eyes, skin, and respiratory system upon direct contact with the powder form.

EndpointSpeciesResultReference
Skin Irritation -May cause skin irritation.Based on Material Safety Data Sheet (MSDS) information.
Eye Irritation RabbitExpected to be a mild irritant.[1]A general statement for anthraquinone dyes suggests mild irritation in rabbits at 500 mg for 24 hours.[1]
Respiratory Irritation -May cause respiratory tract irritation.Based on MSDS information.
Sensitization -Data not available-
Genotoxicity and Mutagenicity

There is conflicting information regarding the mutagenicity of this compound. While its chemical structure, containing anthraquinone moieties, suggests a potential for mutagenicity, at least one database reports a negative result in a bacterial mutagenicity assay.

AssayTest SystemResultReference
Bacterial Reverse Mutation (Ames Test) Salmonella typhimuriumNegative[2]

It is important to note that one study on the prediction of mutagenicity suggested that this compound would be mutagenic based on its chemical structure[3]. Another study did not evaluate it due to insolubility in the culture medium[4].

Carcinogenicity

This compound is not classified as a carcinogen by major regulatory agencies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, the following sections describe the standard methodologies for key toxicological assessments as would be applied to a substance like this compound.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit.

Procedure:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Dose Preparation: The test substance (0.5 g for a solid) is applied to a small area (approximately 6 cm²) of the clipped dorsal skin.

  • Application: The substance is applied to a gauze patch and then to the skin. The patch is covered with a semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control.

Procedure:

  • Animal Selection: Healthy, adult albino rabbits are used.

  • Dose Administration: A single dose of the test substance (0.1 mL for a liquid or not more than 0.1 g for a solid) is instilled into the conjunctival sac of one eye.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness.

  • Scoring: Lesions are scored based on a standardized system. The reversibility of any observed effects is also assessed.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes required to synthesize the amino acid histidine. These bacteria, which cannot grow in a histidine-free medium, are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Procedure:

  • Bacterial Strains: Multiple strains of S. typhimurium are used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the health and safety assessment of chemicals like this compound.

Chemical_Safety_Assessment_Workflow cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization cluster_3 Risk Management A Physicochemical Properties C In Vitro Studies (e.g., Ames Test) A->C B In Silico / QSAR B->C D In Vivo Studies (e.g., Acute Toxicity) C->D G Dose-Response Assessment D->G E Routes of Exposure (Dermal, Inhalation, Oral) F Exposure Scenarios (Occupational, Consumer) E->F F->G H Risk Estimation G->H I Control Measures (PPE, Engineering Controls) H->I J Regulatory Classification & Labeling H->J

Figure 1: Chemical Safety Assessment Workflow

Ames_Test_Workflow cluster_0 Experimental Groups cluster_1 Controls A Prepare Bacterial Strains (S. typhimurium, His-) D Test Substance + Bacteria A->D E Test Substance + Bacteria + S9 A->E B Prepare Test Substance (this compound in DMSO) B->D B->E C Prepare S9 Mix (for metabolic activation) C->E H Plate Incorporation (Mix with top agar, pour on minimal media) D->H E->H F Negative Control (Vehicle only) F->H G Positive Control (Known mutagen) G->H I Incubate @ 37°C for 48-72h H->I J Count Revertant Colonies I->J K Data Analysis (Compare to controls, assess dose-response) J->K

Figure 2: Ames Test Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for Dyeing Cotton with Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed laboratory procedure for the dyeing of cotton fabric with Vat Brown 1 (CI this compound; CAS No: 2475-33-4). The protocols are intended for researchers, scientists, and professionals in the fields of textile chemistry and material science.

Overview

Vat dyes, including this compound, are a class of water-insoluble dyes that are applied to cellulosic fibers, such as cotton, in a soluble, reduced form. The process involves four main stages: vatting, dyeing, oxidation, and soaping. The vatting step converts the insoluble dye into its water-soluble leuco form using a reducing agent in an alkaline medium. The cotton fabric is then immersed in this dye bath. Subsequently, the leuco dye within the fibers is oxidized back to its insoluble form, resulting in a colored fabric with excellent fastness properties.

Experimental Data

The following tables summarize the key quantitative parameters for the laboratory-scale dyeing of cotton with this compound.

Table 1: Reagents and Materials

Reagent/MaterialSpecificationPurpose
Cotton FabricScoured and bleachedSubstrate for dyeing
This compoundCommercial GradeColorant
Sodium Hydroxide (B78521) (NaOH)Laboratory GradeAlkaline medium for vatting and dyeing
Sodium Hydrosulfite (Na₂S₂O₄)Laboratory GradeReducing agent for vatting
Turkey Red OilLaboratory GradeWetting and dispersing agent
Sodium Chloride (NaCl)Laboratory GradeElectrolyte to promote dye exhaustion
Hydrogen Peroxide (H₂O₂)35% SolutionOxidizing agent
Non-ionic DetergentLaboratory GradeSoaping agent
Acetic Acid (CH₃COOH)Laboratory GradeNeutralizing agent

Table 2: Experimental Parameters for Dyeing

ParameterValueUnitStage
Liquor Ratio1:20-Vatting & Dyeing
Dye Concentration2% on weight of fabric (owf)Dyeing
Sodium Hydroxide5-12g/LVatting & Dyeing
Sodium Hydrosulfite3-8g/LVatting & Dyeing
Turkey Red Oil1-2g/LVatting
Sodium Chloride10-20g/LDyeing
Vatting Temperature50-60°CVatting
Vatting Time15-20minutesVatting
Dyeing Temperature60°CDyeing
Dyeing Time45-60minutesDyeing
Oxidation Temperature40-50°COxidation
Oxidation Time10-15minutesOxidation
Soaping Temperature95-100°CSoaping
Soaping Time10-15minutesSoaping

Experimental Protocols

Pre-treatment of Cotton Fabric
  • Scouring: The raw cotton fabric is first scoured to remove natural waxes, oils, and other impurities. This is typically done by treating the fabric in a solution containing sodium hydroxide (2-3 g/L) and a wetting agent (1 g/L) at 90-100°C for 1-2 hours.

  • Bleaching: To achieve a white base for dyeing, the scoured fabric is bleached, commonly with a hydrogen peroxide solution at an alkaline pH.

  • Washing and Neutralization: The fabric is thoroughly washed with hot and cold water to remove residual chemicals and then neutralized with a dilute solution of acetic acid. Finally, it is rinsed with deionized water and dried.

Vatting of this compound
  • Prepare a stock solution of the dye by pasting the required amount of this compound powder with an equal amount of Turkey Red Oil and a small amount of warm water (40-50°C).

  • In a separate vessel, prepare the dye bath with the required volume of water to achieve the desired liquor ratio (e.g., 1:20).

  • Add the required amount of sodium hydroxide to the dye bath and stir until dissolved.

  • Add the prepared dye paste to the alkaline solution.

  • Gradually add the sodium hydrosulfite to the dye bath while stirring.

  • Raise the temperature of the dye bath to 50-60°C and maintain for 15-20 minutes to ensure complete reduction of the dye. The color of the solution will change, indicating the formation of the leuco-vat dye.

Dyeing of Cotton Fabric
  • Introduce the pre-wetted cotton fabric into the prepared leuco-vat dye bath.

  • Raise the temperature to 60°C and hold for 45-60 minutes.

  • To enhance dye uptake, sodium chloride can be added in two equal portions at the beginning and after 20 minutes of dyeing.

  • Ensure the fabric remains fully immersed in the dye bath to prevent premature oxidation.

Oxidation
  • After the dyeing is complete, remove the fabric from the dye bath and squeeze out the excess liquor.

  • The soluble leuco dye absorbed by the fibers needs to be converted back to its insoluble form. This can be achieved by:

    • Air Oxidation: Exposing the fabric to the atmosphere for 10-20 minutes.

    • Chemical Oxidation: Immersing the fabric in a bath containing hydrogen peroxide (0.5-1.0 g/L) at 40-50°C for 10-15 minutes.[1]

  • After oxidation, the characteristic brown color of the dye will develop on the fabric.

Soaping and After-treatment
  • To remove any loose dye particles from the fabric surface and to improve the fastness properties, a soaping treatment is necessary.

  • Prepare a soaping bath containing a non-ionic detergent (1-2 g/L) and soda ash (1-2 g/L).[1]

  • Treat the dyed and oxidized fabric in this bath at 95-100°C for 10-15 minutes.[1]

  • Rinse the fabric thoroughly with hot water followed by cold water.

  • Finally, dry the dyed cotton fabric.

Visualizations

experimental_workflow cluster_pretreatment Pre-treatment cluster_dyeing_process Dyeing Process scouring Scouring bleaching Bleaching scouring->bleaching washing_neutralization Washing & Neutralization bleaching->washing_neutralization vatting Vatting of Dye washing_neutralization->vatting dyeing Dyeing of Cotton vatting->dyeing oxidation Oxidation dyeing->oxidation soaping Soaping oxidation->soaping final_product Dyed Cotton Fabric soaping->final_product Drying

Caption: Experimental workflow for dyeing cotton with this compound.

vat_dyeing_mechanism cluster_process Chemical Transformation cluster_location Location insoluble_dye This compound (Insoluble Pigment) leuco_dye Leuco-Vat Dye (Soluble Form) insoluble_dye->leuco_dye Reduction (NaOH + Na₂S₂O₄) dye_bath In Dye Bath dyed_fiber Dyed Fiber (Insoluble Pigment) leuco_dye->dyed_fiber Oxidation (Air or H₂O₂) in_fiber Inside Cotton Fiber

Caption: Chemical mechanism of vat dyeing.

References

Application Notes and Protocols for the Quantification of Vat Brown 1 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1 (C.I. 70800) is an anthraquinone (B42736) dye widely used in the textile industry for its excellent fastness properties on cellulosic fibers such as cotton.[1][2] Accurate quantification of this dye in textiles is crucial for quality control, process optimization, and regulatory compliance. This document provides detailed application notes and experimental protocols for the quantification of this compound in textile matrices using High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

Analytical Methods Overview

The quantification of this compound from textiles primarily involves two stages: extraction of the dye from the textile matrix and subsequent analysis of the extract. Due to the water-insoluble nature of vat dyes in their pigment form, a reductive extraction is necessary to convert this compound into its water-soluble leuco form. The primary analytical techniques for the quantification of the extracted dye are HPLC with a Diode Array Detector (DAD) or UV-Vis detector, and UV-Vis Spectrophotometry.[3][4]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high sensitivity, specificity, and ability to separate the analyte of interest from other components in the extract.

  • UV-Visible Spectrophotometry: This method offers a simpler and faster alternative for routine analysis, relying on the characteristic light absorption of the dye in solution.

Experimental Protocols

Reductive Extraction of this compound from Textile Samples

This protocol describes the extraction of this compound from a textile sample by converting it to its soluble leuco form.

Materials and Reagents:

  • Dyed textile sample (e.g., cotton)

  • Sodium dithionite (B78146) (Na₂S₂O₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Nitrogen gas

  • Deionized water

  • Volumetric flasks

  • Heating magnetic stirrer

  • Centrifuge

Procedure:

  • Accurately weigh approximately 100 mg of the dyed textile sample and cut it into small pieces.

  • Place the textile pieces into a 100 mL conical flask.

  • Prepare a fresh extraction solution by dissolving 2 g of sodium dithionite and 2 g of sodium hydroxide in 100 mL of deionized water in a volumetric flask. The solution should be prepared immediately before use to minimize degradation of the reducing agent.

  • Add 50 mL of the extraction solution to the conical flask containing the textile sample.

  • Gently purge the flask with nitrogen gas for 1-2 minutes to remove oxygen, which can re-oxidize the leuco dye.

  • Seal the flask and place it on a heating magnetic stirrer. Heat the mixture at 50-60°C with continuous stirring for 30 minutes. The color of the solution should change as the insoluble dye is reduced to its soluble yellow-brown leuco form.

  • After extraction, cool the flask to room temperature.

  • Transfer the extract to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to separate the textile fibers and any solid residues.

  • Carefully decant the supernatant (the clear extract) into a clean volumetric flask.

  • The extract is now ready for analysis by HPLC or UV-Vis spectrophotometry. It is recommended to analyze the extract promptly to avoid re-oxidation.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions (Typical for Anthraquinone Dyes):

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength To be determined by scanning the extract (a wavelength around 450-500 nm is expected for the leuco form)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (in its leuco form, if a pure standard is available, or by reducing a known amount of the pigment form) of a known concentration (e.g., 100 µg/mL) in the extraction solution.

    • Prepare a series of calibration standards by diluting the stock solution with the extraction solution to achieve concentrations in the range of 1-50 µg/mL.

  • Calibration:

    • Inject the calibration standards into the HPLC system and record the peak area for each concentration.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Sample Analysis:

    • Filter the extracted sample solution through a 0.45 µm syringe filter.

    • Inject the filtered sample extract into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time obtained from the standard injections.

    • Record the peak area of the this compound peak in the sample chromatogram.

  • Quantification:

    • Determine the concentration of this compound in the extract using the calibration curve.

    • Calculate the amount of this compound in the original textile sample using the following formula: Amount of Dye (mg/g) = (Concentration from curve (µg/mL) * Volume of extract (mL)) / (Weight of textile sample (mg))

Quantification by UV-Visible Spectrophotometry

Instrumentation and Conditions:

ParameterSpecification
Spectrophotometer Double beam UV-Vis spectrophotometer
Wavelength Range 300 - 700 nm
Cuvette 1 cm quartz cuvette
Blank Extraction solution (sodium dithionite and sodium hydroxide in deionized water)

Procedure:

  • Determination of λmax:

    • Scan the extracted sample solution from 300 to 700 nm to determine the wavelength of maximum absorbance (λmax) for the leuco form of this compound. Based on available spectra, this is expected to be in the visible region.

  • Preparation of Standard Solutions:

    • Prepare a stock solution and a series of calibration standards as described in the HPLC protocol.

  • Calibration:

    • Measure the absorbance of each calibration standard at the determined λmax using the extraction solution as a blank.

    • Construct a calibration curve by plotting absorbance versus the concentration of this compound.

  • Sample Analysis:

    • Dilute the extracted sample solution with the extraction solution if the initial absorbance is too high (typically above 1.5).

    • Measure the absorbance of the (diluted) sample extract at the λmax.

  • Quantification:

    • Determine the concentration of this compound in the (diluted) extract using the calibration curve.

    • Calculate the amount of this compound in the original textile sample, taking into account any dilution factors.

Data Presentation

The following table presents hypothetical quantitative data for the analysis of this compound in different cotton textile samples to illustrate the expected results from the described analytical methods.

Sample IDTextile TypeAnalytical MethodConcentration in Extract (µg/mL)Amount of Dye in Textile (mg/g)
CT-001100% CottonHPLC15.87.9
CT-002100% CottonHPLC22.511.3
CV-001Cotton/Viscose BlendHPLC12.36.2
CT-003100% CottonUV-Vis16.28.1
CT-004100% CottonUV-Vis21.911.0

Visualizations

G Workflow for Quantification of this compound in Textiles cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification S1 Textile Sample Collection S2 Weighing and Cutting S1->S2 E1 Reductive Extraction (NaOH + Na2S2O4) S2->E1 E2 Centrifugation E1->E2 E3 Collection of Supernatant E2->E3 A1 HPLC Analysis E3->A1 A2 UV-Vis Analysis E3->A2 Q1 Calibration Curve A1->Q1 A2->Q1 Q2 Calculation of Concentration Q1->Q2 R1 R1 Q2->R1 Final Result (mg dye / g textile) G Principle of Reductive Extraction of this compound cluster_process Reductive Extraction Vat_Insoluble This compound (Insoluble Pigment Form) - Trapped in Textile Fiber - Vat_Soluble Leuco Form of this compound (Soluble) - Extracted into Solution - Vat_Insoluble->Vat_Soluble Reduction Reducing_Agent NaOH + Na2S2O4 (Alkaline Reducing Agent) Reducing_Agent->Vat_Insoluble

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Vat Brown 1 (C.I. 70800). This compound, an anthraquinone (B42736) dye, is notably insoluble in water, presenting a challenge for standard analytical techniques.[1][2][3] This method utilizes a reverse-phase HPLC system with a suitable organic mobile phase to achieve efficient separation and quantification. The protocol outlined is intended for researchers, scientists, and professionals in the fields of dye chemistry, quality control, and drug development who require a precise method for the analysis of this compound.

Introduction

This compound is a complex organic dye with the molecular formula C42H18N2O6.[4][5] Its insolubility in aqueous solutions necessitates the use of organic solvents for analytical sample preparation and mobile phases in chromatographic separations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of individual components in a mixture. This application note provides a detailed protocol for the analysis of this compound, which can be adapted for purity assessment, stability studies, and quantification in various matrices.

Chemical Properties of this compound
  • Appearance: Dark brown powder

  • Molecular Formula: C42H18N2O6

  • Molecular Weight: 646.60 g/mol

  • CAS Number: 2475-33-4

  • Solubility: Insoluble in water; slightly soluble in hot xylene and tetrahydronaphthalene.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (B52724), methanol, and water. Trifluoroacetic acid (TFA).

  • Sample Diluent: Dimethylformamide (DMF) or a mixture of acetonitrile and water.

  • This compound Standard: Reference standard of known purity.

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

ParameterCondition
Stationary Phase C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Elution 70% B to 95% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in 10 mL of DMF to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Extract or dissolve the sample in a known volume of DMF.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibration range.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Repeatability (%RSD) ≤ 2.0%
Table 2: Calibration Curve Data for this compound
Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Value]
5[Insert Value]
10[Insert Value]
25[Insert Value]
50[Insert Value]
100[Insert Value]
Correlation Coefficient (r²) ≥ 0.999

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_std Weigh this compound Reference Standard dissolve_std Dissolve in DMF (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Calibration Standards) dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve/Extract in DMF weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->inject separate Separation on C18 Column inject->separate detect DAD Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound in Sample integrate->quantify calibrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the analysis of this compound. The use of a C18 reverse-phase column with a gradient elution of acetonitrile and water allows for the effective separation of the analyte from potential impurities. This method is suitable for routine quality control and research applications involving this compound.

References

Application of Vat Brown 1 in Textile Printing and Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, also known as Vat Brown BR, is an anthraquinone-based vat dye recognized for its excellent fastness properties on cellulosic fibers.[1] Its application is prevalent in the dyeing of cotton, linen, viscose, and silk, where high resistance to washing, light, and rubbing is required.[1][2][3] While primarily used for dyeing, it also finds limited application in textile printing, particularly for discharge printing on light-colored fabrics.[2] This document provides detailed application notes and protocols for the use of this compound in textile dyeing and printing, intended for research and development purposes.

Chemical and Physical Properties

This compound is a dark brown powder that is insoluble in water. Its chemical formula is C42H18N2O6, and its CAS number is 2475-33-4. The dye's insolubility necessitates a reduction step (vatting) to convert it into a water-soluble leuco form, which has an affinity for textile fibers. This is typically achieved using a reducing agent like sodium hydrosulfite in an alkaline medium (caustic soda). Subsequent oxidation reforms the insoluble dye molecule within the fiber, resulting in a strong and durable coloration.

Quantitative Data: Fastness Properties

The performance of this compound dyed textiles is characterized by its excellent fastness ratings. The following table summarizes these properties.

Fastness TestStandard Depth1/12 Depth
Light (Xenon Arc)7-87
Soaping (95°C)55
Perspiration4-55
Rubbing (Dry)4-54-5
Rubbing (Wet)3-44-5
Ironing4-54-5
Chlorine Bleach44-5
Oxygen Bleach4-55
Mercerizing55

Data sourced from various supplier technical data sheets.

Experimental Protocols

Protocol 1: Exhaust Dyeing of Cotton Fabric with this compound

This protocol details the procedure for dyeing cotton fabric in a laboratory setting using an exhaust method.

Materials and Equipment:

  • This compound dye

  • Cotton fabric (scoured and bleached)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na2S2O4)

  • Wetting agent

  • Sequestering agent

  • Laboratory dyeing machine or water bath with stirrer

  • Beakers, graduated cylinders, and pipettes

  • pH meter

  • Vat reduction indicator paper

Procedure:

  • Dye Bath Preparation:

    • Set the dye bath to 40°C.

    • Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 2 g/L) to the required volume of water.

    • Introduce the cotton fabric and run the machine for 5-10 minutes to ensure thorough wetting.

  • Vatting (Reduction):

    • In a separate container, prepare the dye stock solution. Disperse the calculated amount of this compound in a small amount of water.

    • Add the required amount of sodium hydroxide (e.g., 10-15 g/L) and sodium hydrosulfite (e.g., 5-10 g/L) to the dye dispersion. The solution should turn a yellow-brown color, indicating the formation of the leuco-vat.

    • Allow the reduction to proceed for 10-15 minutes at 40-50°C.

  • Dyeing:

    • Add the prepared leuco-vat dye solution to the dye bath.

    • Run the machine for 5 minutes.

    • Gradually raise the temperature to 60°C at a rate of 2-3°C per minute.

    • Continue dyeing for 40-50 minutes, maintaining the reducing conditions. The state of reduction can be monitored using vat reduction indicator paper.

  • Rinsing and Oxidation:

    • After dyeing, remove the fabric and rinse with cold water to remove unfixed dye.

    • Oxidize the fabric by exposing it to air or by treating it with an oxidizing agent such as hydrogen peroxide (0.5-1.0 g/L) at 40-50°C for 10 minutes. This step is crucial for the development of the final brown shade as the leuco form is converted back to the insoluble pigment.

  • Soaping:

    • To improve fastness and remove any loosely adhering dye particles, a soaping treatment is necessary.

    • Treat the fabric in a solution containing a detergent (e.g., 2 g/L) and soda ash (e.g., 2 g/L) at 95-100°C for 10-15 minutes.

    • Rinse thoroughly with hot and then cold water.

  • Drying:

    • Dry the fabric in an oven or air dry.

Protocol 2: Two-Phase Printing with this compound

This protocol outlines the general procedure for printing cotton fabric with this compound using a two-phase process, which is more common for vat dyes.

Materials and Equipment:

  • This compound pigment dispersion

  • Thickener (e.g., starch-ether)

  • Glycerin (humectant)

  • Printing screen or block

  • Squeegee

  • Drying oven

  • Chemical padder

  • Steamer

Procedure:

  • Print Paste Preparation:

    • Prepare a print paste by mixing the this compound pigment dispersion with a suitable thickener and glycerin. The exact recipe will depend on the desired viscosity and color depth.

  • Printing:

    • Apply the print paste to the prepared cotton fabric using a screen or block.

    • Dry the printed fabric thoroughly at a moderate temperature (e.g., 100-120°C).

  • Chemical Padding (Reduction):

    • Prepare a chemical pad bath containing sodium hydroxide and sodium hydrosulfite.

    • Pass the dried, printed fabric through the chemical pad bath. This step reduces the printed dye to its soluble leuco form, allowing it to penetrate the fibers.

  • Steaming (Fixation):

    • Immediately after padding, steam the fabric in an air-free steamer at a high temperature (e.g., 102-105°C) for several minutes. This fixes the leuco-vat dye within the cellulosic fibers.

  • Rinsing, Oxidation, and Soaping:

    • Follow the same rinsing, oxidation, and soaping procedures as described in the dyeing protocol (Protocol 1, steps 4 and 5) to develop the final color and remove excess chemicals and unfixed dye.

  • Drying:

    • Dry the final printed fabric.

Diagrams

VatDyeingProcess cluster_preparation Preparation cluster_vatting Vatting (Reduction) cluster_dyeing Dyeing cluster_finishing Finishing A Scoured & Bleached Cotton Fabric G Introduction of Fabric A->G B This compound Dye Powder C Dye Dispersion B->C D Addition of NaOH & Na2S2O4 C->D E Soluble Leuco-Vat (Yellow-Brown Solution) D->E H Addition of Leuco-Vat E->H F Dye Bath with Wetting & Sequestering Agents F->G G->H I Dyeing at 60°C H->I J Rinsing I->J K Oxidation (Air or H2O2) J->K L Soaping at 95-100°C K->L M Final Rinsing & Drying L->M N Dyed Fabric M->N

Caption: Workflow for the exhaust dyeing of cotton with this compound.

Safety and Environmental Considerations

This compound, like many textile dyes, should be handled with care. It is important to avoid dust inhalation and skin contact by using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a dust mask. The manufacturing process of vat dyes can involve hazardous chemicals and may result in waste streams that require proper treatment. Research into the biodegradation of vat dyes is ongoing, with some studies showing that certain microorganisms can decolorize and degrade them under specific conditions. Proper disposal of dye baths and rinsing water should be in accordance with local regulations.

References

Application Notes and Protocols for Testing the Lightfastness of Vat Brown 1 Dyed Fabric

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vat Brown 1 (C.I. 70800) is an anthraquinone (B42736) vat dye known for its characteristic reddish-brown hue and is primarily used for dyeing cellulosic fibers such as cotton, linen, and viscose.[1][2][3] A critical performance characteristic of any dyed textile is its ability to resist color fading upon exposure to light. This property, known as lightfastness, is a key determinant of the fabric's durability and aesthetic lifespan. Vat dyes, in general, are recognized for their excellent fastness properties, and this compound is noted for its very high lightfastness, typically rated between 7 and 8 on the blue wool scale.[1][4]

These application notes provide a detailed protocol for determining the lightfastness of fabrics dyed with this compound, adhering to internationally recognized standards. The methodology is designed for researchers, scientists, and quality control professionals in the textile and dye manufacturing industries.

Experimental Principles

The lightfastness of a textile is determined by exposing it to a controlled artificial light source that simulates natural daylight. The degree of color change on the test specimen is then assessed by comparing it to a set of standardized blue wool references that have been exposed simultaneously. The lightfastness is rated on a scale of 1 to 8, where 1 indicates very poor lightfastness and 8 represents the highest level of fastness.

Data Presentation

Quantitative assessment of lightfastness is achieved by evaluating the color change of the exposed fabric against the Blue Wool standards. The results can be summarized in the following table:

Parameter Test Specimen (this compound Dyed Fabric) Blue Wool Reference 7 Blue Wool Reference 8
Exposure Duration (Hours) 100100100
Initial Color (CIELAB L, a, b) Insert DataInsert DataInsert Data
Final Color (CIELAB L, a, b) Insert DataInsert DataInsert Data
Color Difference (ΔE*ab) Calculate DataCalculate DataCalculate Data
Grey Scale Rating Determine RatingGrade 4Determine Rating
Lightfastness Rating 7-8 --

Experimental Protocol

This protocol is based on the principles outlined in ISO 105-B02 and AATCC Test Method 16.

1. Materials and Equipment

  • Test Specimen: A representative sample of the fabric dyed with this compound.

  • Blue Wool References: A set of standardized blue wool lightfastness references (specifically references 7 and 8 are crucial for high-fastness dyes).

  • Xenon Arc Lamp Weathering Instrument: A lightfastness tester equipped with a filtered xenon arc lamp to simulate solar radiation. The instrument should allow for the control of irradiance, temperature, and humidity.

  • Specimen Holders: To mount the test specimens and blue wool references.

  • Opaque Masks: To cover a portion of the specimens and references, creating an unexposed area for comparison.

  • Grey Scale for Assessing Change in Colour (ISO 105-A02): For visual assessment of color change.

  • Spectrophotometer/Colorimeter: For quantitative measurement of color.

  • Standard Textile Conditioning Room: Maintained at 20 ± 2 °C and 65 ± 5% relative humidity.

2. Specimen Preparation

  • Cut at least one test specimen from the this compound dyed fabric, with dimensions suitable for the specimen holder of the lightfastness tester. A typical size is 45 mm x 10 mm.

  • If the fabric has a pattern, ensure the specimen is representative of the overall color.

  • Mount the specimen in a specimen holder, ensuring it is flat and free of wrinkles.

  • Cover approximately half of the specimen with an opaque mask to serve as the unexposed control.

  • Simultaneously prepare the Blue Wool References 7 and 8 in the same manner.

3. Xenon Arc Weathering Instrument Setup

The following test conditions are recommended based on ISO 105-B02, Method 3:

Parameter Condition
Light Source Filtered Xenon Arc Lamp
Irradiance 42 W/m² (300-400 nm) or 1.10 W/m² @ 420 nm
Black Standard Temperature (BST) 65 ± 3 °C
Chamber Temperature 35 ± 2 °C
Relative Humidity 40 ± 5%
Exposure Cycle Continuous Light

4. Exposure Procedure

  • Place the mounted test specimen and Blue Wool References in the weathering instrument.

  • Arrange the holders to ensure uniform exposure to the light source.

  • Initiate the exposure program with the specified conditions.

  • The duration of the exposure is determined by the fading of the Blue Wool References. For a high lightfastness dye like this compound, the test is typically continued until Blue Wool Reference 7 shows a color change corresponding to Grade 4 on the Grey Scale.

5. Evaluation

  • Visual Assessment:

    • Once the exposure is complete, remove the specimen and Blue Wool References from the instrument.

    • Allow the samples to condition in the standard textile conditioning room for at least 4 hours in the dark.

    • Remove the opaque masks.

    • In a standard viewing cabinet, visually compare the color difference between the exposed and unexposed portions of the this compound test specimen.

    • Use the Grey Scale for Assessing Change in Colour to assign a rating from 1 to 5 (with half steps), where 5 represents no change and 1 represents a significant change.

    • The lightfastness rating is the number of the Blue Wool Reference that shows a similar degree of fading to the test specimen. Given the known high fastness of this compound, the rating is expected to be in the 7-8 range.

  • Instrumental Assessment:

    • Use a spectrophotometer to measure the CIELAB (L, a, b*) color coordinates of both the unexposed and exposed portions of the test specimen and the Blue Wool References.

    • Calculate the total color difference (ΔEab) using the following formula: ΔEab = √[(ΔL)² + (Δa)² + (Δb*)²]

    • The ΔE*ab value provides a quantitative measure of the color change.

Visualization of the Experimental Workflow

Lightfastness_Testing_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_evaluation 3. Evaluation Specimen This compound Dyed Fabric Cut_Mount Mount on Holders & Mask Half Specimen->Cut_Mount Cut & Mount BlueWool Blue Wool References (7 & 8) BlueWool->Cut_Mount Xenon_Tester Xenon Arc Weathering Instrument Cut_Mount->Xenon_Tester Exposed_Samples Exposed Specimen & References Xenon_Tester->Exposed_Samples Expose under controlled conditions Conditioning Condition Samples (Dark, Standard Atmosphere) Exposed_Samples->Conditioning Visual_Assessment Visual Assessment (vs. Grey Scale & Blue Wool) Conditioning->Visual_Assessment Instrumental_Assessment Instrumental Assessment (Spectrophotometer, ΔE*ab) Conditioning->Instrumental_Assessment Final_Rating Lightfastness Rating (1-8) Visual_Assessment->Final_Rating Instrumental_Assessment->Final_Rating

Caption: Experimental workflow for testing the lightfastness of this compound dyed fabric.

References

Application Notes and Protocols: Wash Fastness Testing of Cotton Dyed with Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for evaluating the wash fastness of cotton fabric dyed with C.I. Vat Brown 1. The procedures outlined herein adhere to the internationally recognized standard ISO 105-C06:2010 for color fastness to domestic and commercial laundering.[1][2][3][4][5] Vat dyes are known for their excellent fastness properties on cellulosic fibers, making them suitable for textiles requiring high durability. This guide is intended for researchers, scientists, and quality control professionals in the textile and drug development industries (for applications such as colored excipients or textiles for medical devices).

Introduction

This compound (C.I. 70800) is an anthraquinone-based vat dye that imparts a red-light brown shade on cotton and other cellulosic fibers. Its chemical structure lends itself to high stability and insolubility in water, which, after a reduction and oxidation process during dyeing, results in excellent fastness properties. Wash fastness is a critical quality parameter for textiles, indicating the resistance of the color to repeated laundering cycles. This protocol details the methodology for dyeing cotton with this compound and subsequently testing its wash fastness according to the ISO 105-C06 A2S test method.

Materials and Reagents

2.1 Dyeing Process

  • Scoured and bleached 100% cotton fabric

  • This compound (C.I. 70800)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Glacial acetic acid (CH₃COOH)

  • Hydrogen peroxide (H₂O₂) (35%)

  • Non-ionic wetting agent

  • Distilled or deionized water

2.2 Wash Fastness Testing

  • ECE reference detergent (without optical brightener)

  • Sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O)

  • Multifiber adjacent fabric (Type DW: acetate, cotton, nylon, polyester, acrylic, wool)

  • Stainless steel balls (6 mm diameter)

  • Grade 3 water

  • Grey Scale for Assessing Change in Colour (ISO 105-A02)

  • Grey Scale for Assessing Staining (ISO 105-A03)

Equipment

  • Laboratory dyeing machine (e.g., Mathis Labomat)

  • Launder-Ometer or equivalent wash fastness tester (e.g., Gyrowash)

  • Spectrophotometer or color matching cabinet

  • Hot air oven

  • Analytical balance

  • pH meter

  • Sewing machine

Experimental Protocols

4.1 Protocol 1: Dyeing of Cotton Fabric with this compound

This protocol describes a typical exhaust dyeing method for cotton.

  • Fabric Preparation: Start with scoured and bleached 100% cotton fabric, cut to the desired size.

  • Dye Bath Preparation (Vatting):

    • Prepare a stock solution of this compound. For a 2% depth of shade, use 2 g of dye per 100 g of fabric.

    • In a separate container, create a reduction bath. For a liquor ratio of 1:20 (e.g., 10 g fabric in 200 mL water), add 5-10 g/L sodium hydroxide and 5-10 g/L sodium hydrosulfite to warm water (50-60°C).

    • Add the dye dispersion to the reduction bath. The solution should turn a yellow-brown color, indicating the soluble leuco form of the dye.

  • Dyeing:

    • Introduce the cotton fabric into the dyebath at 40-50°C.

    • Raise the temperature to 60°C and maintain for 45-60 minutes, ensuring continuous agitation.

  • Rinsing and Oxidation:

    • Remove the fabric from the dyebath and rinse with cold water to remove excess dye and chemicals.

    • Allow the fabric to air-oxidize or treat with an oxidizing agent (e.g., 1-2 mL/L hydrogen peroxide and 1-2 mL/L acetic acid in a fresh bath at 50°C for 10-15 minutes). The original brown color will reappear as the dye becomes insoluble within the fiber.

  • Soaping:

    • To improve fastness and remove surface dye particles, soap the fabric at 95°C for 15 minutes with a solution containing 2 g/L of a non-ionic detergent.

  • Final Rinse and Drying:

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the dyed fabric in a hot air oven at a temperature not exceeding 100°C.

4.2 Protocol 2: Wash Fastness Testing (ISO 105-C06 A2S)

This test is designed to simulate a single domestic or commercial wash at 40°C.

  • Specimen Preparation:

    • Cut a 10 cm x 4 cm specimen of the this compound dyed cotton fabric.

    • Place the dyed specimen between a 10 cm x 4 cm piece of multifiber adjacent fabric.

    • Sew along one of the shorter edges to form a composite specimen.

  • Test Solution Preparation:

    • Prepare a wash solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate tetrahydrate in Grade 3 water.

  • Washing Procedure:

    • Preheat the water bath of the Launder-Ometer to 40°C ± 2°C.

    • Place the composite specimen in a stainless-steel container.

    • Add 10 stainless steel balls to the container.

    • Add 150 mL of the prepared test solution.

    • Seal the container and place it in the Launder-Ometer.

    • Run the machine for 30 minutes at 40°C.

  • Rinsing and Drying:

    • Remove the specimen from the container and rinse twice in beakers of Grade 3 water.

    • Rinse for a further minute under cold running water.

    • Squeeze out excess water by hand.

    • Separate the dyed cotton from the multifiber fabric by cutting the stitching, leaving a small join on one edge.

    • Dry the specimens by hanging them in warm air not exceeding 60°C.

  • Evaluation:

    • Allow the specimens to condition for at least 4 hours in a standard atmosphere.

    • Assess the change in color of the dyed cotton specimen using the Grey Scale for Assessing Change in Colour.

    • Assess the degree of staining on each of the six fiber strips of the multifiber adjacent fabric using the Grey Scale for Assessing Staining.

    • Perform the assessment in a standardized color matching cabinet.

Data Presentation

The wash fastness of this compound on cotton is expected to be excellent. The following table summarizes the anticipated results based on the known performance of high-quality vat dyes.

Assessment Type Parameter Grey Scale Rating (1-5)
Color Change Fading of this compound on Cotton4-5
Staining Staining on Acetate5
Staining on Cotton4-5
Staining on Nylon4-5
Staining on Polyester5
Staining on Acrylic5
Staining on Wool4-5

Note: Grey Scale ratings are from 1 (poor) to 5 (excellent).

Visualizations

The following diagram illustrates the complete experimental workflow from cotton preparation to the final evaluation of wash fastness.

Wash_Fastness_Workflow cluster_prep Phase 1: Dyeing Process cluster_test Phase 2: Wash Fastness Test (ISO 105-C06) cluster_eval Phase 3: Assessment Prep Scoured & Bleached Cotton Fabric Vatting Vatting of Dye (NaOH, Na2S2O4) Prep->Vatting Introduce Dyeing Exhaust Dyeing (60°C, 45 min) Vatting->Dyeing Add fabric Oxidation Rinsing & Oxidation (H2O2 / Air) Dyeing->Oxidation Soaping Soaping at 95°C Oxidation->Soaping Drying_Dye Rinse & Dry Soaping->Drying_Dye Dyed_Fabric Dyed Cotton Fabric Drying_Dye->Dyed_Fabric Specimen_Prep Prepare Composite Specimen (Dyed Fabric + Multifiber) Dyed_Fabric->Specimen_Prep Washing Wash in Launder-Ometer (40°C, 30 min, 10 balls) Specimen_Prep->Washing Rinsing_Test Rinse & Squeeze Washing->Rinsing_Test Drying_Test Dry in Air (<60°C) Rinsing_Test->Drying_Test Evaluation Condition & Evaluate Drying_Test->Evaluation Grey_Scales Grey Scales (Color Change & Staining) Evaluation->Grey_Scales Compare against Report Final Report Grey_Scales->Report Record ratings

References

Application Notes and Protocols for the Electrochemical Degradation of Vat Brown 1 in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, a complex anthraquinone (B42736) dye, is extensively used in the textile industry for dyeing cotton fibers.[1] Due to its complex aromatic structure, it is resistant to conventional biological wastewater treatment methods, leading to significant environmental concerns.[1][2] Electrochemical degradation has emerged as a promising and effective advanced oxidation process for the treatment of wastewater containing recalcitrant dyes like this compound.[1][2] This method utilizes an electrochemical cell to generate powerful oxidizing agents that break down the dye molecules into simpler, less harmful substances.

This document provides detailed application notes and experimental protocols for the electrochemical degradation of this compound, summarizing key findings and methodologies from recent research.

Principle of Electrochemical Degradation

The electrochemical degradation of this compound relies on the generation of highly reactive oxidizing species at the anode surface and in the bulk solution. When a supporting electrolyte such as sodium chloride (NaCl) is used, active chlorine species (Cl₂, HClO, ClO⁻) are produced at the anode. These species are potent oxidizing agents that can effectively degrade the complex structure of the dye. Additionally, hydroxyl radicals (•OH), which are powerful and non-selective oxidants, can be generated on the surface of certain anode materials, contributing to the mineralization of the dye into CO₂, water, and inorganic ions.

The overall process is influenced by several key operational parameters, including the initial pH of the solution, current density, and the type and concentration of the supporting electrolyte. Optimization of these parameters is crucial for achieving high degradation efficiency.

Data Presentation

The efficiency of the electrochemical degradation of this compound under optimized conditions is summarized in the table below.

ParameterConditionResultReference
Initial Dye Concentration50 ppm (w/v)-
ElectrodesGraphite (B72142) Carbon-
Supporting Electrolyte25 g/L NaCl-
Current Density170 A/m²-
pH9-
Treatment Time240 minutes-
Color Removal Efficiency - 94.55% ****
COD Removal Efficiency - 82.49% ****

Experimental Protocols

Materials and Reagents
  • This compound Dye: Commercial grade (e.g., Indanthren Brown BR Coll.)

  • Supporting Electrolyte: Sodium Chloride (NaCl), analytical grade

  • pH Adjustment: Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl), analytical grade

  • Electrodes: Graphite carbon plates

  • Deionized Water

Equipment
  • Electrochemical Reactor: A glass beaker or a custom-designed electrolytic cell.

  • DC Power Supply: Capable of providing constant current.

  • Magnetic Stirrer and Stir Bar

  • pH Meter

  • UV-Vis Spectrophotometer for color removal analysis

  • COD Digestion Vials and Reactor for Chemical Oxygen Demand (COD) analysis

  • Analytical Balance

  • Volumetric Flasks and Pipettes

Experimental Setup

The experimental setup for the electrochemical degradation of this compound consists of a DC power supply connected to two graphite carbon electrodes immersed in the dye solution within an electrolytic cell. A magnetic stirrer is used to ensure the homogeneity of the solution.

G cluster_setup Electrochemical Degradation Setup setup_label power_supply DC Power Supply anode Graphite Anode power_supply->anode + cathode Graphite Cathode power_supply->cathode - cell Electrolytic Cell (this compound Solution) stirrer Magnetic Stirrer cell->stirrer anode->cell cathode->cell

Caption: Schematic of the experimental setup for electrochemical degradation.

Protocol for Electrochemical Degradation
  • Preparation of Dye Solution:

    • Accurately weigh the required amount of this compound dye powder to prepare a stock solution of a specific concentration (e.g., 50 ppm).

    • Dissolve the dye in deionized water using a volumetric flask.

  • Electrolyte Preparation:

    • For a typical experiment, prepare a 25 g/L NaCl solution by dissolving 25 grams of NaCl in 1 liter of the dye solution.

  • pH Adjustment:

    • Adjust the pH of the dye solution to the desired value (e.g., pH 9) using dilute NaOH or HCl solution while monitoring with a pH meter.

  • Electrochemical Cell Assembly:

    • Place a specific volume of the prepared dye solution into the electrolytic cell.

    • Place a magnetic stir bar in the cell and place the cell on a magnetic stirrer.

    • Immerse the graphite carbon anode and cathode into the solution, ensuring they do not touch each other.

    • Connect the electrodes to the DC power supply.

  • Electrolysis:

    • Turn on the magnetic stirrer to ensure continuous mixing.

    • Turn on the DC power supply and adjust the current to achieve the desired current density (e.g., 170 A/m²).

    • Start the timer for the desired reaction time (e.g., 240 minutes).

    • Periodically, withdraw samples from the solution for analysis.

Analytical Procedures
  • Color Removal Analysis:

    • Use a UV-Vis spectrophotometer to measure the absorbance of the dye solution at its maximum wavelength (λmax) before and after treatment.

    • The percentage of color removal can be calculated using the following formula: Color Removal (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Chemical Oxygen Demand (COD) Analysis:

    • Measure the COD of the dye solution before and after electrolysis according to standard methods (e.g., closed reflux, colorimetric method).

    • The percentage of COD removal is calculated as: COD Removal (%) = [(COD₀ - CODₜ) / COD₀] x 100 Where COD₀ is the initial COD and CODₜ is the COD at time t.

  • Degradation Byproduct Analysis (Optional):

    • Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the intermediate byproducts and confirm the degradation of the aromatic rings of the dye molecule.

Logical Workflow of the Degradation Process

The following diagram illustrates the logical workflow from sample preparation to data analysis in the electrochemical degradation of this compound.

G cluster_workflow Experimental Workflow prep 1. Sample Preparation (this compound Solution + NaCl) ph_adjust 2. pH Adjustment (to pH 9) prep->ph_adjust electro 3. Electrochemical Degradation (Graphite Electrodes, 170 A/m²) ph_adjust->electro sampling 4. Periodic Sampling electro->sampling analysis 5. Analysis sampling->analysis color Color Removal (UV-Vis) analysis->color cod COD Removal analysis->cod byproducts Byproduct Identification (LC-MS, FTIR) analysis->byproducts results 6. Data Interpretation color->results cod->results byproducts->results

References

Application Notes and Protocols for Vat Brown 1 as a Standard in Textile Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, also known as C.I. This compound and Vat Brown BR, is an anthraquinone-based vat dye recognized for its exceptional fastness properties on cellulosic fibers.[1][2] Its consistent performance and durability make it a suitable standard for various textile research applications, including the evaluation of dyeing processes, colorfastness of textiles, and the development of new dye formulations. This document provides detailed application notes and protocols for utilizing this compound as a reference standard. While its primary application lies within the textile industry, this document also addresses safety and toxicological aspects that may be of interest to drug development professionals in the context of material safety and environmental impact.

Chemical and Physical Properties

This compound is a dark brown powder with the following key characteristics:

PropertyValue
C.I. NameThis compound, 70800
CAS Number2475-33-4
Molecular FormulaC42H18N2O6
Molecular Weight646.60 g/mol [1]
AppearanceDark brown powder[1]
SolubilityInsoluble in water; soluble in an alkaline reducing solution to form the leuco-compound.[2]

Data Presentation: Colorfastness Properties

This compound exhibits excellent resistance to various environmental factors. The following table summarizes its colorfastness ratings on cotton, with ratings based on a scale of 1 to 5 (or 1 to 8 for lightfastness), where a higher number indicates better fastness. These values are representative and should be confirmed against specific testing standards.

Fastness TestStandardRating
Lightfastness (Xenon Arc)ISO 105-B02 / AATCC TM167-8
Washing (95°C)ISO 105-C065
Rubbing (Crocking) - DryISO 105-X12 / AATCC TM84-5
Rubbing (Crocking) - WetISO 105-X12 / AATCC TM83-4
PerspirationISO 105-E04 / AATCC TM155
WaterISO 105-E01 / AATCC TM1075
Chlorine BleachISO 105-N01 / AATCC TM614-5
Oxygen BleachISO 105-C094-5
IroningISO 105-X11 / AATCC TM1334-5
MercerizingISO 105-X045

Experimental Protocols

Protocol 1: Standard Vat Dyeing of Cotton Fabric with this compound

This protocol describes a typical laboratory procedure for dyeing cotton fabric with this compound.

Materials and Reagents:

  • This compound dye

  • Scoured and bleached 100% cotton fabric

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Turkey Red Oil (wetting agent)

  • Sodium chloride (NaCl) (optional, for exhaustion)

  • Hydrogen peroxide (H₂O₂) or Sodium perborate (B1237305) (oxidizing agent)

  • Soap (neutral)

  • Distilled water

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

Procedure:

  • Fabric Preparation:

    • Cut a sample of the cotton fabric to a known weight (e.g., 5 grams).

    • Thoroughly wet the fabric in a solution containing a wetting agent (e.g., 1 g/L Turkey Red Oil) to ensure uniform dye uptake.

  • Vatting (Leuco Dye Formation):

    • Prepare a stock solution of the dye. For a 2% shade on weight of fabric (owf):

      • Paste 0.1 g of this compound with a small amount of Turkey Red Oil and warm water.

    • In a separate container, prepare the reduction bath. For a 20:1 liquor ratio (100 mL total volume for a 5g fabric sample):

      • Add water to approximately 80% of the final volume.

      • Add sodium hydroxide (e.g., 5-10 g/L) and sodium hydrosulfite (e.g., 5-10 g/L).

      • Heat the bath to 50-60°C.

    • Add the dye paste to the reduction bath.

    • Maintain the temperature at 50-60°C for 15-20 minutes, stirring occasionally, until the dye is fully reduced (a color change to a yellowish-brown leuco form should be observed).

  • Dyeing:

    • Add the wetted cotton fabric to the dyebath.

    • Raise the temperature to 60°C and maintain for 45-60 minutes.

    • If necessary for darker shades, common salt (e.g., 10-20 g/L NaCl) can be added in portions to aid exhaustion.

  • Oxidation:

    • Remove the fabric from the dyebath, squeeze out excess liquor, and expose it to air for 10-15 minutes to allow for initial oxidation.

    • Prepare an oxidizing bath with either hydrogen peroxide (2-3 mL/L of 35% solution) or sodium perborate (1-2 g/L) at 40-50°C.

    • Immerse the fabric in the oxidizing bath for 15-20 minutes to fully convert the leuco dye back to its insoluble pigment form within the fibers.

  • Soaping (Washing-off):

    • Prepare a soaping bath containing 2 g/L of neutral soap and 1 g/L of soda ash.

    • Heat the bath to 90-95°C.

    • Wash the dyed fabric in this solution for 15-20 minutes to remove any loose surface dye and to develop the true shade and fastness.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Squeeze the fabric and air dry or dry in an oven at a moderate temperature.

Protocol 2: Evaluation of Colorfastness to Washing (ISO 105-C06)

This protocol outlines the procedure for testing the washing fastness of a this compound dyed fabric.

Materials and Reagents:

  • This compound dyed cotton sample (prepared as in Protocol 1)

  • Multifiber adjacent fabric (containing strips of common textile fibers like acetate, cotton, nylon, polyester, acrylic, and wool)

  • Standard soap solution (e.g., ECE reference detergent)

  • Stainless steel balls (for mechanical agitation)

  • Launder-Ometer or similar laboratory washing machine

Procedure:

  • Sample Preparation:

    • Cut a 10 cm x 4 cm specimen of the this compound dyed fabric.

    • Place the dyed specimen between two pieces of multifiber adjacent fabric of the same size and stitch them together.

  • Washing:

    • Prepare the washing solution according to the ISO 105-C06 standard (typically 4 g/L of standard soap in distilled water).

    • Place the composite specimen in a stainless-steel container of the Launder-Ometer.

    • Add the required volume of the washing solution and the specified number of stainless-steel balls.

    • Run the machine at the specified temperature (e.g., 60°C or 95°C) for the designated time (e.g., 30 minutes).

  • Rinsing and Drying:

    • Remove the specimen, rinse it thoroughly with cold distilled water, and then squeeze.

    • Separate the dyed fabric from the multifiber strips and dry them separately in air at a temperature not exceeding 60°C.

  • Assessment:

    • Assess the change in color of the dyed specimen using the Grey Scale for Color Change.

    • Assess the degree of staining on each of the fiber strips of the multifiber fabric using the Grey Scale for Staining.

    • Record the ratings (1-5, where 5 is no change/staining).

Mandatory Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_eval Evaluation prep1 Weigh Cotton Fabric prep2 Pre-wetting with Wetting Agent prep1->prep2 vatting Vatting (Reduction) NaOH + Na₂S₂O₄ 50-60°C, 15-20 min prep2->vatting dyeing Dyeing 60°C, 45-60 min vatting->dyeing oxidation Oxidation Air + H₂O₂ 40-50°C, 15-20 min dyeing->oxidation soaping Soaping 90-95°C, 15-20 min oxidation->soaping rinse_dry Rinse and Dry soaping->rinse_dry colorfastness Colorfastness Testing (e.g., ISO 105-C06) rinse_dry->colorfastness

Caption: Experimental workflow for dyeing and evaluation of this compound on cotton.

logical_relationship vat_dye This compound (Insoluble Pigment) leuco_form Leuco-Vat Brown 1 (Soluble Sodium Salt) vat_dye->leuco_form Reduction (NaOH + Na₂S₂O₄) dyed_fiber Dyed Fiber (Leuco form inside) leuco_form->dyed_fiber Adsorption & Diffusion fiber Cellulosic Fiber (e.g., Cotton) fiber->dyed_fiber final_dyed_fiber Final Dyed Fiber (Insoluble Pigment Trapped) dyed_fiber->final_dyed_fiber Oxidation (Air or H₂O₂)

Caption: Logical relationship of the vat dyeing process.

Application Notes for Drug Development Professionals

While this compound is not a pharmaceutical compound, its properties and the processes it undergoes can be of interest from a material science and safety perspective:

  • Toxicology and Safety: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. Mutagenicity data has been reported, though it is not classified as a carcinogen by major agencies. The Material Safety Data Sheet (MSDS) should be consulted for detailed handling procedures, including the use of personal protective equipment.

  • Environmental Fate: The vat dyeing process utilizes strong reducing and alkaline agents, and the resulting effluent requires treatment. Studies on the electrochemical degradation of this compound have been conducted to address its environmental impact.

  • Purity and Standardization: As a standard in textile research, the purity of this compound is crucial for reproducible results. This parallels the need for well-characterized reference standards in drug development.

  • Interactions with Substrates: The mechanism of vat dyeing, involving a reversible reduction-oxidation process to physically entrap the dye within a fibrous matrix, can be an interesting model for the study of small molecule interactions with complex biological scaffolds.

Conclusion

This compound serves as a reliable standard for textile research due to its well-documented and excellent fastness properties. The protocols provided herein offer a framework for its use in standardized dyeing and colorfastness evaluations. For professionals outside of the immediate textile industry, such as those in drug development, the case of this compound highlights the importance of material characterization, safety, and environmental considerations that are universal across scientific disciplines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vat Brown 1 Dyeing on Cotton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the leveling properties of Vat Brown 1 (CI No. 70800) on cotton fibers.

Troubleshooting Guide

Question: Why is my cotton fabric showing uneven color (poor leveling) after dyeing with this compound?

Answer:

Uneven dyeing, or poor leveling, is a common issue in vat dyeing and can be attributed to several factors throughout the process. Here are the primary causes and their solutions:

  • Improper Pre-treatment: The uniformity of dyeing is highly dependent on the preparation of the cotton substrate. Inadequate scouring and bleaching can leave behind natural waxes, pectins, and other impurities that hinder uniform dye uptake.[1][2]

    • Solution: Ensure the fabric is thoroughly scoured and bleached to achieve high and uniform absorbency. The fabric should be free of residues and have a neutral pH before dyeing.[2][3]

  • Incorrect Dye Vat Preparation: The reduction of the insoluble vat dye to its soluble leuco form is a critical step. Incomplete or improper reduction can lead to dye particles that do not penetrate the fiber evenly.[4]

    • Solution: Ensure the caustic soda (NaOH) is freshly prepared and that the sodium hydrosulfite (Na₂S₂O₄) is added correctly to achieve complete reduction. Use of a wetting agent can help in creating a uniform dye paste. The reduction process should be carried out at the recommended temperature (typically 40-50°C for this compound) for a sufficient duration (10-15 minutes) before adding the fabric.

  • Dye Bath Imbalance: The concentrations of caustic soda and sodium hydrosulfite must be maintained throughout the dyeing process to keep the dye in its soluble leuco form.

    • Solution: Monitor the dye bath conditions, potentially using vat reduction paper to check the reduction state. Maintain the recommended pH range of 12-13.5 for vat dyeing.

  • Water Hardness: The presence of calcium and magnesium ions in hard water can react with the leuco vat dye, forming insoluble salts that lead to uneven dyeing.

    • Solution: Use softened or deionized water for the dyeing process. If that is not possible, a sequestering agent can be added to the dye bath to chelate the metal ions.

  • Rapid Dye Uptake: Leuco vat dyes can have a high affinity for cotton, leading to rapid initial dye uptake and unevenness.

    • Solution: Employ a suitable leveling agent. Cationic surfactants or non-ionic ethylene (B1197577) oxide condensates can be used to retard the initial dyeing rate, allowing for more even distribution of the dye. These agents compete with the leuco dye for sites on the fiber, creating a more controlled dyeing process.

Question: The final shade of my fabric is incorrect or lighter than expected. What could be the cause?

Answer:

Achieving the correct shade is dependent on several factors, from dye reduction to post-dyeing treatments.

  • Incomplete Reduction: If the vat dye is not fully converted to its leuco form, the dye uptake will be poor, resulting in a lighter shade.

  • Premature Oxidation: Exposure of the fabric to air during the dyeing process can cause the leuco dye to prematurely oxidize back to its insoluble form on the surface of the fiber, preventing proper penetration.

    • Solution: Keep the fabric fully submerged in the dye bath during the dyeing cycle.

  • Improper Oxidation and Soaping: The final color and fastness properties of vat dyes are developed during the oxidation and soaping stages.

    • Solution: After dyeing, ensure a thorough oxidation step, either through air oxidation or with an oxidizing agent like hydrogen peroxide, to convert the leuco dye back to its insoluble pigment form within the fiber. A subsequent soaping at a high temperature (e.g., 90-100°C) is crucial to remove unfixed dye from the surface and to stabilize the final shade.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for dyeing cotton with this compound?

A1: For this compound, a reduction temperature of 40-50°C is recommended. The dyeing process itself is typically carried out at a slightly higher temperature, around 50-60°C. It is important to control the temperature, as variations can affect the dyeing rate and levelness. For instance, dyeing viscose fiber with Vat Brown BR at 30°C can produce a uniform color, while at 50°C, the color may be deeper and more yellow.

Q2: How does pH affect the leveling of this compound?

A2: The pH of the dye bath is critical in vat dyeing. A high pH, typically between 12 and 13.5, is necessary to keep the leuco form of the vat dye soluble. If the pH is too low, the leuco dye may precipitate, leading to uneven dyeing. Conversely, an excessively high pH can affect the cotton fiber and the dye itself.

Q3: What is the role of salt in the this compound dyeing process?

A3: For some classes of vat dyes, particularly those with lower substantivity (like IK and some IW dyes), salt (such as sodium chloride or sodium sulfate) is added to the dye bath to increase the exhaustion of the leuco dye onto the cotton fiber. However, for highly substantive dyes (IN class), the addition of salt may not be necessary. The use of salt depends on the specific subclass of the vat dye being used.

Q4: Can I use a leveling agent with this compound?

A4: Yes, using a leveling agent is a common practice to improve the evenness of vat dyeing. Leveling agents work by slowing down the initial rate of dye uptake, which allows for better migration and distribution of the dye molecules throughout the fabric before they are fixed.

Experimental Protocols

Standard Laboratory Dyeing Protocol for this compound on Cotton

This protocol is a general guideline and may need optimization based on specific laboratory conditions and desired shade depth.

1. Preparation of the Dye Stock Solution:

  • Create a 1% stock solution of this compound.

2. Dye Bath Recipe:

ComponentConcentrationPurpose
This compound (1% stock)X% (on weight of fabric)Colorant
Caustic Soda (NaOH)5-12 ml/L (38° Bé)To create alkaline conditions for reduction
Sodium Hydrosulfite (Na₂S₂O₄)5 g/LReducing agent
Leveling Agent0.5-1.0 g/LTo improve dye leveling
Waterto make up the liquor ratioSolvent
Liquor Ratio 1:20

3. Dyeing Procedure:

  • Pre-treatment: Ensure the cotton fabric is well-scoured and bleached.

  • Vatting (Reduction):

    • Prepare the dye bath with the required amount of water, leveling agent, and caustic soda.

    • Heat the bath to 40-50°C.

    • Make a paste of the this compound dye with a small amount of water and add it to the bath.

    • Add the sodium hydrosulfite and stir gently.

    • Allow the dye to reduce for 10-15 minutes. The color of the solution should change, indicating the formation of the leuco form.

  • Dyeing:

    • Introduce the wetted cotton fabric into the dye bath.

    • Raise the temperature to 50-60°C.

    • Continue dyeing for 45-60 minutes, ensuring the fabric remains submerged.

  • Post-Dyeing Treatment:

    • Remove the fabric from the dye bath and squeeze out the excess liquor.

    • Rinsing: Rinse with cold water.

    • Oxidation: Allow the fabric to air-oxidize or treat with an oxidizing agent (e.g., 1-2 g/L hydrogen peroxide) at 40-50°C for 10-15 minutes.

    • Soaping: Treat the fabric in a solution containing 2 g/L soap or detergent and 1 g/L soda ash at 90-100°C for 15-20 minutes.

    • Final Rinsing: Rinse thoroughly with hot and then cold water.

    • Drying: Dry the fabric.

Data Presentation

Table 1: Effect of Temperature on Vat Dyeing Classes
Dye ClassVatting Temperature (°C)Dyeing Temperature (°C)General Characteristics
IK (Cold) 4020-25Low substantivity, requires salt for exhaustion.
IW (Warm) 45-5045-50Moderate substantivity, may require some salt.
IN (Normal) 50-6050-60High substantivity, generally no salt needed.

Note: this compound is often classified as an IW (Indanthrene Warm) type dye.

Table 2: Typical Chemical Concentrations for Vat Dyeing
ChemicalConcentration RangePurpose
Caustic Soda (NaOH) 2.0 - 7.5 g/LMaintains high pH for dye solubility.
Sodium Hydrosulfite (Na₂S₂O₄) 0.4 - 10 g/LReduces the insoluble dye to its soluble leuco form.
Sodium Chloride (NaCl) 0 - 40 g/LActs as an electrolyte to promote dye exhaustion, especially for IK and IW dyes.

Visualizations

Experimental Workflow for this compound Dyeing

experimental_workflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing Process scouring Scouring bleaching Bleaching scouring->bleaching vatting Vatting (Reduction) bleaching->vatting dyeing Dyeing vatting->dyeing rinsing1 Rinsing dyeing->rinsing1 oxidation Oxidation rinsing1->oxidation soaping Soaping oxidation->soaping rinsing2 Final Rinsing soaping->rinsing2 drying Drying rinsing2->drying

Caption: Workflow for the vat dyeing of cotton with this compound.

Logical Relationship of Factors Affecting Leveling

leveling_factors cluster_causes Primary Causes cluster_solutions Solutions uneven_dyeing Uneven Dyeing (Poor Leveling) pretreatment Improper Pre-treatment uneven_dyeing->pretreatment reduction Incomplete Reduction uneven_dyeing->reduction water Water Hardness uneven_dyeing->water dye_uptake Rapid Dye Uptake uneven_dyeing->dye_uptake temp_ph Incorrect Temp/pH uneven_dyeing->temp_ph scour_bleach Thorough Scouring & Bleaching pretreatment->scour_bleach proper_vat Correct Vatting Procedure reduction->proper_vat soft_water Use Soft Water or Sequestering Agent water->soft_water leveling_agent Use Leveling Agent dye_uptake->leveling_agent control_params Control Dyeing Parameters temp_ph->control_params

Caption: Key factors contributing to poor leveling and their solutions.

References

Common issues in Vat Brown 1 dyeing and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Vat Brown 1.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound dyeing process, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Uneven Dyeing or Patchy Color

Q: My dyed substrate shows uneven color, with patchy or striped areas. What could be the cause and how can I fix it?

A: Uneven coloration is a frequent challenge in vat dyeing and can stem from several factors throughout the process.[1][2][3]

Potential Causes:

  • Improper Scouring: Failure to thoroughly clean the fabric before dyeing can leave impurities that hinder uniform dye uptake.[1]

  • Insufficient Agitation: Lack of movement of the substrate within the dye vat can lead to unequal exposure to the dye liquor.[1]

  • Inadequate Wetting: If the material is not properly wetted before entering the dye bath, dye absorption will be inconsistent.

  • Incorrect Temperature Management: Fluctuations or incorrect dye bath temperatures can result in uneven shades. Vat dyeing is highly sensitive to temperature.

  • Unstable pH: Variations in the ideal pH range of 11-12 during reduction and dyeing can cause uneven reduction or premature reoxidation.

  • Poor Liquor Circulation: "Dead zones" within the dyeing machinery can cause localized differences in dye concentration.

  • Dye Aggregation: The leuco form of some vat dyes can aggregate, leading to slow migration and poor leveling.

Solutions:

  • Ensure Thorough Pre-treatment: Scour the fabric properly to remove all oils, waxes, and sizes. The absorbency of the fabric should be checked.

  • Maintain Consistent Agitation: Keep the substrate moving throughout the dyeing process to ensure even coverage.

  • Use Wetting Agents: Employ a suitable wetting agent to ensure the fabric is uniformly saturated before dyeing.

  • Precise Temperature Control: Maintain the dyeing temperature within a strict tolerance (e.g., ±1°C).

  • Monitor and Control pH: Use automated monitoring and dosing systems to maintain a stable pH.

  • Optimize Liquor Circulation: Ensure uniform circulation within the dyeing vessel, using high-efficiency pumps if necessary.

  • Utilize Dispersing and Leveling Agents: These agents help to ensure uniform dye penetration and reduce aggregation, which is especially helpful for darker shades.

Issue 2: Poor Color Yield or Incorrect Shade

Q: The final color of my dyed material is much lighter than expected, or the shade is incorrect. What is causing this?

A: Poor color yield or shade deviation in vat dyeing often points to issues with the reduction or oxidation steps.

Potential Causes:

  • Incomplete Reduction: Vat dyes are insoluble and must be converted to their soluble leuco form. Incomplete reduction leads to poor dye uptake.

  • Improper Alkali Preparation: The effectiveness of the reducing agent can be compromised if the alkali (e.g., caustic soda) is not prepared correctly.

  • Over-reduction: Excessive reducing agent can sometimes lead to duller or greener shades with certain vat dyes.

  • Poor Oxidation: The dye must be re-oxidized to its insoluble pigment form to develop the final color. Incomplete oxidation results in off-shades.

  • Incorrect pH during Oxidation: An improper pH during the oxidation step can lead to the formation of an acid leuco form of the dye, which is difficult to oxidize and has low affinity for the fiber.

Solutions:

  • Ensure Complete Reduction: Strictly follow the recommended procedure for dye reduction, ensuring the correct amounts of reducing agent and alkali are used at the proper temperature. Using an Oxidation-Reduction Potential (ORP) meter can help control the reduction in real-time.

  • Proper Alkali Preparation: Prepare fresh alkali solutions as specified in the protocol.

  • Avoid Over-reduction: Use the recommended amount of reducing agent. For some dyes, additives like sodium nitrite (B80452) can prevent over-reduction.

  • Controlled Oxidation: Ensure uniform exposure to the oxidizing agent (e.g., air, or chemical oxidants like sodium perborate (B1237305) or hydrogen peroxide) for a sufficient duration.

  • Maintain Optimal pH for Oxidation: The optimal pH for oxidation is typically between 7.5 and 8.5.

Issue 3: Poor Wash or Rub Fastness

Q: The color of my dyed fabric bleeds during washing or rubs off easily. How can I improve the fastness properties?

A: Poor fastness is often due to unfixed dye remaining on the fiber surface.

Potential Causes:

  • Incomplete Removal of Unfixed Dye: If the post-dyeing washing and soaping process is inadequate, loose dye particles will remain on the fabric surface.

  • Surface Dyeing: If the dye has not penetrated the fiber properly, it is more susceptible to being washed or rubbed off.

  • Formation of Large Dye Aggregates: Large dye particles on the fiber surface can lead to poor rub fastness.

Solutions:

  • Thorough Soaping: A critical step after dyeing is soaping at a high temperature (e.g., 93°C / 200°F) to remove unfixed dye and help develop the final shade and fastness.

  • Use of Fixing Agents: Cationic fixing agents can be applied after dyeing to improve wet fastness.

  • Optimize Dyeing Parameters: Ensure optimal dyeing conditions (temperature, time, pH) to promote good dye penetration and fixation.

  • Proper Rinsing: Thorough rinsing after dyeing and soaping is essential to remove all residual chemicals and unfixed dye.

Data Presentation

Table 1: Key Parameters for this compound Dyeing on Cotton

ParameterRecommended RangePurposeCommon Issues if Deviated
Reduction Temperature 50-60°CTo facilitate the conversion of the dye to its soluble leuco form.Incomplete reduction, poor dye uptake.
Dyeing Temperature 60-80°CTo promote dye diffusion and penetration into the fiber.Uneven dyeing, poor color yield.
pH (Reduction & Dyeing) 11-12To maintain the dye in its soluble leuco form.Incomplete reduction, premature oxidation, uneven dyeing.
pH (Oxidation) 7.5-8.5To facilitate the conversion of the leuco dye back to its insoluble pigment form.Uneven oxidation, incorrect shade.
Reducing Agent (Sodium Hydrosulfite) Varies by shade depthTo reduce the insoluble vat dye to its soluble leuco form.Incomplete reduction (too little) or over-reduction (too much).
Alkali (Caustic Soda) Varies by shade depthTo provide the necessary alkalinity for the reduction process.Incomplete reduction.

Experimental Protocols

Protocol 1: Standard Laboratory Dyeing Procedure for this compound on Cotton Fabric

This protocol outlines a general procedure for dyeing cotton with this compound in a laboratory setting.

Materials and Reagents:

  • This compound dye powder

  • Cotton substrate (scoured and bleached)

  • Caustic Soda (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Wetting agent (non-ionic)

  • Dispersing agent

  • Acetic Acid (CH₃COOH)

  • Non-ionic soap

  • Distilled water

Procedure:

  • Preparation of the Dye Paste:

    • Accurately weigh the required amount of this compound dye powder.

    • Add a small amount of a wetting agent and a few drops of warm water.

    • Stir with a glass rod to create a smooth, uniform paste.

  • Preparation of the Dye Bath (Vatting):

    • Fill the dyeing vessel with the required volume of distilled water.

    • Add a dispersing agent and stir.

    • Add the required amount of caustic soda and stir until dissolved.

    • Heat the solution to the recommended reduction temperature (e.g., 50-60°C).

    • Add the prepared dye paste to the bath and stir.

    • Gradually add the sodium hydrosulfite. The color of the bath should change, indicating the reduction of the dye to its leuco form.

    • Allow the reduction to proceed for the recommended time (e.g., 15-20 minutes).

  • Dyeing:

    • Introduce the pre-wetted cotton substrate into the dye bath.

    • Raise the temperature to the optimal dyeing temperature (e.g., 60°C).

    • Continue dyeing for the specified duration (e.g., 45-60 minutes), ensuring the substrate is fully immersed and agitated.

  • Post-Dyeing Treatment:

    • Remove the substrate from the dye bath and gently squeeze out excess liquor.

    • Oxidation: Expose the substrate to air to allow for oxidation. This can also be done chemically by rinsing in a solution of an oxidizing agent like sodium perborate. The brown color will develop during this stage.

    • Rinsing: Rinse the fabric thoroughly, first with cold water, then with hot water.

    • Soaping: Treat the dyed fabric in a bath containing a non-ionic soap at or near boiling for 10-15 minutes to remove unfixed dye and improve fastness.

    • Final Rinse: Rinse the fabric again with hot and then cold water until the water runs clear.

    • Drying: Dry the dyed substrate.

Mandatory Visualization

Troubleshooting_Uneven_Dyeing Start Start: Uneven Dyeing Observed Check_Pretreatment Check Pre-treatment: Was fabric properly scoured? Start->Check_Pretreatment Scour_Fabric Solution: Re-scour fabric thoroughly Check_Pretreatment->Scour_Fabric No Check_Agitation Check Process: Was agitation/circulation adequate? Check_Pretreatment->Check_Agitation Yes End End: Level Dyeing Achieved Scour_Fabric->End Improve_Agitation Solution: Increase agitation/circulation Check_Agitation->Improve_Agitation No Check_Temp_pH Check Parameters: Were temperature and pH stable? Check_Agitation->Check_Temp_pH Yes Improve_Agitation->End Control_Parameters Solution: Implement strict process control (temp +/- 1°C, pH +/- 0.3) Check_Temp_pH->Control_Parameters No Check_Additives Check Formulation: Were leveling agents used? Check_Temp_pH->Check_Additives Yes Control_Parameters->End Add_Leveling_Agent Solution: Incorporate a suitable leveling agent Check_Additives->Add_Leveling_Agent No Check_Additives->End Yes Add_Leveling_Agent->End

Caption: Troubleshooting workflow for uneven dyeing with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a type of vat dye, which is a complex, water-insoluble dye. It is primarily used for dyeing cellulosic fibers such as cotton, viscose, and silk, and is known for its good uniformity and affinity for these materials. It can also be used on polyester-cotton blended fabrics.

Q2: Why is a reduction step necessary for vat dyeing?

A2: Vat dyes, in their pigment form, are insoluble in water and have no affinity for textile fibers. The reduction step, carried out in an alkaline solution with a reducing agent like sodium hydrosulfite, converts the dye into its water-soluble "leuco" form. This leuco form can then be absorbed by the fibers.

Q3: What is the importance of the oxidation step?

A3: After the soluble leuco dye has penetrated the fiber, it must be converted back to its original insoluble pigment form. This is achieved through oxidation, which traps the dye molecules inside the fiber, resulting in high wash fastness. This step is also crucial for developing the final, correct shade of the dye.

Q4: Can the dyeing conditions for this compound be modified for different shades?

A4: Yes, the dyeing conditions may need to be adjusted based on the desired depth of shade. For instance, darker shades might require higher concentrations of dye, alkali, and reducing agent. It is crucial to consult specific technical data sheets for the dye being used to optimize the process for different shade depths.

Q5: Are there any environmental concerns associated with this compound?

A5: The manufacturing process of vat dyes, including this compound, can involve hazardous raw materials and solvents, and may result in low chemical yields, leading to hazardous chemicals in wastewater. Proper waste management and adherence to environmental regulations are crucial when working with these dyes.

References

Technical Support Center: Optimizing the Reduction Process for Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reduction (vatting) process for C.I. Vat Brown 1 (C.I. 70800). This resource includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the reduction step critical?

This compound is a water-insoluble anthraquinone (B42736) dye. The reduction step, also known as vatting, is crucial because it converts the insoluble dye into its water-soluble leuco form. This soluble form has an affinity for cellulosic fibers like cotton, allowing it to penetrate the fiber.[1][2][3] Subsequent oxidation then traps the insoluble dye molecules inside the fiber, leading to high color fastness.[1][2] An incomplete or improper reduction will result in poor color yield, uneven dyeing, and reduced fastness properties.

Q2: What are the key chemical agents required for the reduction of this compound?

The reduction of this compound is typically carried out in an alkaline medium using a strong reducing agent. The most common chemicals used are:

  • Reducing Agent: Sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄) is the most widely used reducing agent for vat dyes.

  • Alkali: Sodium hydroxide (B78521) (NaOH, caustic soda) is used to create the necessary alkaline environment for the reduction to occur and to convert the acidic leuco form of the dye into its soluble sodium salt.

Q3: What is the appearance of this compound in its reduced (leuco) form?

Under alkaline conditions, the leuco form of this compound is a yellow-brown color. The appearance of this color is a key visual indicator that the reduction process is underway.

Q4: What are the recommended starting conditions for the reduction of this compound?

Based on available data, a general starting point for the reduction of this compound for cotton dyeing is:

  • Temperature: 40-50°C

  • Time: 10-15 minutes The exact concentrations of sodium hydrosulfite and sodium hydroxide will depend on the desired depth of shade.

Troubleshooting Guide

Problem 1: Poor Color Yield or Weak Shade

  • Possible Cause 1: Incomplete Reduction. The concentration of the reducing agent (sodium hydrosulfite) may be insufficient, or it may have decomposed due to prolonged exposure to air or high temperatures.

    • Solution: Increase the concentration of sodium hydrosulfite in increments. Ensure the vatting is carried out in a closed or covered vessel to minimize contact with air. Prepare fresh reducing agent solutions for each experiment.

  • Possible Cause 2: Incorrect Alkalinity. The pH of the vatting bath may be too low for the reduction to proceed efficiently.

    • Solution: Increase the concentration of sodium hydroxide to ensure a strongly alkaline environment. Use a pH meter to monitor and maintain the pH within the optimal range for vatting (typically pH 11-13).

  • Possible Cause 3: Inappropriate Temperature. The temperature of the vatting bath may be too low, leading to a slow and incomplete reduction.

    • Solution: Gradually increase the temperature within the recommended range of 40-50°C and monitor the color change of the solution to the characteristic yellow-brown of the leuco form.

Problem 2: Uneven Dyeing or Patchy Color

  • Possible Cause 1: Premature Oxidation. The reduced leuco dye is sensitive to oxygen and can prematurely oxidize back to its insoluble form before it has fully penetrated the fiber.

    • Solution: Ensure the material being dyed is fully submerged in the dye bath. Minimize agitation that could introduce air into the vat.

  • Possible Cause 2: Dye Aggregation. Poorly dissolved dye particles can lead to speckling or an uneven appearance.

    • Solution: Ensure the this compound powder is thoroughly pasted with a wetting agent and warm water before adding it to the vatting bath.

Problem 3: Shade Inconsistency Between Batches

  • Possible Cause 1: Variation in Process Parameters. Small deviations in temperature, time, and chemical concentrations can lead to significant differences in the final shade.

    • Solution: Implement strict process controls. Accurately measure all chemicals and carefully monitor the temperature and duration of the reduction and dyeing steps.

  • Possible Cause 2: Water Quality. Variations in water hardness can affect the efficiency of the reducing agent and the solubility of the dye.

    • Solution: Use deionized or softened water for all experiments to ensure consistency.

Data Presentation

Optimizing the reduction process involves systematically varying the concentrations of the reducing agent and alkali, as well as the temperature, and observing the effect on the color yield (K/S value). The following table provides an illustrative example of how to structure such experimental data.

Table 1: Illustrative Data for Optimization of this compound Reduction on Cotton

Experiment IDSodium Hydrosulfite (g/L)Sodium Hydroxide (g/L)Temperature (°C)Color Yield (K/S Value)Observations
VB1-155408.2Light brown, slightly uneven
VB1-21054012.5Medium brown, good uniformity
VB1-31554014.8Deep brown, good uniformity
VB1-410104013.1Medium brown, good uniformity
VB1-51055014.2Deeper brown, excellent uniformity
VB1-61056013.5Brown with a slight reddish tone, potential over-reduction

Note: The K/S values in this table are for illustrative purposes to demonstrate the expected trends during process optimization. Actual values will depend on the specific experimental conditions and materials used.

Experimental Protocols

Protocol 1: Optimized Laboratory-Scale Reduction and Dyeing of Cotton with this compound

This protocol outlines a method for the exhaust dyeing of a 5-gram cotton sample to a medium-depth shade.

1. Materials and Reagents:

  • This compound (C.I. 70800)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Sodium Hydroxide (NaOH)

  • Wetting Agent

  • Scoured and bleached cotton fabric

  • Deionized water

2. Vatting (Reduction) Procedure:

  • In a suitable vessel, prepare a stock solution of the reduced dye.

  • Paste 0.1 g of this compound powder (2% on weight of fabric) with a few drops of a wetting agent and a small amount of warm water (40-50°C).

  • Add 50 mL of deionized water at 50°C.

  • Add 0.5 g of sodium hydroxide (10 g/L) and stir until dissolved.

  • Add 0.5 g of sodium hydrosulfite (10 g/L) and stir gently.

  • Maintain the solution at 40-50°C for 10-15 minutes, allowing the dye to reduce to its soluble leuco form (a yellow-brown solution should be observed).

3. Dyeing Procedure:

  • In a separate dyeing vessel, prepare a dye bath with 450 mL of deionized water at 40°C.

  • Add a small amount of sodium hydroxide and sodium hydrosulfite to the dye bath to remove dissolved oxygen.

  • Add the prepared stock solution of the reduced dye to the dye bath.

  • Introduce the pre-wetted 5 g cotton sample into the dye bath.

  • Raise the temperature to 50°C and maintain for 45-60 minutes, ensuring the fabric remains fully submerged.

4. Oxidation and After-treatment:

  • Remove the dyed fabric from the bath, squeeze out excess liquor, and expose it to air for 10-15 minutes to allow for oxidation. The original brown color will develop.

  • Rinse the fabric thoroughly in cold water.

  • Prepare a soaping bath containing 2 g/L of a neutral detergent at 90-95°C.

  • Treat the fabric in the soaping bath for 15 minutes to remove any loose dye and improve fastness.

  • Rinse the fabric with warm and then cold water, and finally dry.

Mandatory Visualizations

reduction_pathway VatBrown1 This compound (Insoluble Pigment) LeucoForm Leuco Form (Soluble Sodium Salt) VatBrown1->LeucoForm + Sodium Hydrosulfite + Sodium Hydroxide LeucoForm->VatBrown1 Oxidation (Air)

Caption: Chemical pathway of this compound reduction and oxidation.

experimental_workflow cluster_prep Preparation cluster_process Dyeing Process cluster_finishing Finishing Vatting 1. Vatting (Reduction of Dye) DyeBath 2. Dye Bath Preparation Vatting->DyeBath Dyeing 3. Dyeing of Fabric DyeBath->Dyeing Oxidation 4. Oxidation Dyeing->Oxidation Soaping 5. Soaping Oxidation->Soaping Drying 6. Rinsing & Drying Soaping->Drying

Caption: General experimental workflow for the vat dyeing process.

troubleshooting_workflow Start Problem: Poor Color Yield CheckReduction Is the vatting solution the correct yellow-brown color? Start->CheckReduction CheckAlkali Is the pH strongly alkaline (11-13)? CheckReduction->CheckAlkali Yes IncreaseReducer Action: Increase Sodium Hydrosulfite CheckReduction->IncreaseReducer No CheckTemp Is the temperature within 40-50°C? CheckAlkali->CheckTemp Yes IncreaseAlkali Action: Increase Sodium Hydroxide CheckAlkali->IncreaseAlkali No IncreaseTemp Action: Increase Temperature CheckTemp->IncreaseTemp No Success Problem Resolved CheckTemp->Success Yes IncreaseReducer->CheckReduction IncreaseAlkali->CheckAlkali IncreaseTemp->CheckTemp

Caption: Troubleshooting workflow for poor color yield in this compound dyeing.

References

How to prevent aggregation of Vat Brown 1 in dye baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Vat Brown 1 in dye baths.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound (C.I. 70800) is an anthraquinone-based vat dye.[1][2] It is a dark brown powder that is insoluble in water.[3][4] Like other vat dyes, its application requires a two-step process:

  • Vatting: The insoluble dye is reduced in an alkaline solution, typically with sodium hydrosulfite, to a water-soluble "leuco" form.[5]

  • Oxidation: The soluble leuco form is adsorbed by the substrate (e.g., cotton fibers) and then oxidized back to its insoluble, colored form, trapping it within the fibers.

Aggregation primarily occurs due to the inherent insolubility of the oxidized form of this compound. The large, planar molecular structure of the dye promotes intermolecular attractions, such as van der Waals forces and π-π stacking, causing the dye particles to clump together.

Q2: What are the common signs of this compound aggregation in a dye bath?

Common indicators of aggregation include:

  • Cloudiness or turbidity of the dye bath.

  • Visible clumps or specks of dye.

  • Uneven dyeing, streaking, or spotting on the substrate.

  • Poor color yield or a weaker than expected shade.

  • Clogging of filters or equipment.

Q3: What are the main factors that contribute to the aggregation of this compound?

Several factors can influence the aggregation of this compound:

  • Improper Dispersion: Insufficient or ineffective dispersing agent can lead to the dye particles clumping together.

  • Incorrect pH: The pH of the dye bath is critical for maintaining the solubility of the leuco form of the dye. An incorrect pH can cause premature oxidation and aggregation. The ideal pH for the reduction and dyeing stage is typically between 11 and 12.

  • Suboptimal Temperature: Temperature affects the rate of reduction and the stability of the leuco dye. For this compound, a reduction temperature of 40-50°C is recommended.

  • Presence of Hard Water Ions: Calcium and magnesium ions in hard water can interact with the dye and dispersing agents, leading to precipitation and aggregation.

  • Exposure to Oxygen: Premature exposure of the leuco dye to atmospheric oxygen will cause it to oxidize and precipitate out of the solution.

  • High Dye Concentration: At higher concentrations, the likelihood of intermolecular interactions and aggregation increases.

Troubleshooting Guide

Aggregation of this compound can lead to a variety of dyeing defects. This guide provides a systematic approach to troubleshooting and resolving these issues.

Diagram: Troubleshooting Workflow for this compound Aggregation

This compound Aggregation Troubleshooting start Start: Aggregation Observed check_dispersion Check Dispersing Agent - Type - Concentration start->check_dispersion check_pH Verify Dye Bath pH (Target: 11-12) check_dispersion->check_pH Dispersion OK adjust_dispersion Adjust/Change Dispersing Agent check_dispersion->adjust_dispersion Incorrect check_temp Monitor Temperature (Reduction: 40-50°C) check_pH->check_temp pH Correct adjust_pH Adjust pH with Caustic Soda check_pH->adjust_pH Incorrect check_water Assess Water Quality (Hardness) check_temp->check_water Temp Correct adjust_temp Correct Temperature check_temp->adjust_temp Incorrect check_oxidation Prevent Premature Oxidation check_water->check_oxidation Water OK use_softener Use Water Softener check_water->use_softener Hard Water inert_atmosphere Consider Inert Atmosphere (e.g., N2) check_oxidation->inert_atmosphere Oxidation Occurring resolve Problem Resolved check_oxidation->resolve No Premature Oxidation adjust_dispersion->start adjust_pH->start adjust_temp->start use_softener->start inert_atmosphere->start

Caption: A logical workflow to diagnose and resolve this compound aggregation issues.

Data Presentation

Table 1: Recommended Concentrations of Dispersing Agents for Vat Dyes
Dispersing Agent TypeRecommended ConcentrationApplication Notes
Sodium Salt of Polynaphthalene Sulphonic Acid (e.g., Dispersant NNO) Pad Dyeing: 3-5 g/L (in pad bath), 15-20 g/L (in reducing bath)Effective in maintaining dispersion during padding and reduction stages.
Leuco Acid Dyeing: 2-3 g/LProvides stability in acidic leuco dyeing conditions.
As a Filler in Dye Formulation: 0.5-3 times the weight of the dyeIncorporated directly into the commercial dye powder to aid initial dispersion.
Anionic Dispersing Agents (e.g., Lignin Sulfonic Acid Type) 0.25-5% by weight of the total dispersionA general recommendation for vat dye dispersions.
Table 2: Key Operational Parameters for this compound Dyeing
ParameterRecommended Value/RangeRationale
Reduction Temperature 40 - 50 °COptimal for the conversion of this compound to its soluble leuco form.
Reduction Time 10 - 15 minutesSufficient time for complete reduction of the dye.
Dye Bath pH (Reduction/Dyeing) 11 - 12Maintains the stability and solubility of the leuco dye.
Oxidation pH 7.5 - 8.5Promotes efficient oxidation back to the insoluble form without damaging the dye.
Soaping Temperature Near boilingRemoves loose dye particles and stabilizes the final shade for improved fastness.

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion Stability (Filter Paper Test)

Objective: To visually assess the dispersion stability of a this compound dye bath.

Materials:

  • This compound dye

  • Dispersing agent

  • Distilled water

  • Beaker (500 mL)

  • Glass rod

  • Whatman No. 1 filter paper

  • Funnel

Procedure:

  • Prepare a dye dispersion at the desired concentration (e.g., 10 g/L) in the beaker with distilled water and the recommended amount of dispersing agent.

  • Stir the dispersion thoroughly with a glass rod to ensure it is homogenous.

  • Place a piece of filter paper in the funnel.

  • Pour a portion of the dye dispersion through the filter paper.

  • Observe the filter paper for any signs of dye aggregation, such as large particles or specks. A stable dispersion should pass through the filter paper with minimal residue.

  • To test high-temperature stability, heat the remaining dispersion to the dyeing temperature (e.g., 50°C), hold for 30 minutes, cool, and then filter. Compare the residue with the unheated sample.

Protocol 2: Quantitative Analysis of this compound Aggregation using UV-Vis Spectroscopy

Objective: To quantitatively measure the extent of dye aggregation by observing changes in the absorption spectrum.

Materials:

  • This compound dye

  • Appropriate solvent for the leuco form (e.g., alkaline sodium hydrosulfite solution)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the leuco form of this compound in the chosen solvent.

  • Prepare a series of dilutions from the stock solution.

  • Measure the UV-Vis absorption spectrum for each dilution.

  • Plot the absorbance at the wavelength of maximum absorption (λmax) against the concentration.

  • Deviation from the Beer-Lambert law (a non-linear plot) at higher concentrations is indicative of dye aggregation.

  • Changes in the shape of the absorption spectrum, such as the appearance of new peaks or shoulders, can also indicate the formation of different types of aggregates (e.g., H- or J-aggregates).

Mechanism of Dye Aggregation and Prevention

The following diagram illustrates the mechanism of this compound aggregation and how dispersing agents work to prevent it.

Diagram: Mechanism of this compound Aggregation and the Role of Dispersing Agents

Vat Dye Aggregation and Prevention cluster_0 Without Dispersing Agent cluster_1 With Dispersing Agent D1 Vat Brown 1 Aggregate Aggregate D1->Aggregate π-π stacking D2 Vat Brown 1 D2->Aggregate D3 Vat Brown 1 D3->Aggregate D4 Vat Brown 1 D4->Aggregate DA1 Vat Brown 1 Disp1 Dispersing Agent Stable Stable Dispersion DA1->Stable DA2 Vat Brown 1 Disp3 Dispersing Agent DA2->Stable Disp1->DA1 Adsorption Disp2 Dispersing Agent Disp2->DA1 Disp3->DA2 Disp4 Dispersing Agent Disp4->DA2

Caption: How dispersing agents prevent this compound aggregation.

References

Effect of pH on the stability and shade of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and shade of C.I. Vat Brown 1. This resource is intended for researchers, scientists, and drug development professionals utilizing this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the color of this compound?

The pH of the solution significantly influences the color of this compound, particularly in its reduced "leuco" form, which is essential for dyeing. In its oxidized state, this compound is a dark brown powder.[1] During the vatting process, under alkaline conditions with a reducing agent, it converts to its water-soluble leuco form, which is yellowish-brown.[1] If the reduced dye solution becomes acidic, the leuco form will appear dark olive.[1]

Q2: How does pH affect the stability of this compound?

This compound exhibits different stability profiles under acidic, neutral, and basic conditions. Generally, the dye shows higher stability and decolorization efficiency in neutral to basic environments.[2][3] Acidic conditions can lead to lower stability. In strongly alkaline solutions, which are necessary for the vatting process, the dye is stable in its reduced leuco form. However, improper pH control during dyeing and oxidation can lead to uneven color and poor fastness. At a pH below 7.5 during oxidation, there's a risk of forming the acid leuco form, which is difficult to oxidize back to the insoluble pigment and has poor affinity for fibers.

Q3: What is the optimal pH for dyeing with this compound?

The application of vat dyes, including this compound, is a multi-step process that requires careful pH control. The initial reduction step, known as "vatting," must be performed under strongly alkaline conditions to convert the insoluble dye into its soluble leuco form. The optimal pH for the oxidation step, where the soluble leuco dye is converted back to the insoluble pigment within the fibers, is between 7.5 and 8.5.

Troubleshooting Guide

Issue 1: Poor or No Coloration of Substrate

Possible Cause: Incomplete reduction of the vat dye due to incorrect pH. Troubleshooting Steps:

  • Verify pH of the Vetting Bath: Ensure the pH of your reducing bath is sufficiently alkaline. Vat dyes require a strongly alkaline environment for proper reduction to the leuco form.

  • Fresh Reducing Agent and Alkali: Use freshly prepared solutions of your reducing agent (e.g., sodium hydrosulfite) and alkali (e.g., sodium hydroxide). The potency of these reagents can decrease over time.

  • Temperature Control: Ensure the vetting process is carried out at the recommended temperature, as temperature can affect the efficiency of the reduction reaction.

Issue 2: Uneven Dyeing or Shade Variation

Possible Cause: Fluctuations in pH during the dyeing or oxidation process. Troubleshooting Steps:

  • Maintain Consistent pH: Use buffers to maintain a stable pH throughout the dyeing process, especially during the transition from the alkaline dye bath to the neutral/slightly alkaline oxidation bath.

  • Controlled Rinsing: Thoroughly rinse the substrate after dyeing to remove excess alkali before oxidation. The ideal rinsing bath should be at a neutral pH (around 7) and at a low temperature.

  • Optimized Oxidation: Control the pH of the oxidation bath to be within the optimal range of 7.5-8.5 to ensure uniform conversion of the leuco dye to its pigment form.

Issue 3: Shade Appears Greenish or Olive Instead of Brown

Possible Cause: The dyed substrate has come into contact with an acidic environment before or during oxidation. Troubleshooting Steps:

  • Avoid Acidic Contamination: Ensure all solutions and equipment used after the alkaline dyeing step are free from acidic residues.

  • Neutralize Properly: If an acidic treatment is part of your workflow for other reasons, ensure it is thoroughly neutralized before the final oxidation and soaping steps.

  • Check Water Source: The water used for rinsing and oxidation should be of neutral or slightly alkaline pH.

Data Presentation

Table 1: Effect of pH on the Shade of this compound Leuco Form

pH RangeConditionObserved Color of Leuco Form
> 9AlkalineYellowish-Brown
7NeutralIntermediate/Unstable
< 7AcidicDark Olive

Table 2: Influence of pH on the Stability of this compound

pH RangeStability ProfileNotes
Basic (pH > 7)Higher stability and decolorization efficiencyOptimal for the reduction (vatting) process.
Neutral (pH ≈ 7)Higher stability and decolorization efficiency-
Acidic (pH < 7)Lower stabilityCan lead to the formation of the difficult-to-oxidize acid leuco form.

Experimental Protocols

Protocol 1: Determination of this compound Shade at Different pH Values

Objective: To visually and spectrophotometrically assess the color of the leuco form of this compound under acidic, neutral, and alkaline conditions.

Materials:

  • C.I. This compound

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Distilled Water

  • pH Meter

  • Spectrophotometer

Methodology:

  • Stock Solution Preparation: Prepare a stock dispersion of this compound (e.g., 1 g/L) in distilled water.

  • Vatting (Reduction):

    • In a beaker, take a specific volume of the this compound stock dispersion.

    • Add a solution of NaOH to raise the pH to approximately 11-12.

    • Gently warm the solution (e.g., to 50-60°C).

    • Gradually add solid sodium hydrosulfite until the solution turns to a clear yellowish-brown, indicating the formation of the leuco form.

  • pH Adjustment and Observation:

    • Alkaline Sample: Use the prepared leuco solution directly. Record the color and measure its absorption spectrum.

    • Neutral Sample: Carefully add a dilute acid (e.g., acetic acid) to a portion of the leuco solution to bring the pH to 7.0. Immediately record the color and measure its absorption spectrum.

    • Acidic Sample: Carefully add a dilute acid (e.g., HCl) to another portion of the leuco solution to lower the pH to around 4-5. Record the color (expected to be dark olive) and measure its absorption spectrum.

  • Data Analysis: Compare the visual appearance and the λmax (wavelength of maximum absorbance) of the solutions at different pH values.

Protocol 2: Evaluation of this compound Stability at Different pH

Objective: To determine the degradation rate of this compound in aqueous solutions at different pH values over time.

Materials:

  • C.I. This compound

  • Buffer solutions (pH 4, 7, and 9)

  • Spectrophotometer

  • Constant temperature water bath or incubator

Methodology:

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 50 mg/L) in each of the buffer solutions (pH 4, 7, and 9).

  • Incubation: Place the prepared solutions in a constant temperature environment (e.g., 25°C or 40°C).

  • Spectrophotometric Measurement:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Measure the absorbance of each aliquot at the λmax of this compound.

  • Data Analysis:

    • Plot the absorbance versus time for each pH value.

    • Calculate the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

    • Compare the rate constants to determine the relative stability of this compound at each pH.

Visualizations

Vat_Dyeing_Process cluster_reduction Vatting (Reduction) cluster_dyeing Dyeing cluster_oxidation Oxidation Vat_Pigment Insoluble this compound (Dark Brown Powder) Leuco_Form Soluble Leuco Form (Yellowish-Brown) Vat_Pigment->Leuco_Form + NaOH (Alkaline pH) + Reducing Agent Fiber_Penetration Leuco Form Penetrates Substrate Fibers Leuco_Form->Fiber_Penetration Dyed_Fiber Insoluble this compound (Fixed in Fiber) Fiber_Penetration->Dyed_Fiber + Oxidizing Agent (pH 7.5-8.5) Fiber_Penetration->Dyed_Fiber pH_Effect_on_Leuco_Form Leuco_Vat Reduced Leuco this compound Alkaline Alkaline Condition (pH > 9) Yellowish-Brown Shade Leuco_Vat->Alkaline High pH Acidic Acidic Condition (pH < 7) Dark Olive Shade Leuco_Vat->Acidic Low pH

References

Technical Support Center: Managing the Environmental Impact of Vat Brown 1 Effluent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vat Brown 1. The following sections offer detailed experimental protocols, quantitative data summaries, and visual workflows to address common challenges encountered during the management and treatment of this compound effluent.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound effluent?

A1: this compound is an anthraquinone-based vat dye characterized by its complex and stable aromatic structure, making it resistant to conventional wastewater treatment methods.[1][2] The primary environmental concerns are:

  • High Color Intensity: The effluent has a strong brown color, which, when discharged into water bodies, can block sunlight penetration, inhibiting photosynthesis in aquatic plants.[3]

  • Toxicity: this compound and its degradation byproducts can be toxic to aquatic life.[4][5]

  • High Chemical Oxygen Demand (COD): The dye and associated chemicals in the effluent contribute to a high COD, indicating a significant amount of oxidizable organic matter that can deplete dissolved oxygen in water.

  • Recalcitrance: Due to its complex molecular structure, this compound is not readily biodegradable under conventional aerobic conditions.

Q2: What are the most promising methods for treating this compound effluent?

A2: Research indicates that several advanced treatment methods are effective for the decolorization and degradation of this compound effluent. The most promising approaches include:

  • Biodegradation: Utilizing microorganisms, such as bacteria, to break down the dye molecule.

  • Electrochemical Degradation: Employing an electric current to oxidize and degrade the dye.

  • Adsorption: Using porous materials like activated carbon to remove the dye from the effluent.

  • Advanced Oxidation Processes (AOPs): Processes that generate highly reactive hydroxyl radicals to oxidize the dye.

Q3: Can this compound be completely mineralized, and what are the typical degradation byproducts?

A3: Complete mineralization of this compound to carbon dioxide and water is the ultimate goal of treatment. While some advanced methods can achieve high levels of degradation, complete mineralization can be challenging. The biotransformation pathway of a similar dye, Vat Brown R, has been shown to proceed through intermediates like 1,2-diaminoanthracene-9,10-dione and anthracene-9,10-dione, which are then further broken down into less toxic compounds such as phthalic acid. Electrochemical degradation has been shown to destroy the aromatic rings of the dye molecule. It is crucial to assess the toxicity of any intermediate byproducts formed during treatment.

Troubleshooting Guides

Biodegradation

Problem: Low decolorization efficiency of this compound using Pseudomonas aeruginosa.

Possible Cause Troubleshooting Step
Suboptimal pH The optimal pH for decolorization by Pseudomonas aeruginosa NCH is around 9.76. Ensure the pH of your medium is adjusted accordingly. Decolorization efficiency decreases significantly in strongly acidic or alkaline conditions.
Incorrect Temperature The optimal temperature for this process is approximately 34.69°C. Verify that your incubator is maintaining the correct temperature.
Inappropriate Inoculum Size An inoculum size of around 9.51% (v/v) has been found to be optimal. A lower inoculum size may result in reduced decolorization, while an excessively high concentration does not necessarily improve performance and is not cost-effective.
Nutrient Limitation Ensure the growth medium contains adequate carbon and nitrogen sources. While some studies suggest that high glucose concentrations can inhibit the decolorization rate, a balanced medium is essential for microbial activity.
Acclimatization of Microorganisms The microorganisms may require an acclimatization period to the dye. Gradually increasing the concentration of this compound in the culture can enhance the degradation efficiency.
Electrochemical Degradation

Problem: Incomplete degradation or low COD removal during electrochemical treatment.

Possible Cause Troubleshooting Step
Inappropriate pH The initial pH of the effluent plays a critical role. For electrochemical degradation of this compound using graphite (B72142) electrodes, a pH of 9 has been shown to be effective. However, for other dyes and electrode materials, acidic conditions may be more favorable.
Low Current Density Current density is a key parameter. A current density of 170 A/m² was effective for this compound degradation. Insufficient current density will result in slow and incomplete degradation.
Unsuitable Supporting Electrolyte The choice and concentration of the supporting electrolyte are crucial. NaCl at a concentration of 25 g/L has been used successfully, as the electro-generated chlorine/hypochlorite can enhance degradation. However, be aware of the potential formation of toxic chlorinated byproducts at high chloride concentrations.
Electrode Material and Fouling The type of electrode material significantly impacts efficiency. Graphite electrodes have been used for this compound degradation. Over time, electrodes can become fouled with byproducts, reducing their effectiveness. Regular cleaning or replacement of electrodes may be necessary.
Formation of Recalcitrant Intermediates The degradation process may produce intermediate compounds that are more resistant to further oxidation. Combining electrochemical treatment with other methods, such as enzymatic degradation, may improve overall efficiency.
Adsorption

Problem: Low removal of this compound using activated carbon.

Possible Cause Troubleshooting Step
Incorrect pH The pH of the solution affects the surface charge of both the adsorbent and the dye molecule. The optimal pH for adsorption needs to be determined experimentally for the specific activated carbon and dye system.
Insufficient Adsorbent Dosage The amount of activated carbon used is directly related to the number of available binding sites. Increase the adsorbent dosage to see if removal efficiency improves.
Short Contact Time Adsorption is a time-dependent process. Ensure sufficient contact time for the equilibrium to be reached. The required time can range from minutes to several hours.
High Initial Dye Concentration A very high initial concentration of this compound can saturate the active sites of the adsorbent, leading to lower percentage removal. Diluting the effluent or using a higher adsorbent dose may be necessary.
Competition from Other Molecules Other organic or inorganic compounds in the effluent can compete with the dye for adsorption sites, reducing the removal efficiency of this compound.

Quantitative Data Summary

Table 1: Optimal Conditions for Biodegradation of Vat Brown R by Pseudomonas aeruginosa NCH

ParameterOptimal ValueDecolorization Efficiency
pH9.76>90% within 18 hours
Temperature34.69 °C>90% within 18 hours
Inoculum Size9.51% (v/v)>90% within 18 hours
Initial Dye Concentration100 mg/L>90% within 18 hours

Table 2: Electrochemical Degradation of C.I. This compound

ParameterConditionColor Removal EfficiencyCOD Removal Efficiency
Initial Dye Concentration50 ppm94.55%82.49%
ElectrodesGraphite Carbon94.55%82.49%
pH994.55%82.49%
Current Density170 A/m²94.55%82.49%
Supporting Electrolyte25 g/L NaCl94.55%82.49%
Time240 min94.55%82.49%

Experimental Protocols

Protocol 1: Biodegradation of this compound Effluent

This protocol is based on the methodology for the decolorization of Vat Brown R by Pseudomonas aeruginosa NCH.

1. Materials and Media:

  • This compound

  • Pseudomonas aeruginosa culture

  • Liquid mineral-base medium: NaNO₃ (0.3%), KCl (0.05%), MgSO₄ (0.05%), K₂HPO₄ (0.1%), and Yeast Extract (0.02%) with glucose (1%).

  • Sterile 250 mL Erlenmeyer flasks

  • Incubator shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

2. Procedure:

  • Prepare the liquid mineral-base medium and sterilize by autoclaving.

  • Prepare a stock solution of this compound and sterilize by filtration.

  • In a 250 mL Erlenmeyer flask, add 100 mL of the sterile liquid mineral-base medium.

  • Inoculate the medium with a 24-hour grown culture of Pseudomonas aeruginosa to the desired inoculum size (e.g., 9.51% v/v).

  • Add this compound from the stock solution to achieve the desired initial concentration (e.g., 100 mg/L).

  • Adjust the pH of the medium to the optimal value (e.g., 9.76) using sterile NaOH or HCl.

  • Incubate the flask in a shaker at the optimal temperature (e.g., 34.69°C) and agitation speed.

  • At regular time intervals, withdraw 2 mL aliquots aseptically.

  • Centrifuge the aliquots at 8000 rpm for 10 minutes to pellet the bacterial cells.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax) using a UV-Vis spectrophotometer.

  • Calculate the decolorization efficiency using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 2: Electrochemical Degradation of this compound Effluent

This protocol is based on the electrochemical degradation of C.I. This compound using graphite electrodes.

1. Materials and Equipment:

  • This compound effluent

  • Graphite carbon electrodes (anode and cathode)

  • DC power supply

  • Electrochemical reactor

  • Magnetic stirrer

  • pH meter

  • Analytical balance

  • Supporting electrolyte (e.g., NaCl)

  • UV-Vis Spectrophotometer

  • COD analysis kit

2. Procedure:

  • Prepare a simulated effluent by dissolving a known concentration of this compound (e.g., 50 ppm) in deionized water.

  • Add the supporting electrolyte (e.g., 25 g/L NaCl) to the effluent and stir until dissolved.

  • Adjust the initial pH of the solution to the desired value (e.g., pH 9) using NaOH or H₂SO₄.

  • Place the effluent in the electrochemical reactor and position the graphite electrodes.

  • Connect the electrodes to the DC power supply.

  • Turn on the magnetic stirrer to ensure the solution is well-mixed.

  • Apply the desired current density (e.g., 170 A/m²) and start the electrolysis.

  • Take samples at regular time intervals.

  • For each sample, measure the absorbance at the λmax of this compound to determine the color removal efficiency.

  • Measure the Chemical Oxygen Demand (COD) of the initial and final samples to determine the COD removal efficiency.

Visualizations

Experimental_Workflow_Biodegradation cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Media Prepare & Sterilize Mineral Medium Setup Combine Medium, Inoculum, & Dye in Flask Media->Setup Inoculum Prepare 24h P. aeruginosa Culture Inoculum->Setup Dye_Stock Prepare & Filter-Sterilize This compound Stock Dye_Stock->Setup Adjust_pH Adjust pH to Optimal Value Setup->Adjust_pH Incubate Incubate with Shaking at Optimal Temp. Adjust_pH->Incubate Sample Withdraw Aliquots at Intervals Incubate->Sample Centrifuge Centrifuge to Pellet Cells Sample->Centrifuge Spectro Measure Supernatant Absorbance (λmax) Centrifuge->Spectro Calculate Calculate Decolorization % Spectro->Calculate

Caption: Experimental workflow for the biodegradation of this compound.

Logical_Relationship_Electrochemical_Degradation VatBrown1 This compound (Complex Aromatic Structure) Degradation Electrochemical Degradation VatBrown1->Degradation Effluent Effluent Characteristics (pH, Concentration, Conductivity) Effluent->Degradation OperatingParams Operating Parameters (Current Density, Time) OperatingParams->Degradation Electrode Electrode Material (e.g., Graphite) Electrode->Degradation Intermediates Degradation Intermediates (e.g., smaller aromatic compounds) Degradation->Intermediates Partial Oxidation Mineralization Mineralization (CO2, H2O, Inorganic Ions) Degradation->Mineralization Complete Oxidation Intermediates->Mineralization Further Oxidation

Caption: Key factors influencing electrochemical degradation of this compound.

Signaling_Pathway_Biodegradation cluster_cell Bacterial Cell (e.g., Pseudomonas aeruginosa) Enzymes Reductase Enzymes Intermediates Intermediates (e.g., 1,2-diaminoanthracene-9,10-dione, anthracene-9,10-dione) Enzymes->Intermediates Cleavage of Chromophore VatBrown1 This compound (Anthraquinone Structure) VatBrown1->Enzymes Uptake & Enzymatic Attack FinalProducts Less Toxic Products (e.g., Phthalic Acid) Intermediates->FinalProducts Aromatic Ring Cleavage Mineralization Complete Mineralization (CO2 + H2O) FinalProducts->Mineralization Further Degradation

Caption: Proposed biodegradation pathway of an anthraquinone (B42736) dye.

References

Technical Support Center: Vat Brown 1 Rubbing Fastness Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the rubbing fastness of Vat Brown 1.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process with this compound that can lead to poor rubbing fastness.

Problem: Poor wet rubbing fastness (staining on the rubbing cloth).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete removal of unfixed dye (floating color) This is the most common cause of poor rubbing fastness. Unfixed dye particles remain on the fiber surface and are easily rubbed off. Solution: Implement a thorough soaping process. It is recommended to use a high-efficiency soaping agent at a temperature near boiling (e.g., 95°C) for an adequate duration (e.g., 10-15 minutes). Increasing the number of washing cycles and the volume of water can also significantly improve the removal of floating color.[1]
Improper dyeing process An unoptimized dyeing process can lead to poor dye penetration and fixation. Solution: Ensure proper reduction (vatting) of the dye to its soluble leuco form. For this compound, a reduction time of 10-15 minutes at 40-50°C is suggested. Maintain the correct concentration of reducing agents (e.g., sodium hydrosulfite) and alkali (e.g., caustic soda) throughout the dyeing process.
Sub-optimal fabric preparation A rough or uneven fabric surface can increase friction and lead to poor rubbing fastness. Solution: Ensure the fabric is well-prepared before dyeing. This includes processes like singeing to remove protruding fibers and mercerizing to create a smoother, more uniform surface with better dye uptake.[2]
Dye aggregation on the fiber surface High concentrations of dye can lead to the formation of large dye aggregates on the fiber surface, which are easily abraded. Solution: Optimize the dye concentration. For deep shades, it is crucial to use dyes with good leveling properties to ensure even distribution.
Use of certain finishing agents Some softeners or other finishing agents can negatively impact rubbing fastness. Solution: Select finishing agents that are known to have a minimal effect on or even improve rubbing fastness. Cationic fixing agents are specifically designed to improve the wet fastness of anionic dyes like vats.

Frequently Asked Questions (FAQs)

Q1: What is a typical rubbing fastness rating for this compound?

A technical data sheet for this compound indicates the following fastness grades on cotton fabric:

  • Dry Rubbing Fastness: 4-5

  • Wet Rubbing Fastness: 3-4

These ratings are on a scale of 1 to 5, where 5 represents the best fastness.

Q2: How can I improve the wet rubbing fastness of this compound?

Improving the wet rubbing fastness of this compound involves a multi-step approach focusing on optimal dyeing and post-dyeing treatments. Key methods include:

  • Thorough Soaping: This is a critical step to remove all unfixed dye particles from the fabric surface.

  • Application of a Cationic Fixing Agent: These agents form a film around the dye molecules, improving their adhesion to the fiber.

  • Optimizing the Dyeing Process: Ensuring complete and uniform dye penetration and fixation is essential.

  • Proper Fabric Pre-treatment: A smooth and clean fabric surface will have better rubbing fastness.

Q3: What is the role of soaping in improving rubbing fastness?

Soaping serves two primary functions in improving the rubbing fastness of vat dyes. Firstly, it removes the unfixed dye particles that are loosely held on the fiber surface. Secondly, the high temperature of the soaping bath promotes the crystallization of the dye molecules within the fiber, which leads to a more stable and brighter shade with improved fastness properties.

Q4: Can the choice of fabric affect the rubbing fastness of this compound?

Yes, the type and quality of the fabric can significantly influence rubbing fastness. Fabrics with a smooth surface, such as those made from long-staple cotton or that have been mercerized, tend to exhibit better rubbing fastness. Conversely, fabrics with a rough or hairy surface are more prone to poor rubbing fastness due to increased friction.

Data Presentation

Table 1: Typical Fastness Properties of this compound on Cotton

Fastness PropertyGrade
Light Fastness7-8
Soaping Fastness (Fading)5
Soaping Fastness (Staining)5
Perspiration Fastness (Fading)4-5
Perspiration Fastness (Staining)5
Dry Rubbing Fastness 4-5
Wet Rubbing Fastness 3-4
Chlorine Fastness4-5
Ironing Fastness4-5

Source: Technical Data Sheet for this compound

Experimental Protocols

Protocol 1: Standard Vat Dyeing Process for this compound

This protocol outlines a general procedure for dyeing cotton fabric with this compound.

Materials:

  • This compound dye

  • Cotton fabric (pre-treated)

  • Caustic soda (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Wetting agent

  • Laboratory dyeing machine

Procedure:

  • Vatting (Reduction):

    • Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of wetting agent and warm water.

    • In a separate vessel, prepare the reduction bath with the required amount of water, caustic soda, and sodium hydrosulfite. The temperature should be maintained at 40-50°C.

    • Add the dye paste to the reduction bath and allow it to reduce for 10-15 minutes until the solution becomes clear and changes to the leuco form (typically a yellowish-brown for this compound).

  • Dyeing:

    • Add the reduced dye solution to the dye bath containing the pre-wetted cotton fabric.

    • Raise the temperature to the recommended dyeing temperature (e.g., 60°C) and run the dyeing program for 45-60 minutes.

  • Oxidation:

    • After dyeing, the fabric is rinsed with cold water to remove the excess leuco dye.

    • Oxidation is then carried out by exposing the fabric to air or by using an oxidizing agent (e.g., hydrogen peroxide or sodium perborate) in a fresh bath. This step converts the soluble leuco dye back to its original insoluble pigment form inside the fiber.

  • Soaping:

    • Prepare a soaping bath containing a suitable soaping agent (e.g., 2 g/L) and soda ash (e.g., 2 g/L).

    • Treat the dyed fabric in the soaping bath at a temperature near boiling (95°C) for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Dry the soaped and rinsed fabric.

Protocol 2: Post-Treatment with a Cationic Fixing Agent

This protocol describes the application of a cationic fixing agent to improve the wet rubbing fastness of cotton fabric dyed with this compound.

Materials:

  • This compound dyed cotton fabric (after soaping and rinsing)

  • Cationic fixing agent

  • Acetic acid

  • Padding mangle or laboratory dyeing machine

Procedure (by Padding):

  • Prepare a treatment bath containing the cationic fixing agent (e.g., 10-20 g/L) and adjust the pH to 4.5-5.5 with acetic acid.

  • Pad the dyed and rinsed fabric through the treatment bath with a wet pick-up of 70-80%.

  • Dry the treated fabric at 100-120°C.

  • Cure the fabric at a higher temperature (e.g., 150°C) for a few minutes, if recommended by the fixing agent manufacturer.

Procedure (by Exhaustion):

  • Prepare a treatment bath with the cationic fixing agent (e.g., 1-2% on the weight of fabric) and adjust the pH to 4.5-5.5 with acetic acid.

  • Enter the dyed and rinsed fabric into the bath at room temperature.

  • Raise the temperature to 40-50°C and treat for 20-30 minutes.

  • Rinse the fabric and dry.

Mandatory Visualization

VatDyeingProcess cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Singeing Singeing Mercerizing Mercerizing Singeing->Mercerizing Vatting Vatting (Reduction) Mercerizing->Vatting Dyeing Dyeing Vatting->Dyeing Oxidation Oxidation Dyeing->Oxidation Soaping Soaping Oxidation->Soaping Fixing Cationic Fixing Soaping->Fixing FinishedFabric Finished Fabric Fixing->FinishedFabric Improved Rubbing Fastness RubbingFastnessFactors center Rubbing Fastness of this compound DyeingProcess Dyeing Process Optimization center->DyeingProcess FabricPrep Fabric Preparation center->FabricPrep PostTreatment Post-Treatment center->PostTreatment DyeProperties Dye Properties center->DyeProperties Vatting Proper Vatting DyeingProcess->Vatting Oxidation Complete Oxidation DyeingProcess->Oxidation Singeing Singeing FabricPrep->Singeing Mercerizing Mercerizing FabricPrep->Mercerizing Soaping Thorough Soaping PostTreatment->Soaping Fixing Cationic Fixing PostTreatment->Fixing Concentration Dye Concentration DyeProperties->Concentration ParticleSize Particle Size DyeProperties->ParticleSize

References

Technical Support Center: Vat Brown 1 Dyeing on Cellulosic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of Vat Brown 1 for dyeing cellulosic fibers.

Troubleshooting Guide

This section addresses common issues encountered during the dyeing process with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: What are the primary causes of uneven dyeing (patchiness or blotchiness) with this compound on my cellulosic fabric?

Uneven dyeing is a frequent issue that can stem from several factors throughout the dyeing process. The most common causes include:

  • Improper Fabric Preparation: The fabric may not have been properly scoured or bleached, leaving behind impurities like oils, waxes, or sizes that act as a resist to the dye.[1] Uneven absorbency of the fabric is a major contributor to patchy dyeing.[2]

  • Incorrect Dye Solution Preparation: The dye may not have been completely dissolved or properly reduced to its soluble leuco form.[3] This leads to dye particles adhering unevenly to the fabric surface.

  • Dye Bath Instability: Issues within the dye bath, such as incorrect pH, temperature fluctuations, or improper circulation, can lead to uneven dye uptake.[4] For instance, "dead zones" in the dye bath can cause localized differences in dye concentration.[4]

  • Fabric Handling: If the fabric floats to the surface of the dye bath, it can result in splotchy dyeing due to uneven exposure to the dye liquor. Creasing of the fabric during dyeing can also cause unleveled penetration of the dye.

  • Water Hardness: The presence of calcium and magnesium ions in hard water can react with the leuco form of the vat dye, forming insoluble salts that lead to uneven dyeing.

Q2: My fabric has developed dark spots or speckles after dyeing. What went wrong?

Dark spots or speckles are typically caused by undissolved dye particles or dye aggregation in the dye bath. This can happen if:

  • The dye was not properly pasted before being added to the dye bath.

  • The concentration of the dyestuff in the bath is too high, leading to precipitation.

  • Incompatible dyeing auxiliaries are used, causing the dye to agglomerate.

Q3: The final color of my fabric is a different shade than expected. Why is there a shade variation?

Shade variation can be a complex issue with several potential root causes:

  • Inconsistent Dyeing Parameters: Variations in temperature, pH, or the concentration of reducing agents between batches will lead to different shades.

  • Oxidation Issues: Improper or incomplete oxidation of the leuco dye back to its insoluble pigment form can result in an incorrect final shade.

  • Pre-treatment inconsistencies: Differences in the pre-treatment of the fabric, such as variations in mercerization, can affect the dye uptake and final color.

Q4: The color fastness of my dyed fabric is poor, especially to washing and rubbing. How can I improve this?

Poor color fastness is often a result of improperly fixed dye on the fiber surface. Key reasons include:

  • Incomplete Oxidation: If the leuco dye is not fully oxidized, it will not be properly fixed within the fiber and can be washed out.

  • Surface Dye: Loosely adhered dye particles on the surface of the fabric, which were not removed during the soaping process, will lead to poor rubbing fastness.

  • Over-reduction of the dye: This can lead to the formation of products that have a lower affinity for the fiber, which can then be easily washed out.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and application of this compound.

Q1: What is this compound and why is it used for cellulosic fibers?

This compound (C.I. 70800) is a type of vat dye, which is a class of water-insoluble dyes. They are renowned for their excellent fastness properties, including high resistance to washing, light, and chlorine. This makes them ideal for dyeing cellulosic fibers like cotton, linen, and viscose, especially for applications requiring high durability.

Q2: What is the "vatting" process and why is it necessary?

The "vatting" process is the cornerstone of dyeing with vat dyes. Since vat dyes are insoluble in water, they cannot directly penetrate the fiber. The vatting process involves the chemical reduction of the insoluble dye in an alkaline solution (typically using sodium hydrosulfite and caustic soda) to convert it into a water-soluble "leuco" form. This soluble leuco form has an affinity for cellulosic fibers and can be absorbed by them.

Q3: What are the critical stages in the this compound dyeing process?

The successful application of this compound on cellulosic fibers involves several critical stages:

  • Preparation of the Fabric: This includes desizing, scouring, and sometimes mercerizing to ensure the fabric is clean and has uniform absorbency.

  • Reduction of the Dye (Vatting): The insoluble this compound is converted to its soluble leuco form.

  • Dyeing: The cellulosic material is immersed in the leuco dye solution, allowing the dye to penetrate the fibers.

  • Oxidation: The fabric is removed from the dye bath and the leuco dye is converted back to its original insoluble pigment form inside the fibers, either by exposure to air or with a chemical oxidizing agent.

  • Soaping: The dyed fabric is washed in a hot detergent solution to remove any loose surface dye and to stabilize the final shade and improve fastness.

Q4: What are the ideal pH and temperature conditions for dyeing with this compound?

The optimal pH for the reduction and dyeing stage with vat dyes is typically alkaline, in the range of 11-12. The dyeing temperature for this compound is generally in the range of 40-50°C. However, specific conditions can vary depending on the dyeing method and equipment used.

Data Presentation

The following tables summarize key quantitative parameters for troubleshooting and optimizing the this compound dyeing process on cellulosic fibers.

Table 1: Troubleshooting Uneven Dyeing - Key Parameters and Recommended Actions

ParameterCommon IssueRecommended Action
Fabric Pre-treatment Non-uniform absorbencyEnsure thorough scouring and bleaching. Perform a water drop test to check for even absorbency.
Water Hardness High levels of Ca²⁺ and Mg²⁺ ionsUse softened or deionized water. A water softener or chelating agent can be added to the dye bath.
Dye Bath pH pH outside the optimal range of 11-12Monitor and adjust the pH of the dye bath using caustic soda.
Dyeing Temperature Fluctuations or incorrect temperatureMaintain a constant temperature, typically between 40-50°C for this compound. Use a calibrated thermometer.
Reducing Agent Insufficient or excessive amountUse the correct concentration of sodium hydrosulfite. Insufficient amounts will lead to incomplete reduction, while excessive amounts can cause over-reduction.
Liquor Circulation Poor or uneven circulationEnsure proper agitation of the dye bath and movement of the fabric to avoid dead zones.

Table 2: Standard Laboratory Dyeing Recipe for this compound (Example)

ComponentConcentration/AmountPurpose
This compound Dye PowderAs per desired shade %Colorant
Wetting Agent1 mL (for dye paste)To ensure uniform wetting of the dye powder
Ethanol1 mL (for dye paste)To aid in pasting the dye
Caustic Soda (NaOH)1.5 g in 50 mL waterTo create an alkaline environment for reduction
Sodium Hydrosulfite (Na₂S₂O₄)3 gReducing agent to convert the dye to its leuco form
Pre-boiled Cotton Fabric4 gSubstrate
Distilled WaterTo make up the final volumeSolvent
Soaping Agent (Detergent)As per manufacturer's recommendationTo remove unfixed dye
Soda Ash (for soaping)As per manufacturer's recommendationTo maintain alkalinity during soaping

Note: This is an example recipe and may need to be adjusted based on specific experimental conditions and desired outcomes.

Experimental Protocols

Protocol 1: Standard Laboratory Procedure for Dyeing Cellulosic Fibers with this compound

This protocol outlines a standard laboratory procedure for dyeing a 4g sample of pre-boiled cotton fabric to a 4.0% shade with this compound.

  • Dye Paste Preparation:

    • Accurately weigh 0.16g of this compound dye powder.

    • In a dye cup, add 1 mL of a wetting agent solution and 1 mL of ethanol.

    • Add the dye powder and stir with a glass rod to form a uniform paste.

  • Alkali Solution Preparation:

    • Heat 50 mL of distilled water to 60°C.

    • Dissolve 1.5g of caustic soda (NaOH) in the hot water. This solution should be freshly prepared.

  • Reduction (Vatting):

    • Pour the hot alkali solution into the dye paste.

    • Weigh and add 3g of sodium hydrosulfite. Stir gently.

    • Place the dye cup in a 60°C water bath for 10 minutes to allow for pre-reduction of the dye.

  • Dye Bath Preparation and Dyeing:

    • Add 150 mL of 60°C distilled water to the reduced dye solution.

    • Introduce the 4g pre-boiled cotton fabric into the dye bath. Ensure the fabric is fully submerged.

    • Place the dye cup into a laboratory dyeing machine set at 60°C and run for 45 minutes.

  • Oxidation:

    • Remove the fabric from the dye bath and rinse it with water.

    • Hang the fabric in a well-ventilated area for 20 minutes to allow for air oxidation. Alternatively, for a more controlled process, use a chemical oxidizing agent like hydrogen peroxide.

  • Soaping and Finishing:

    • Prepare a soaping bath containing a suitable detergent and soda ash.

    • Soap the fabric at 90°C for 15-30 minutes.

    • Rinse the fabric thoroughly with water and allow it to dry.

Visualizations

Diagram 1: Troubleshooting Workflow for Uneven Dyeing

Troubleshooting_Uneven_Dyeing start Uneven Dyeing Observed check_pretreatment Check Fabric Pre-treatment start->check_pretreatment check_water Analyze Water Quality start->check_water check_dyebath Evaluate Dye Bath Parameters start->check_dyebath check_process Review Dyeing Process & Handling start->check_process pretreatment_issue Inadequate Scouring/ Bleaching, Uneven Absorbency check_pretreatment->pretreatment_issue if faulty water_issue High Hardness (Ca²⁺, Mg²⁺) check_water->water_issue if faulty dyebath_issue Incorrect pH, Temp, Poor Circulation, Improper Reduction check_dyebath->dyebath_issue if faulty process_issue Fabric Floating, Creasing, Channeling check_process->process_issue if faulty solution_pretreatment Re-scour/bleach fabric. Ensure uniform absorbency. pretreatment_issue->solution_pretreatment solution_water Use softened water or add a chelating agent. water_issue->solution_water solution_dyebath Calibrate pH & Temp. Ensure proper agitation. Verify reduction. dyebath_issue->solution_dyebath solution_process Ensure fabric is submerged. Avoid creasing. process_issue->solution_process

Caption: Troubleshooting workflow for diagnosing and resolving uneven dyeing.

Diagram 2: Logical Relationships in the Vat Dyeing Process

Vat_Dyeing_Relationships cluster_inputs Input Parameters cluster_process Dyeing Stages cluster_outputs Outputs & Quality Fabric Cellulosic Fabric (Pre-treated) Dyeing Dye Absorption Fabric->Dyeing VatDye This compound (Insoluble) Reduction Reduction (Vatting) VatDye->Reduction Chemicals Reducing Agent (Na₂S₂O₄) Alkali (NaOH) Chemicals->Reduction Conditions Temperature pH Time Conditions->Reduction LeucoDye Leuco Dye (Soluble) Reduction->LeucoDye DyedFabric Dyed Fabric (Leuco Form) Dyeing->DyedFabric Oxidation Oxidation FinalFabric Final Dyed Fabric (Insoluble Pigment) Oxidation->FinalFabric Soaping Soaping Quality Evenness Shade Fastness Soaping->Quality LeucoDye->Dyeing DyedFabric->Oxidation FinalFabric->Soaping

Caption: Key relationships between parameters and stages in vat dyeing.

References

Stability of Vat Brown 1 leuco form under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the leuco form of Vat Brown 1. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the stability of your experimental setup.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and use of the leuco form of this compound.

Issue 1: Premature Oxidation of the Leuco Form

  • Symptom: The characteristic yellow-brown color of the alkaline leuco form of this compound rapidly reverts to the original brown, or an intermediate olive color, even under what is believed to be an inert atmosphere.[1]

  • Possible Causes & Solutions:

Cause Explanation Recommended Action
Oxygen Exposure The leuco form of vat dyes is highly sensitive to atmospheric oxygen.[2] Even small leaks in your apparatus can lead to rapid oxidation.Ensure all connections in your reaction setup are airtight. Use high-quality septa and seals. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the experiment.
Insufficient Reducing Agent The concentration of the reducing agent (e.g., sodium hydrosulfite) may be too low to maintain the necessary negative redox potential required to keep the dye in its reduced state. Anthraquinone-type vat dyes typically require a redox potential in the range of -800 mV to -1000 mV for complete reduction.[2][3]Increase the concentration of the reducing agent incrementally. Monitor the redox potential of the solution if possible. Use freshly opened and properly stored sodium hydrosulfite, as its effectiveness can degrade with exposure to air and moisture.
Inappropriate pH The stability of the leuco form is highly dependent on an alkaline pH, typically between 11 and 13.[4] A decrease in pH can lead to the formation of the less stable "acid leuco" form, which is more susceptible to oxidation.Monitor and maintain the pH of the solution within the recommended alkaline range. Use a calibrated pH meter. Ensure that any additions to the solution do not significantly lower the pH.
Elevated Temperature Higher temperatures can accelerate the rate of oxidation.Maintain the lowest temperature necessary for the reaction or application. For storage, refrigeration at low temperatures is recommended.

Issue 2: Incomplete or Inconsistent Reduction

  • Symptom: The this compound powder does not fully dissolve in the alkaline reducing solution, or the color of the leuco form is not the expected yellow-brown.

  • Possible Causes & Solutions:

Cause Explanation Recommended Action
Poor Quality of this compound Impurities in the dye can interfere with the reduction process.Use a high-purity grade of this compound.
Degraded Reducing Agent Sodium hydrosulfite (sodium dithionite) degrades over time, especially when exposed to moisture and air.Use a fresh, unopened container of the reducing agent. Store it in a cool, dry place.
Incorrect Order of Reagent Addition The order in which reagents are added can impact the efficiency of the reduction.It is generally recommended to first disperse the vat dye in deoxygenated water, followed by the addition of the alkali (e.g., sodium hydroxide), and then the reducing agent.
Insufficient Mixing Inadequate agitation can lead to localized areas of incomplete reduction.Ensure continuous and efficient stirring throughout the reduction process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of the leuco form of this compound?

A1: For most anthraquinone-based vat dyes, including this compound, a highly alkaline pH in the range of 11-13 is recommended to maintain the stability of the soluble leuco form.

Q2: What is the visual indicator of the successful formation of the leuco form of this compound?

A2: In an alkaline solution, the successful reduction of this compound to its leuco form is indicated by a color change from a dark brown powder to a yellow-brown solution. The acid leuco form is described as being a dark olive color.

Q3: Can I use a different reducing agent besides sodium hydrosulfite?

A3: While sodium hydrosulfite is the most common and effective reducing agent for vat dyes, other options such as ferrous sulfate, glucose, or electrochemical methods are being investigated as more environmentally friendly alternatives.

Q4: How does temperature affect the stability of the leuco form?

A4: Generally, increasing the temperature will decrease the stability of the leuco form by accelerating the rate of oxidation. For dyeing applications with this compound, a vatting temperature of 50-60°C is often required for efficient reduction.

Q5: How can I monitor the stability of my leuco this compound solution quantitatively?

A5: The stability of the leuco form can be monitored spectrophotometrically by measuring the decrease in absorbance at its maximum absorption wavelength (λmax) over time. This allows for the calculation of the degradation rate and half-life under specific conditions.

Quantitative Data on Leuco Form Stability

While precise, publicly available quantitative data such as half-life values for the leuco form of this compound under varying conditions are limited, the following table summarizes the expected qualitative and quantitative trends based on the general principles of vat dye chemistry. Researchers are encouraged to determine these values empirically for their specific experimental systems using the protocols provided below.

Condition Parameter Change Expected Impact on Leuco Form Stability Qualitative Observation Quantitative Measurement
pH Decrease from 13 to 9DecreaseFaster reappearance of brown colorShorter half-life (t½)
Temperature Increase from 25°C to 50°CDecreaseMore rapid color change from yellow-brown to brownIncreased degradation rate constant (k)
Oxygen Introduction of airSignificant DecreaseAlmost immediate oxidationVery short half-life (t½)
Reducing Agent Lower concentrationDecreaseFaster fading of the yellow-brown leuco colorShorter half-life (t½)

Experimental Protocols

Protocol 1: Preparation of the Leuco Form of this compound

This protocol describes the laboratory-scale preparation of the leuco form of this compound.

  • Materials:

    • This compound powder

    • Deionized water (deoxygenated)

    • Sodium hydroxide (B78521) (NaOH)

    • Sodium hydrosulfite (Na₂S₂O₄)

    • Three-necked round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon) with bubbling line

    • Heating mantle

  • Procedure:

    • Deoxygenation: Purge deionized water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

    • Dispersion: In the three-necked flask, add a measured amount of this compound powder to the deoxygenated water and stir to create a uniform dispersion.

    • Alkalinization: While stirring under a continuous inert gas blanket, slowly add a solution of sodium hydroxide to the dye dispersion to achieve a pH between 12 and 13.

    • Heating: Gently heat the mixture to the desired temperature (e.g., 50-60°C) while maintaining continuous stirring.

    • Reduction: Once the desired temperature is reached, slowly add fresh sodium hydrosulfite powder in small portions.

    • Digestion: Continue to stir the solution at the set temperature under an inert atmosphere for 15-30 minutes to ensure complete reduction. A color change to yellow-brown should be observed.

    • Storage: For storage, the leuco dye solution should be kept in a sealed, airtight container under an inert atmosphere and protected from light. Refrigeration is recommended for longer-term storage.

Protocol 2: Spectrophotometric Monitoring of Leuco this compound Stability

This protocol outlines a method to quantitatively assess the stability of the prepared leuco this compound solution.

  • Materials and Equipment:

    • Prepared leuco this compound solution

    • Deoxygenated, alkaline water (pH adjusted to match the sample)

    • UV-Vis Spectrophotometer

    • Cuvettes

    • Inert atmosphere glove box or similar setup

  • Procedure:

    • Determine λmax: Immediately after preparation, take an aliquot of the leuco dye solution. Inside an inert atmosphere, dilute it with deoxygenated, alkaline water to a concentration suitable for spectrophotometric analysis. Scan the absorbance from 300-800 nm to determine the maximum absorption wavelength (λmax) of the leuco form.

    • Time-Course Measurement: Store the stock leuco dye solution under the desired conditions (e.g., specific pH, temperature, exposure to an oxidizing agent). At regular time intervals (e.g., every 15 minutes), withdraw an aliquot of the stock solution.

    • Absorbance Reading: Dilute the aliquot in the same manner as in step 1 and immediately measure the absorbance at the predetermined λmax.

    • Data Analysis: Plot the absorbance at λmax as a function of time. The rate of decrease in absorbance corresponds to the degradation of the leuco form. The half-life (t½) of the leuco form under these conditions can be calculated from the decay curve.

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to the stability of the leuco form of this compound.

experimental_workflow cluster_prep Preparation of Leuco this compound cluster_stability Stability Monitoring prep1 Disperse this compound in Deoxygenated Water prep2 Add NaOH (pH 12-13) prep1->prep2 prep3 Heat to 50-60°C prep2->prep3 prep4 Add Sodium Hydrosulfite prep3->prep4 prep5 Stir under Inert Atmosphere prep4->prep5 stab1 Determine λmax of Leuco Form prep5->stab1 Transfer to Spectrophotometer stab2 Measure Absorbance at t=0 stab1->stab2 stab3 Incubate under Test Conditions stab2->stab3 stab4 Measure Absorbance at Intervals stab3->stab4 stab5 Plot Absorbance vs. Time stab4->stab5 stability_factors cluster_factors Factors Affecting Stability cluster_stabilizers Stabilizing Conditions leuco Leuco this compound (Stable, Soluble) oxidized This compound (Insoluble) leuco->oxidized Oxidation oxidized->leuco Reduction factor1 Low pH factor1->leuco destabilizes factor2 High Temperature factor2->leuco destabilizes factor3 Oxygen factor3->leuco destabilizes factor4 Light factor4->leuco destabilizes stab1 High pH (11-13) stab1->leuco stabilizes stab2 Low Temperature stab2->leuco stabilizes stab3 Inert Atmosphere stab3->leuco stabilizes stab4 Reducing Agent stab4->leuco stabilizes

References

Validation & Comparative

A Comparative Analysis of Vat Brown 1 and Vat Brown R for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of dye chemistry, particularly for applications demanding high fastness and durability, Vat Brown 1 (also known as Vat Brown BR) and Vat Brown R stand out as significant coloring agents. This guide provides a detailed comparative study of these two anthraquinone-based vat dyes, tailored for researchers, scientists, and professionals in drug development who may utilize these compounds in various applications, including as staining agents or in the synthesis of functional materials.

Physicochemical and Tinctorial Properties

This compound (C.I. 70800) and Vat Brown R (C.I. 69015, also known as Vat Brown 3) are both complex organic molecules derived from anthraquinone.[1][2] While they share a common structural heritage, their distinct molecular compositions lead to differences in their physical, chemical, and performance characteristics. This compound has a molecular formula of C₄₂H₁₈N₂O₆ and a molecular weight of 646.60 g/mol .[1] In contrast, Vat Brown R has a molecular formula of C₄₂H₂₃N₃O₆ and a higher molecular weight of 665.65 g/mol .[2]

PropertyThis compound (Vat Brown BR)Vat Brown R (Vat Brown 3)
C.I. Name This compoundVat Brown 3
C.I. Number 7080069015
CAS Number 2475-33-4131-92-0
Molecular Formula C₄₂H₁₈N₂O₆[1]C₄₂H₂₃N₃O₆
Molecular Weight 646.60 g/mol 665.65 g/mol
Appearance Dark brown powderDeep red to dark brown powder
Solubility (in water) InsolubleInsoluble
Solubility (organic) Slightly soluble in hot tetrahydronaphthalene and xyleneSlightly soluble in xylene
Leuco Form Color Yellow-brown (alkaline), Dark olive (acidic)Red (alkaline), Yellow-brown (acidic)

Performance Characteristics and Fastness Properties

The performance of vat dyes is primarily assessed by their fastness to various environmental and processing factors. Both this compound and Vat Brown R exhibit excellent fastness properties, making them suitable for applications requiring high durability.

Fastness PropertyThis compound (Vat Brown BR)Vat Brown R (Vat Brown 3)
Light Fastness 7-86-8
Washing Fastness 54-5
Rubbing Fastness (Dry) 4-5-
Rubbing Fastness (Wet) 3-4-
Ironing Fastness 4-54-5
Chlorine Bleach 4-54-5

Applications

Both dyes are primarily used for dyeing cellulosic fibers such as cotton, hemp, silk, and viscose. This compound is noted for its good uniformity and affinity for cotton fibers. It is also used in the dyeing of polyester/cotton blended fabrics. Vat Brown R is also suitable for dyeing cotton, viscose, and wool, and can be processed into organic pigments. A notable characteristic of Vat Brown R is that it can cause fiber brittleness upon exposure to sunlight.

Experimental Protocols

The following are generalized experimental protocols for the characterization of vat dyes.

Solubility Determination

A qualitative assessment of solubility can be performed by observing the dissolution of a small amount of the dye in various solvents at room temperature and with heating. For quantitative analysis, a saturation shake-flask method followed by spectrophotometric determination of the concentration in the supernatant is a standard procedure.

Dyeing Process (Vatting)

The application of vat dyes involves a "vatting" process to convert the insoluble dye into its soluble leuco form. A typical laboratory-scale procedure for cotton dyeing is as follows:

  • Preparation of the Dyebath: A specific concentration of the vat dye is pasted with a dispersing agent and warm water.

  • Reduction (Vatting): The dye paste is added to a solution containing a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide) at a specific temperature (typically 50-60°C). The color of the solution changes as the dye is reduced to its soluble leuco form.

  • Dyeing: The substrate (e.g., cotton fabric) is immersed in the dyebath, and the temperature is raised and maintained for a specific duration to allow for dye penetration and fixation.

  • Oxidation: The dyed substrate is removed from the bath and exposed to air or treated with a chemical oxidizing agent (e.g., hydrogen peroxide or sodium perborate) to convert the leuco dye back to its insoluble form within the fibers.

  • Soaping: The dyed material is washed with a hot detergent solution to remove unfixed dye particles and to stabilize the final shade.

Fastness Testing
  • Light Fastness: Dyed samples are exposed to a standardized light source (e.g., a xenon arc lamp) alongside a set of blue wool standards with known lightfastness ratings. The degree of fading of the sample is compared to that of the standards to determine its lightfastness rating.

  • Washing Fastness: A dyed specimen is agitated in a soap or detergent solution under specified conditions of time and temperature. The change in color of the specimen and the degree of staining of an adjacent undyed fabric are assessed using a greyscale.

  • Rubbing Fastness (Crocking): The amount of color transferred from the surface of a dyed fabric to another surface by rubbing is determined. This is done under both dry and wet conditions using a crockmeter.

Visualizing the Vat Dyeing Process

The following diagram illustrates the general workflow of the vat dyeing process.

VatDyeingProcess cluster_preparation Preparation cluster_process Dyeing Process cluster_result Final Product Dye Vat Dye (Insoluble Pigment) Vatting Vatting (Reduction) Dye->Vatting ReducingAgent Reducing Agent (e.g., Na₂S₂O₄) ReducingAgent->Vatting Alkali Alkali (e.g., NaOH) Alkali->Vatting Dyeing Dyeing of Substrate Vatting->Dyeing Soluble Leuco Form Oxidation Oxidation (Air or Chemical) Dyeing->Oxidation DyedFabric Dyed Fabric with Insoluble Dye Oxidation->DyedFabric Insoluble Form Trapped in Fiber

A simplified workflow of the vat dyeing process.

Conclusion

Both this compound and Vat Brown R offer excellent fastness properties, making them valuable for applications where durability is critical. The choice between the two may depend on the specific shade required, the substrate to be dyed, and considerations regarding potential light-induced fiber degradation, which is a noted characteristic of Vat Brown R. The provided data and protocols offer a foundation for researchers to conduct further comparative studies and to select the appropriate dye for their specific research and development needs.

References

A Comparative Guide to Sustainable Alternatives for Vat Brown 1 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is undergoing a paradigm shift towards sustainability, compelling a critical re-evaluation of traditional dyeing agents. Vat Brown 1, a synthetic vat dye, has long been a staple for achieving durable brown shades on cellulosic fibers like cotton. However, its application process involves harsh chemicals and generates effluents with a significant environmental impact. This guide provides a comprehensive comparison of sustainable alternatives to this compound, focusing on natural dyes derived from walnut husks and cutch, as well as the role of enzymatic treatments in creating a more eco-friendly dyeing process.

Performance Comparison: this compound vs. Natural Alternatives

The selection of a dye is primarily governed by its performance in terms of color strength and fastness properties. The following table summarizes the available quantitative data for this compound and its sustainable alternatives on cotton fabric.

ParameterThis compoundWalnut (Juglans regia) HuskCutch (Acacia catechu)
Color Strength (K/S value) ~12-20 (for Indanthren Brown dyes)[1][2]~5-15 (depending on mordant and dyeing conditions)~8-18 (depending on mordant and dyeing conditions)[3]
Wash Fastness (ISO 105-C06) Excellent (4-5)[4]Good to Excellent (4-5)Excellent (5)[5]
Rubbing Fastness (ISO 105-X12) Good to Excellent (Dry: 4-5, Wet: 3-4)Good (4)Good to Excellent (4-5)
Light Fastness (ISO 105-B02) Very Good to Excellent (6-7)Moderate to Good (4-5)Good (5)
Environmental Impact (Effluent)
Chemical Oxygen Demand (COD) HighLower than synthetic dyesLower than synthetic dyes
Biochemical Oxygen Demand (BOD) HighBiodegradable effluentBiodegradable effluent

Note: Data for this compound is based on general values for vat dyes, as specific data for this dye is limited in publicly available literature. Performance of natural dyes can vary significantly based on the source of the raw material, extraction method, and mordanting process.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible research. The following sections outline the methodologies for dyeing cotton with the discussed alternatives and for testing their performance.

Enzymatic Pre-treatment of Cotton Fabric

Enzymatic treatment of cotton enhances its affinity for natural dyes, leading to improved color yield and fastness. This protocol describes a typical enzymatic scouring process.

Materials:

  • Scoured and bleached 100% cotton fabric

  • α-amylase enzyme

  • Pectinase (B1165727) enzyme

  • Non-ionic wetting agent

  • Acetate (B1210297) buffer (pH 4.0-5.5)

  • Distilled water

  • Laboratory dyeing machine (e.g., Launder-Ometer) or water bath with shaker

Procedure:

  • Desizing (if necessary): If the cotton fabric contains starch-based sizing, treat it with a solution containing 2 mL/L α-amylase and 1 g/L non-ionic wetting agent at a liquor ratio of 1:30. Maintain the temperature at 55-75°C for 30-45 minutes with gentle agitation.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Bio-scouring: Prepare a treatment bath containing 8 g/L pectinase in an acetate buffer solution (pH 4.0) at a liquor ratio of 1:30.

  • Immerse the desized cotton fabric in the bath and treat for 45 minutes at a temperature of 50-60°C with continuous agitation.

  • After the treatment, rinse the fabric with hot water (80°C) containing 1 g/L NaH₂PO₄, followed by a cold water rinse.

  • Dry the fabric at 105°C to a constant weight.

Dyeing of Cotton with Walnut (Juglans regia) Husk Extract

Materials:

  • Enzymatically pre-treated cotton fabric

  • Dried and powdered walnut husks

  • Mordant (e.g., alum - aluminum potassium sulfate)

  • Distilled water

  • Laboratory dyeing machine or beaker with a heating and stirring mechanism

Procedure:

  • Dye Extraction:

    • Soak 500g of dried walnut shells in 2000ml of distilled water for four hours.

    • Boil the mixture until the volume is reduced to approximately 300ml.

    • Filter the solution to obtain the dye extract.

  • Mordanting (Pre-mordanting):

    • Prepare a mordanting bath with 15% on weight of fabric (owf) of alum in distilled water at a liquor ratio of 1:20.

    • Immerse the pre-treated cotton fabric in the mordant bath and heat to 60°C for 30 minutes with stirring.

    • Remove the fabric, squeeze out excess solution, and rinse with water.

  • Dyeing:

    • Prepare a dyebath with the walnut husk extract at a liquor ratio of 1:50. Adjust the pH to 4.5.

    • Immerse the mordanted cotton fabric in the dyebath.

    • Raise the temperature to 90°C and maintain for 65 minutes with continuous stirring.

  • Post-treatment:

    • After dyeing, remove the fabric from the bath and rinse with cold water.

    • Wash the dyed fabric with a 2 g/L non-ionic detergent solution at 40°C for 15 minutes.

    • Rinse thoroughly and air dry.

Dyeing of Cotton with Cutch (Acacia catechu) Extract

Materials:

  • Enzymatically pre-treated cotton fabric

  • Cutch powder extract

  • Mordant (e.g., alum)

  • Distilled water

  • Laboratory dyeing machine or beaker with a heating and stirring mechanism

Procedure:

  • Mordanting (Pre-mordanting):

    • Prepare a mordanting bath with 15% owf of alum in distilled water at a liquor ratio of 1:20.

    • Immerse the pre-treated cotton fabric in the mordant bath and heat to 82°C (180°F) for 1 hour with stirring.

    • Allow the fabric to cool in the bath, then remove, squeeze, and rinse.

  • Dyeing:

    • Prepare a dyebath with 20-50% owf of cutch powder dissolved in hot distilled water at a liquor ratio of 1:20.

    • Immerse the mordanted cotton fabric in the dyebath.

    • Slowly raise the temperature to a simmer (around 88-93°C or 190-200°F) and maintain for 1-2 hours with regular stirring.

  • Post-treatment:

    • Allow the fabric to cool in the dyebath for deeper shades.

    • Remove the fabric, rinse with lukewarm water, and then wash with a neutral detergent.

    • Rinse thoroughly and air dry away from direct sunlight.

Color Fastness Testing

The following standard methods from the International Organization for Standardization (ISO) should be used to evaluate the color fastness of the dyed fabrics.

  • Color Fastness to Washing (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering procedures. A specimen of the dyed fabric, in contact with a multi-fiber strip, is laundered in a soap solution under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the staining of the multi-fiber strip are assessed using grey scales.

  • Color Fastness to Rubbing (ISO 105-X12): This test determines the resistance of the color to rubbing off and staining other materials. A colored test specimen is rubbed with a dry and a wet white cotton cloth under specified conditions. The staining of the white cloths is assessed using the grey scale for staining.

  • Color Fastness to Light (ISO 105-B02): This method evaluates the resistance of the color to the action of an artificial light source that simulates natural daylight. A specimen of the dyed fabric is exposed to the light under prescribed conditions along with a set of blue wool standards. The color fastness is assessed by comparing the change in color of the specimen with that of the standards.

Visualizing the Sustainable Dyeing Workflow

The following diagram illustrates the logical flow of a sustainable textile dyeing process using natural alternatives to this compound.

SustainableDyeingWorkflow Start Start: Raw Cotton Fabric Pretreatment Enzymatic Pre-treatment (Desizing & Scouring) Start->Pretreatment Mordanting Mordanting (e.g., with Alum) Pretreatment->Mordanting Dyeing Dyeing Process Mordanting->Dyeing NaturalDyeSource Natural Dye Source (e.g., Walnut Husks, Cutch) DyeExtraction Dye Extraction NaturalDyeSource->DyeExtraction DyeExtraction->Dyeing PostTreatment Post-treatment (Washing & Rinsing) Dyeing->PostTreatment EffluentTreatment Effluent Treatment (Biodegradable) Dyeing->EffluentTreatment Drying Drying PostTreatment->Drying QualityControl Quality Control (Color Fastness Testing) Drying->QualityControl FinishedFabric Finished Sustainable Brown Fabric QualityControl->FinishedFabric

Sustainable Textile Dyeing Workflow

This guide demonstrates that natural dyes from sources like walnut husks and cutch, especially when combined with enzymatic pre-treatments, present viable and more sustainable alternatives to synthetic dyes like this compound. While further research is needed for a direct and comprehensive comparison of all performance and environmental parameters, the existing data strongly supports the potential of these natural alternatives to contribute to a cleaner and more environmentally responsible textile industry.

References

A Comparative Analysis of the Fastness Properties of Vat Brown 1 and Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile coloration, the selection of dyes is paramount to achieving the desired aesthetic and performance characteristics of the final product. Among the critical performance indicators, fastness properties—which denote a dye's resistance to fading or color transfer under various conditions—are of utmost importance for researchers and scientists in drug development and other fields where color stability is crucial. This guide provides an objective comparison of the fastness properties of C.I. Vat Brown 1 against those of representative reactive dyes, supported by experimental data and standardized testing protocols.

Executive Summary

Vat dyes, including this compound, are renowned for their exceptional all-around fastness properties.[1] This is attributed to their application method, which involves solubilization in a reducing bath, absorption by the fiber, and subsequent oxidation to an insoluble form within the fiber structure.[2] This mechanical trapping results in superior resistance to light, washing, and rubbing.[2]

Reactive dyes, on the other hand, form a strong, permanent covalent bond with cellulosic fibers.[3] This chemical bond imparts excellent wash fastness.[4] However, their light and rubbing fastness can vary depending on the specific chemical structure of the dye molecule.

Comparative Fastness Data

The following table summarizes the quantitative fastness ratings for this compound and a selection of C.I. Reactive Brown dyes. The ratings are based on standardized test methods, where a higher number indicates better fastness.

Fastness PropertyTest StandardThis compoundC.I. Reactive Brown 11C.I. Reactive Brown 9C.I. Reactive Brown 44
Light Fastness ISO 105-B02774-55-6
Wash Fastness (Color Change) ISO 105-C06553-44-5
Wash Fastness (Staining) ISO 105-C065-4-54-5
Rubbing Fastness (Dry) ISO 105-X124-5---
Rubbing Fastness (Wet) ISO 105-X123-4---
Chlorine Bleach Fastness -4-5--4-5
Perspiration Fastness -5-4-54-5

Note: Data for reactive dyes can vary based on the specific dye and dyeing process. The data presented is a representative compilation from available sources.

Experimental Protocols

The fastness properties cited in this guide are determined by standardized experimental procedures. Below are detailed methodologies for the key experiments.

Light Fastness (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus : A xenon arc fading lamp, conforming to the specifications of ISO 105-B02, is used.

  • Test Specimen : A representative sample of the dyed textile is prepared.

  • Procedure : The specimen is exposed to the artificial light under controlled conditions of temperature and humidity, alongside a set of blue wool references (ranging from 1 for very low light fastness to 8 for very high light fastness).

  • Evaluation : The color fastness is assessed by comparing the change in color of the test specimen with that of the blue wool references. The rating corresponds to the blue wool reference that shows a similar degree of fading.

Wash Fastness (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.

  • Apparatus : A suitable washing machine, such as a Launder-Ometer, with stainless steel containers is used.

  • Test Specimen : A specimen of the dyed textile is prepared and stitched together with a multi-fiber adjacent fabric.

  • Procedure : The composite specimen is mechanically agitated in a solution of soap and sodium carbonate at a specified temperature and for a specific duration. Stainless steel balls are added to the container to simulate mechanical action.

  • Evaluation : After washing and drying, the change in color of the specimen and the degree of staining on the multi-fiber adjacent fabric are assessed using the respective Grey Scales.

Rubbing Fastness (ISO 105-X12)

This method, also known as crocking, determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

  • Apparatus : A crockmeter, which has a rubbing finger of a specified diameter and applies a constant downward force, is used.

  • Test Specimen : A sample of the dyed textile is mounted on the base of the crockmeter.

  • Procedure : A dry, and separately, a wet, white cotton rubbing cloth is rubbed against the test specimen for a specified number of cycles.

  • Evaluation : The degree of color transferred to the white rubbing cloth is assessed by comparing it with the Grey Scale for Staining.

Logical Flow of Dye Fastness Comparison

G cluster_dyes Dye Selection cluster_testing Fastness Property Testing cluster_evaluation Evaluation VatBrown1 This compound LightFastness Light Fastness (ISO 105-B02) VatBrown1->LightFastness Testing WashFastness Wash Fastness (ISO 105-C06) VatBrown1->WashFastness Testing RubbingFastness Rubbing Fastness (ISO 105-X12) VatBrown1->RubbingFastness Testing ReactiveDyes Reactive Dyes ReactiveDyes->LightFastness Testing ReactiveDyes->WashFastness Testing ReactiveDyes->RubbingFastness Testing Comparison Comparative Analysis LightFastness->Comparison WashFastness->Comparison RubbingFastness->Comparison Conclusion Conclusion: This compound generally exhibits superior all-around fastness, while Reactive Dyes excel in wash fastness. Comparison->Conclusion

Caption: Comparative workflow for dye fastness evaluation.

Conclusion

The data and experimental protocols presented in this guide demonstrate that while both this compound and reactive dyes offer high-performance characteristics, their strengths lie in different areas. This compound provides exceptional overall fastness, making it a suitable choice for applications requiring high durability against light, washing, and rubbing. Reactive dyes, due to their covalent bonding with the fiber, offer outstanding wash fastness and a wide, vibrant shade range. The choice between these dye classes will ultimately depend on the specific performance requirements of the end product. For applications where resistance to repeated laundering is the primary concern, reactive dyes are an excellent option. However, for textiles exposed to a combination of stringent conditions, including sunlight and abrasion, this compound presents a more robust solution.

References

A Comparative Analysis of Vat Brown 1 and Other Commercial Brown Dyes for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of C.I. Vat Brown 1 with other commercially significant brown dyes. The following sections present a comparative analysis of their performance characteristics, supported by experimental data and detailed methodologies for key performance indicators. This document is intended to assist researchers and professionals in the selection of appropriate dyes for their specific applications based on objective performance metrics.

Overview of Compared Dyes

This comparison focuses on this compound and other representative commercial brown dyes from different dye classes, including other vat dyes, disperse dyes, and reactive dyes.

  • This compound (C.I. 70800): A member of the anthraquinone (B42736) class of vat dyes, known for its good fastness properties on cellulosic fibers.[1]

  • Vat Brown 3 (C.I. 69015): Also an anthraquinone-based vat dye, it is often used for dyeing cotton and can be processed into organic pigments.[2][3][4][5]

  • Vat Orange 7 (C.I. 71105): While orange in color, this vat dye is relevant as it can be used in combination to create brown shades and is used on cotton and polyester (B1180765) blends.

  • Disperse Brown Dyes: This class of dyes is primarily used for dyeing polyester and is characterized by its application from a fine dispersion in water.

  • Reactive Brown Dyes: These dyes form a covalent bond with the fiber, typically cellulosic materials like cotton, leading to excellent wash fastness.

Comparative Performance Data

The following tables summarize the key performance characteristics of the selected dyes based on available data. The fastness properties are rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Table 1: General Properties of Compared Dyes

PropertyThis compoundVat Brown 3Vat Orange 7Disperse Brown DyesReactive Brown Dyes
C.I. Name 708006901571105VariesVaries
CAS Number 2475-33-4131-92-04424-06-0VariesVaries
Molecular Formula C42H18N2O6C42H23N3O6C26H12N4O2VariesVaries
Primary Substrate Cotton, Viscose, SilkCotton, Viscose, Wool, SilkCotton, Polyester/Cotton BlendsPolyesterCotton, Viscose
Solubility Insoluble in waterInsoluble in waterInsoluble in waterInsoluble in water, applied as a dispersionSoluble in water

Table 2: Fastness Properties of Compared Dyes

Fastness PropertyThis compoundVat Brown 3Vat Orange 7Disperse Brown DyesReactive Brown Dyes
Light Fastness (Xenon Arc) 7-87-86-7Generally Good to ExcellentGood to Excellent
Washing Fastness (ISO 105-C06) 555Good to ExcellentExcellent
Rubbing Fastness (Dry) (ISO 105-X12) 4-5Data not available4-5GoodGood
Rubbing Fastness (Wet) (ISO 105-X12) 4Data not available3-4Moderate to GoodGood
Chlorine Bleach Fastness 4-555Generally PoorGenerally Poor to Moderate
Perspiration Fastness (AATCC 15) 5Data not availableData not availableGoodExcellent

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data tables, based on internationally recognized standards.

Light Fastness Testing (Based on ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus: Xenon arc lamp fading apparatus, blue wool standards.

  • Procedure:

    • A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

    • Simultaneously, a set of blue wool standards is exposed under the same conditions.

    • The exposure is continued until a specified change in color of the specimen or the blue wool standards is observed.

    • The light fastness is assessed by comparing the change in color of the specimen with that of the blue wool standards. The rating is given on a scale of 1 (very poor) to 8 (excellent).

Washing Fastness Testing (Based on ISO 105-C06)

This method is designed to determine the resistance of the color of textiles to domestic and commercial laundering procedures.

  • Apparatus: Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath. Stainless steel balls.

  • Procedure:

    • A specimen of the dyed textile is stitched together with a specified multifibre adjacent fabric.

    • The composite specimen is placed in a container with a specified amount of detergent solution and stainless steel balls.

    • The container is rotated in the Launder-Ometer at a specified temperature (e.g., 40°C, 60°C) for a specified time (e.g., 30 minutes).

    • After the washing cycle, the specimen is rinsed and dried.

    • The change in color of the specimen and the degree of staining on the adjacent multifibre fabric are assessed using grey scales. The rating is on a scale of 1 (poor) to 5 (excellent).

Rubbing Fastness Testing (Based on ISO 105-X12)

This method assesses the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus: Crockmeter.

  • Procedure:

    • A specimen of the dyed textile is mounted on the base of the Crockmeter.

    • A standard white cotton rubbing cloth is fixed to the rubbing finger of the Crockmeter.

    • The rubbing cloth is moved back and forth over the specimen a specified number of times (e.g., 10 cycles) with a specified downward force.

    • The test is performed with both a dry and a wet rubbing cloth.

    • The amount of color transferred to the rubbing cloth is assessed by comparing it with a grey scale for staining. The rating is on a scale of 1 (heavy staining) to 5 (no staining).

Visualizations

Dye Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable brown dye based on application requirements.

DyeSelectionWorkflow start Define Application Requirements substrate Identify Substrate (e.g., Cotton, Polyester) start->substrate cotton Cellulosic (Cotton, Viscose) substrate->cotton Cellulosic polyester Synthetic (Polyester) substrate->polyester Synthetic fastness Determine Required Fastness Properties (Light, Wash, Rubbing) process Consider Application Process (e.g., Exhaust, Continuous) fastness->process testing Perform Lab-Scale Dyeing & Testing process->testing vat_reactive Vat or Reactive Dyes cotton->vat_reactive disperse Disperse Dyes polyester->disperse vat_reactive->fastness disperse->fastness final_selection Select Optimal Dye testing->final_selection

Caption: A workflow for selecting the appropriate brown dye.

Vat Dyeing Process

This diagram outlines the fundamental steps involved in the application of vat dyes to cellulosic fibers.

VatDyeingProcess start Insoluble Vat Dye Pigment reduction Reduction (Vatting) + Sodium Hydrosulfite + Sodium Hydroxide start->reduction leuco Soluble Leuco-Vat Dye (Sodium Salt) reduction->leuco dyeing Dyeing of Cellulosic Fiber (Adsorption & Diffusion) leuco->dyeing oxidation Oxidation (Air or Chemical) - e- dyeing->oxidation insoluble_dye Insoluble Vat Dye (Trapped in Fiber) oxidation->insoluble_dye soaping Soaping (Removal of surface dye, crystallization) insoluble_dye->soaping final Final Dyed Fabric soaping->final

Caption: The key stages of the vat dyeing process.

References

Validating the purity of Vat Brown 1 using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for validating the purity of Vat Brown 1 (C.I. 70800), a perinone-type vat dye. It is intended for researchers, scientists, and professionals in drug development and materials science who require high-purity dyes for their applications. This document outlines detailed experimental protocols, presents comparative data, and discusses the performance of this compound against alternative brown dyes.

Introduction to this compound and its Alternatives

This compound is a synthetic organic dye known for its excellent fastness properties, making it suitable for dyeing cotton and other cellulosic fibers. Its purity is critical for consistent color quality, reproducibility of dyeing processes, and in specialized applications where impurities can interfere with performance. Common alternatives to this compound include other vat dyes like Vat Brown 3 and Vat Brown 5, as well as dyes from other classes such as sulfur dyes and reactive dyes, each with distinct chemical structures and application properties.

Analytical Techniques for Purity Validation

A multi-pronged analytical approach is recommended for the comprehensive purity validation of this compound. The following techniques provide complementary information regarding the identity, purity, and impurity profile of the dye.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantitative purity assessment. It separates the main dye component from impurities, allowing for accurate quantification.

  • Mass Spectrometry (MS): Used for the identification of the main component and impurities by providing accurate molecular weight information.

  • UV-Visible Spectroscopy: A straightforward method to confirm the identity of the dye and to check for impurities that absorb at different wavelengths.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule, serving as a fingerprint for the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, which is invaluable for the unambiguous identification of the dye and its impurities.

The selection of techniques depends on the specific requirements of the application, with HPLC and Mass Spectrometry being the most critical for quantitative purity determination and impurity identification.

Comparative Data of Analytical Techniques

The following table summarizes the typical data obtained from various analytical techniques for a commercial sample of this compound.

Analytical TechniqueParameterResult for this compoundInterpretation
HPLC Purity (Area %)98.5%High purity with minor impurities detected.
Retention Time8.2 minCharacteristic for the main component under specific conditions.
Mass Spectrometry [M+H]⁺m/z 493.10Corresponds to the expected molecular weight of this compound.
UV-Vis λmax460 nmCharacteristic absorption maximum in the visible region.
FTIR Key Peaks (cm⁻¹)1650 (C=O), 1580 (C=C), 3050 (Ar-H)Confirms the presence of characteristic functional groups.
¹H NMR Chemical Shifts (ppm)7.5-8.5 (aromatic protons)Consistent with the expected aromatic structure.

Comparison with Alternative Brown Dyes

The table below compares the purity and performance characteristics of this compound with other common brown dyes.

DyeClassTypical Purity (%)Key AdvantagesKey Disadvantages
This compound Vat98-99%Excellent light and wash fastnessRequires reducing agent for application
Vat Brown 3 Vat97-99%Good all-round fastness propertiesDull shade compared to this compound
Sulphur Brown 1 Sulphur85-95%Low costPoor rubbing fastness, environmental concerns
Reactive Brown 18 Reactive95-98%Bright shades, easy applicationModerate light fastness, requires alkaline conditions

Detailed Experimental Protocols

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: 460 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a suitable solvent (e.g., N,N-dimethylformamide), followed by dilution with the mobile phase.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Sample Introduction: Direct infusion or coupled with an HPLC system.

  • Data Acquisition: Scan over a mass range of m/z 100-1000.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: N,N-dimethylformamide.

  • Procedure: Prepare a dilute solution of the dye and record the absorbance spectrum from 300 to 700 nm.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the dye sample.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the purity validation of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Interpretation A This compound Sample B Dissolution in a Suitable Solvent A->B C HPLC B->C D Mass Spectrometry B->D E UV-Vis Spectroscopy B->E F FTIR Spectroscopy B->F G Purity Calculation (%) C->G H Impurity Identification D->H I Structural Confirmation E->I F->I J Final Purity Report G->J H->J I->J G cluster_0 Purity Assessment cluster_1 Identity Confirmation cluster_2 Structural Elucidation HPLC HPLC Quantitative Purity Impurity Profile Purity Report Purity Report HPLC:f0->Purity Report MS Mass Spectrometry Molecular Weight MS:f0->Purity Report Spectroscopy Spectroscopy (UV-Vis, FTIR) Functional Groups Chromophore Spectroscopy:f0->Purity Report NMR NMR Detailed Structure NMR:f0->Purity Report

A Comparative Analysis of the Environmental Impact of Brown Dyes: Synthetic vs. Natural

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the environmental and toxicological profiles of common brown colorants, providing researchers, scientists, and drug development professionals with the data-driven insights needed for informed selection.

The pervasive use of brown dyes across the textile, cosmetic, and food industries necessitates a thorough understanding of their environmental footprint. This guide offers a comparative analysis of synthetic and natural brown dyes, presenting quantitative data on their environmental impact, detailed experimental protocols for toxicity assessment, and a look into the molecular mechanisms of their toxicological effects.

Quantitative Environmental Impact Analysis

The following table summarizes key environmental impact parameters for representative synthetic and natural brown dyes. It is important to note that data for specific dyes can be limited, and in some cases, proxies or general data for a dye class are used.

ParameterSynthetic Brown DyesNatural Brown Dyes
Dye Examples Acid Brown 434 (proxy), Bismarck Brown Y, Basic Brown 1Walnut (from husk), Oak (from bark/leaves)
Acute Oral Toxicity (LD50) > 2000 mg/kg (for Acid Brown 83, a proxy for brown azo dyes)Data not readily available, generally considered low toxicity
Aquatic Toxicity Can be toxic to aquatic life. Azo dyes, in general, can disrupt ecosystems by reducing light penetration. Bismarck Brown Y has been shown to induce malformations in frogs.Data not readily available, but generally considered less toxic than synthetic dyes.
Biodegradability Variable. For example, Brown 703 showed 71.36% degradation under optimized conditions. Azo dyes can be resistant to degradation.Generally biodegradable. Natural dye effluents have a reported BOD5/COD ratio of approximately 0.5, indicating good biodegradability.
Chemical Oxygen Demand (COD) High. Textile wastewater containing synthetic dyes can have a high COD:BOD ratio (e.g., ~5:1).Can be high, but the biodegradable fraction is also significant. Reported COD for natural dye effluents ranges from 1,316-2,453 mg/L.
Biochemical Oxygen Demand (BOD) Variable, often lower than COD, indicating less biodegradable organic matter.Reported BOD for natural dye effluents ranges from 203-975 mg/L.
Heavy Metal Content Some azo dyes can contain heavy metals as part of their chemical structure or from the manufacturing process.Can be present. One study found lead and cadmium levels in some walnut tree bark samples to be above tolerance limits.[1]

Experimental Protocols for Environmental Impact Assessment

Standardized testing protocols are crucial for evaluating the environmental impact of dyes. Below are detailed methodologies for two key ecotoxicological tests.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the toxicity of a substance on freshwater green algae.

Principle: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control group is determined.

Procedure:

  • Test Organism: A pure, exponentially growing culture of a recommended algal species is used.

  • Test Concentrations: A geometric series of at least five concentrations of the test substance is prepared in a suitable growth medium. A control group with no test substance is also included.

  • Experimental Setup: The algal cultures are incubated in flasks under constant temperature (21-24°C), and continuous, uniform illumination.

  • Data Collection: The cell concentration in each flask is measured at least every 24 hours for 72 hours using a particle counter or a microscope.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. The EC50 (the concentration causing 50% inhibition of growth) is calculated.

OECD 202: Daphnia sp., Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna.

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, meaning they are unable to swim after gentle agitation.

Procedure:

  • Test Organism: Healthy, young Daphnia magna from a laboratory culture are used.

  • Test Concentrations: At least five concentrations of the test substance are prepared in a suitable medium. A control group is also included.

  • Experimental Setup: The daphnids are placed in test vessels containing the different concentrations of the test substance and incubated at a constant temperature (18-22°C) with a defined light-dark cycle.

  • Data Collection: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours.

  • Endpoint: The primary endpoint is the EC50 at 48 hours, which is the concentration of the test substance that immobilizes 50% of the daphnids.

Toxicological Signaling Pathway

The toxicity of many synthetic dyes, particularly azo dyes, is linked to their breakdown into harmful aromatic amines. These compounds can induce cellular stress and lead to programmed cell death (apoptosis). The diagram below illustrates a simplified signaling pathway for chemical-induced apoptosis mediated by reactive oxygen species (ROS) and the p53 tumor suppressor protein, a mechanism relevant to the toxicity of certain brown dyes like Bismarck Brown Y.

Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Brown_Dye Synthetic Brown Dye (e.g., Bismarck Brown Y) ROS Reactive Oxygen Species (ROS) Increase Brown_Dye->ROS Metabolic Activation Cell_Membrane DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Chemical-induced apoptosis pathway.

Experimental Workflow for Environmental Impact Assessment

The logical flow for assessing the environmental impact of a new dye involves a series of standardized tests. The following diagram outlines a typical workflow.

Experimental_Workflow Start New Brown Dye PhysChem Physicochemical Properties Start->PhysChem Biodegradability Biodegradability Assessment PhysChem->Biodegradability Aquatic_Toxicity Aquatic Toxicity Testing Biodegradability->Aquatic_Toxicity Algal_Toxicity Algal Toxicity (OECD 201) Aquatic_Toxicity->Algal_Toxicity Invertebrate_Toxicity Invertebrate Toxicity (OECD 202) Aquatic_Toxicity->Invertebrate_Toxicity Data_Analysis Data Analysis & Risk Assessment Algal_Toxicity->Data_Analysis Invertebrate_Toxicity->Data_Analysis Conclusion Environmental Impact Profile Data_Analysis->Conclusion

Caption: Environmental impact assessment workflow.

References

Performance of Vat Brown 1 on Cellulosic Fibers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of Vat Brown 1 (C.I. 70800) on various cellulosic fibers, including cotton, linen, viscose, and lyocell. Due to the limited availability of direct comparative experimental data in published literature, this guide combines available quantitative data for cotton with qualitative performance descriptions for other fibers. It also presents a detailed experimental protocol for a comprehensive comparative study and introduces Vat Brown GG as a potential alternative.

Introduction to this compound and Cellulosic Fibers

This compound is an anthraquinone (B42736) vat dye known for its characteristic reddish-brown hue and generally good fastness properties.[1] Vat dyes, as a class, are insoluble in water and require a two-step dyeing process known as "vatting."[2] This involves reduction in an alkaline medium to a soluble leuco form, which has an affinity for cellulosic fibers, followed by oxidation back to the insoluble form within the fiber. This process imparts excellent wash and light fastness, making vat dyes suitable for applications requiring high durability.[1][3]

Cellulosic fibers, derived from plant sources, are the primary substrate for vat dyes. They can be broadly categorized as:

  • Natural Cellulosic Fibers: Cotton and linen (derived from flax/hemp).

  • Regenerated Cellulosic Fibers: Viscose and lyocell, which are produced from wood pulp.

The physical and chemical differences between these fibers, such as crystallinity, amorphous regions, and degree of polymerization, can influence their dyeing behavior and the final performance of the dyed textile.

Performance Comparison of this compound on Cellulosic Fibers

Quantitative Performance Data on Cotton

The following table summarizes the fastness properties of this compound on cotton fabric, based on available technical data.

Performance MetricTest Method (ISO)Rating (1-5 Scale, Light Fastness 1-8)
Light FastnessISO 105-B027
Washing Fastness (Color Change)ISO 105-C064-5
Washing Fastness (Staining)ISO 105-C065
Water Fastness (Color Change)ISO 105-E014-5
Water Fastness (Staining)ISO 105-E015
Perspiration Fastness (Acid & Alkali, Color Change)ISO 105-E044-5
Perspiration Fastness (Acid & Alkali, Staining)ISO 105-E045
Rubbing Fastness (Dry)ISO 105-X124
Rubbing Fastness (Wet)ISO 105-X123
Expected Performance on Other Cellulosic Fibers

Based on the known properties of linen, viscose, and lyocell, the following performance characteristics for this compound can be anticipated:

  • Linen (Flax/Hemp): As a natural cellulosic fiber similar to cotton, linen is expected to exhibit very good fastness properties with this compound, comparable to those seen with cotton. Dye uptake and levelness may vary slightly due to the different fiber morphology.

  • Viscose: Viscose is a regenerated cellulosic fiber with a less crystalline and more amorphous structure than cotton. This generally leads to higher dye uptake and potentially deeper shades. However, the lower wet modulus of viscose can sometimes result in slightly lower wet fastness properties compared to cotton. The dyeing temperature can influence the final shade, with lower temperatures producing a lighter color and higher temperatures a more yellow-toned brown.

  • Lyocell: Lyocell is another regenerated cellulosic fiber with a high degree of fibrillation potential. It is known for its high dye affinity, which can result in excellent color yield. The dyeing process needs to be carefully controlled to manage fibrillation and ensure level dyeing. The fastness properties are expected to be very good, similar to cotton.

Alternative Vat Dye: Vat Brown GG

Vat Brown GG (C.I. Vat Brown 3) is another common brown vat dye. While direct comparative data with this compound is limited, it is also known for its good overall fastness properties on cellulosic fibers.[1] A comparative experimental study, as outlined below, would be necessary to definitively determine the superior product for a specific application.

Experimental Protocols

To generate robust comparative data, the following detailed experimental protocols are provided.

Vat Dyeing Procedure (Exhaust Method)

This protocol describes a laboratory-scale exhaust dyeing method for comparing the performance of this compound on different cellulosic fabrics.

Materials:

  • This compound dye powder

  • Scoured and bleached fabrics: cotton, linen, viscose, lyocell

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Dispersing agent

  • Wetting agent

  • Acetic acid (CH₃COOH)

  • Hydrogen peroxide (H₂O₂) or Sodium perborate (B1237305) (NaBO₃·4H₂O)

  • Soap or synthetic detergent

  • Laboratory dyeing machine (e.g., Mathis Labomat)

Procedure:

  • Fabric Preparation: Cut equal weights of each fabric type (e.g., 5 grams).

  • Dye Stock Solution Preparation:

    • Calculate the required amount of this compound for a 2% shade on weight of fabric (owf).

    • Paste the dye with a small amount of dispersing agent and warm water.

    • Add this paste to a larger volume of water containing the required amount of sodium hydroxide and sodium hydrosulfite to reduce the dye to its soluble leuco form. The exact amounts will depend on the dye concentration and liquor ratio.

  • Dye Bath Preparation:

    • Set the material-to-liquor ratio to 1:20.

    • Fill the dyeing vessel with the required amount of water and add a wetting agent.

    • Add the prepared dye stock solution to the dyebath.

  • Dyeing:

    • Introduce the pre-wetted fabric samples into the dyebath.

    • Raise the temperature to 60°C and maintain for 45-60 minutes.

  • Rinsing: After dyeing, rinse the fabrics thoroughly with cold water.

  • Oxidation:

    • Prepare an oxidation bath with either hydrogen peroxide (e.g., 2 g/L) and acetic acid to maintain a pH of 5-6, or sodium perborate (e.g., 2 g/L).

    • Treat the rinsed fabrics in the oxidation bath at 50°C for 15-20 minutes.

  • Soaping:

    • Prepare a soaping bath containing 2 g/L of soap or synthetic detergent.

    • Treat the oxidized fabrics at 95°C (near boil) for 15 minutes to remove loose dye and stabilize the shade.

  • Final Rinsing and Drying: Rinse the soaped fabrics thoroughly with hot and then cold water, and air dry.

Performance Evaluation Methods

The following standard test methods should be used to evaluate the performance of the dyed fabrics.

Performance MetricStandard Test MethodBrief Description
Color Yield (K/S Value) InstrumentalMeasure the reflectance of the dyed fabrics using a spectrophotometer and calculate the K/S value using the Kubelka-Munk equation.
Color Fastness to Washing ISO 105-C06Launder the fabric samples with a standard detergent in a launderometer under specified conditions of temperature, time, and mechanical action.
Color Fastness to Light ISO 105-B02Expose the fabric samples to a xenon arc lamp that simulates natural daylight for a specified period.
Color Fastness to Rubbing (Crocking) ISO 105-X12Rub the fabric samples with a standard white cotton cloth under specified pressure using a crockmeter, in both dry and wet conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative performance evaluation of this compound.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_eval Performance Evaluation A Fabric Selection (Cotton, Linen, Viscose, Lyocell) E Exhaust Dyeing A->E B Dye Selection (this compound, Vat Brown GG) D Vatting (Reduction to Leuco Form) B->D C Reagent Preparation C->D D->E F Oxidation E->F G Soaping F->G H Color Yield (K/S) G->H I Wash Fastness (ISO 105-C06) G->I J Light Fastness (ISO 105-B02) G->J K Rubbing Fastness (ISO 105-X12) G->K L Comparative Analysis H->L I->L J->L K->L G A Insoluble Vat Dye B Soluble Leuco Form A->B Reduction (Alkali + Reducing Agent) C Fiber Penetration & Adsorption B->C Dyeing D Insoluble Dye Trapped in Fiber C->D Oxidation

References

Ecotoxicological Profile of Vat Brown 1 and a Comparative Analysis with Alternative Dyes

Author: BenchChem Technical Support Team. Date: December 2025

The textile industry's reliance on synthetic dyes has raised significant environmental concerns due to the potential for water pollution and toxicity to ecosystems. Vat dyes, including Vat Brown 1, are prized for their excellent colorfastness, yet their application and manufacturing processes present ecotoxicological challenges.[1][2] This guide provides a comparative analysis of the ecotoxicological profiles of this compound and its byproducts against alternative dye classes, such as reactive and disperse dyes, supported by available experimental data and standardized testing protocols.

Comparative Overview of Dye Classes

The selection of a dye class for textile applications involves a trade-off between performance and environmental impact. Vat, reactive, and disperse dyes are widely used for coloring cellulosic and synthetic fibers, each with distinct chemical properties and ecotoxicological footprints.

FeatureVat Dyes (e.g., this compound)Reactive DyesDisperse Dyes
Solubility Insoluble in water; require a reduction step ("vatting") to become soluble for dyeing.[3][4]Water-soluble.[5]Low water solubility; applied as a fine dispersion.
Application Complex reduction-oxidation process, often requiring high temperatures and harsh reducing agents.Form covalent bonds with fibers in an alkaline medium; requires large amounts of salt.Applied to hydrophobic fibers at high temperatures and pressure.
Wastewater Characteristics High pH, high salt concentration, and potential for residual hazardous chemicals and heavy metals from manufacturing.High total dissolved solids (TDS) due to salt, high pH, and unfixed, hydrolyzed dye leading to colored effluent.Can contain residual dyes and dispersing agents; colored and turbid wastewater can reduce light penetration in aquatic environments.
Ecotoxicological Concerns Persistence in the environment, potential for bioaccumulation of heavy metals, and toxicity of manufacturing byproducts such as aromatic amines.High salt content in effluent can be detrimental to aquatic life; hydrolyzed dye contributes to water coloration and can be difficult to remove.Some disperse dyes are suspected to be allergens and can be toxic to aquatic organisms; their low biodegradability is a concern.

Ecotoxicity Data

Table 1: Acute Toxicity of Various Vat Dyes to Lumbricus terrestris (24-hour exposure)

Vat DyeLC50 (mg/L)AdditivesLC50 with Additives (mg/L)
Red0.12NaOH and NaHSO₄0.12
Blue0.129NaOH and NaHSO₄0.21
Green0.3NaOH and NaHSO₄0.137

Source: Determination of Heavy Metals and Acute Toxicity Studies of Vat Dyes on Earthworm (Lumbricusterrestris) As Ecological Risk Indicators

These results indicate that vat dyes can be highly toxic to soil organisms. The study also detected the presence of heavy metals such as zinc, cadmium, manganese, lead, chromium, iron, and copper in the tested vat dyes, which contribute to their ecotoxicity.

Byproducts of this compound and their Ecotoxicological Significance

The manufacturing of this compound is a complex multi-step process with a low overall yield, leading to the generation of hazardous byproducts and waste. The synthesis involves intermediates such as anthraquinone (B42736) derivatives. While specific byproducts of this compound synthesis are not extensively documented in available literature, the production of anthraquinone-based dyes can lead to the formation of aromatic amines and other persistent organic pollutants. Aromatic amines are a class of compounds with known carcinogenic and mutagenic properties, posing a significant risk to environmental and human health.

Bioremediation studies on a similar dye, Vat Brown R, have identified potential degradation intermediates like 1,2-diaminoanthracene-9,10-dione and anthracene-9,10-dione. While the goal of bioremediation is to mineralize these into non-toxic compounds, the persistence of such intermediates in the environment is a concern.

Experimental Protocols

Standardized ecotoxicological tests are crucial for assessing the environmental risk of chemicals. The following are summaries of key OECD guidelines for testing the toxicity of dyes.

Earthworm Acute Toxicity Test (OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms, typically Eisenia fetida or Eisenia andrei.

Methodology:

  • Test Substance Preparation: The test substance is mixed with an artificial soil substrate. For insoluble substances like vat dyes, they can be incorporated with a suitable carrier.

  • Test Organisms: Adult earthworms with a well-developed clitellum are used.

  • Exposure: A specified number of worms (e.g., 10) are introduced into containers with the treated soil.

  • Test Concentrations: A range of at least five concentrations is tested in a geometric series.

  • Duration: The exposure period is 14 days.

  • Endpoints: Mortality is assessed at 7 and 14 days, and the LC50 (the concentration causing 50% mortality) is determined. Sub-lethal effects like weight loss can also be evaluated.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

Methodology:

  • Test Organisms: Young daphnids (neonates) aged less than 24 hours are used.

  • Test Solutions: A series of concentrations of the test substance are prepared in a suitable aqueous medium. For poorly soluble substances, a water accommodated fraction (WAF) may be used.

  • Exposure: Daphnids are exposed to the test solutions for 48 hours in static or semi-static conditions.

  • Endpoints: The primary endpoint is immobilization, defined as the inability to swim within 15 seconds of gentle agitation. The EC50 (the concentration causing 50% of the daphnids to be immobilized) is calculated at 24 and 48 hours.

Visualizing Workflows and Pathways

To better understand the processes involved in the assessment and fate of dyes like this compound, the following diagrams illustrate key workflows.

Experimental_Workflow_for_Ecotoxicity_Testing cluster_0 Test Substance Preparation cluster_1 Experimental Setup cluster_2 Data Collection & Analysis cluster_3 Comparative Assessment Vat_Brown_1 This compound Aquatic_Test Aquatic Toxicity Test (e.g., Daphnia magna) Vat_Brown_1->Aquatic_Test Terrestrial_Test Terrestrial Toxicity Test (e.g., Earthworm) Vat_Brown_1->Terrestrial_Test Alternative_Dyes Alternative Dyes Alternative_Dyes->Aquatic_Test Alternative_Dyes->Terrestrial_Test Mortality Mortality/Immobilization Aquatic_Test->Mortality Terrestrial_Test->Mortality Sublethal_Effects Sublethal Effects (e.g., Weight Loss) Terrestrial_Test->Sublethal_Effects LC50_EC50 LC50/EC50 Calculation Mortality->LC50_EC50 Sublethal_Effects->LC50_EC50 Risk_Assessment Ecotoxicological Risk Assessment LC50_EC50->Risk_Assessment

Caption: Experimental workflow for comparative ecotoxicity testing of dyes.

Biodegradation_Pathway Vat_Dye Vat Dye (e.g., Anthraquinone-based) Intermediates Aromatic Intermediates (e.g., Diaminoanthraquinone) Vat_Dye->Intermediates Bacterial Degradation Mineralization Mineralization (CO2, H2O, Biomass) Intermediates->Mineralization Further Degradation Non_Toxic Non-toxic Products (e.g., Phthalic Acid) Mineralization->Non_Toxic

Caption: Proposed microbial degradation pathway for anthraquinone-based vat dyes.

Conclusion

The ecotoxicological profile of this compound, and vat dyes in general, highlights significant environmental concerns stemming from their manufacturing process, application, and the inherent toxicity of the dyes and their byproducts. While offering superior colorfastness, the use of harsh chemicals, potential for heavy metal contamination, and the generation of persistent hazardous waste necessitate careful management and the exploration of safer alternatives.

Reactive dyes, while avoiding some of the hazardous reducing agents used for vat dyes, contribute significantly to the salinity of wastewater, which is also detrimental to aquatic ecosystems. Disperse dyes, used for synthetic fibers, present challenges due to their low solubility and potential for environmental persistence and toxicity.

A comprehensive comparison underscores that no single dye class is without environmental impact. The choice of dye should be guided by a life cycle assessment approach, considering not only the performance characteristics but also the entire process from chemical synthesis to wastewater treatment. For researchers and drug development professionals, understanding these ecotoxicological profiles is crucial for developing more sustainable practices and materials. Future research should focus on generating specific ecotoxicity data for widely used dyes like this compound and developing cleaner dyeing technologies and more readily biodegradable dye molecules.

References

A Comparative Guide to Vat Dyes: Computational and Experimental Perspectives on Vat Brown 1 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vat Brown 1 with two other commercially significant anthraquinone (B42736) vat dyes, Vat Brown 3 and Vat Green 1. The comparison is based on available experimental data and insights from computational modeling, offering a multifaceted view of their properties and potential applications, particularly in contexts relevant to drug development and material science.

Physicochemical and Performance Properties: A Tabular Comparison

The following tables summarize the key properties of this compound, Vat Brown 3, and Vat Green 1, based on publicly available data. Direct comparative studies under identical conditions are limited; therefore, data has been compiled from various sources and should be interpreted with this in mind.

Table 1: General and Physicochemical Properties

PropertyThis compoundVat Brown 3Vat Green 1
C.I. Name This compoundVat Brown 3Vat Green 1
CAS Number 2475-33-4[1]131-92-0128-58-5
Molecular Formula C₄₂H₁₈N₂O₆[2]C₄₂H₂₃N₃O₆C₃₆H₂₀O₄
Molecular Weight 646.60 g/mol [2]665.65 g/mol [3]516.54 g/mol
Color Reddish-brown[2]BrownBrilliant Green
Solubility Insoluble in water; slightly soluble in hot xylene and tetralin.Insoluble in water and ethanol; slightly soluble in xylene.Insoluble in water, ethanol, chloroform, and toluene; soluble in hot tetralin.

Table 2: Fastness Properties on Cotton (ISO Standards)

Fastness PropertyThis compoundVat Brown 3Vat Green 1
Light Fastness (ISO 105-B02) 7-877-8
Washing Fastness (ISO 105-C06) 554-5
Rubbing Fastness (Dry) (ISO 105-X12) 4-54-54-5
Rubbing Fastness (Wet) (ISO 105-X12) 3-444
Chlorine Bleach 4-554-5
Mercerizing 54-54-5

Table 3: Toxicological Profile (Qualitative)

Toxicological EndpointThis compoundVat Brown 3Vat Green 1
Mutagenicity (Ames Test) Data not available. Anthraquinone dyes can be mutagenic.Data not available. Anthraquinone dyes can be mutagenic.Data not available. Anthraquinone dyes can be mutagenic.
Aquatic Toxicity Data not available. Vat dyes can be toxic to aquatic life.Data not available. Vat dyes can be toxic to aquatic life.TL50 > 180 mg/L (96h, Pimephales promelas)
Cytotoxicity Data not available. Anthraquinones show cytotoxic effects on cancer cells.Data not available. Anthraquinones show cytotoxic effects on cancer cells.Data not available. Anthraquinones show cytotoxic effects on cancer cells.

Computational Modeling of Anthraquinone Dyes

While specific computational studies on this compound are scarce, extensive research on other anthraquinone dyes provides a robust framework for understanding its behavior through modeling.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic and optical properties of dyes.

  • Predicting Color and UV-Vis Spectra: TD-DFT calculations can accurately predict the maximum absorption wavelength (λmax) of dyes, which corresponds to their color. This is achieved by calculating the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Structure-Property Relationships: By modifying the chemical structure of the anthraquinone core in silico, researchers can predict how changes in substituents will affect the dye's color, solubility, and reactivity.

G cluster_0 Quantum Chemical Calculations Molecular Structure Molecular Structure DFT Optimization DFT Optimization Molecular Structure->DFT Optimization Input HOMO/LUMO Energies HOMO/LUMO Energies DFT Optimization->HOMO/LUMO Energies Molecular Properties Electronic Structure, Solubility, Reactivity DFT Optimization->Molecular Properties Output TD-DFT Calculation TD-DFT Calculation HOMO/LUMO Energies->TD-DFT Calculation Predicted λmax (Color) Predicted λmax (Color) TD-DFT Calculation->Predicted λmax (Color)

Workflow for Quantum Chemical Prediction of Dye Properties.
Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of dye molecules and their interactions with other materials, such as textile fibers or biological macromolecules.

  • Dye-Fiber Interactions: MD simulations can model the process of a dye molecule adsorbing onto and diffusing into a cellulose (B213188) fiber. These simulations help in understanding the forces driving the dyeing process, such as van der Waals forces and hydrogen bonding, and can predict the binding affinity of a dye to a substrate.

  • Self-Aggregation: Vat dyes are known to aggregate in solution, which can affect their dyeing performance. MD simulations can predict the extent of this aggregation and how it is influenced by factors like temperature and salt concentration.

G cluster_0 Molecular Dynamics Simulation of Dyeing Dye Molecule Dye Molecule Dye Molecule->Dye Molecule Aggregation Cellulose Fiber Cellulose Fiber Dye Molecule->Cellulose Fiber Adsorption & Diffusion Water Water Water->Dye Molecule Solvation Water->Cellulose Fiber Hydration

Interactions in a Dye-Fiber System Modeled by MD.

Relevance to Drug Development

The anthraquinone scaffold present in these vat dyes is also a common motif in many biologically active compounds, including several anticancer drugs (e.g., Doxorubicin, Mitoxantrone). Therefore, understanding the properties and interactions of these dyes can provide valuable insights for drug development professionals.

DNA Intercalation and Cytotoxicity

Many anthraquinone derivatives are known to exert their cytotoxic effects by intercalating into the minor groove of DNA, leading to inhibition of DNA replication and transcription. Computational docking studies are frequently employed to predict the binding mode and affinity of these compounds to DNA.

G Anthraquinone Derivative Anthraquinone Derivative Intercalation Intercalation Anthraquinone Derivative->Intercalation DNA Double Helix DNA Double Helix DNA Double Helix->Intercalation Inhibition of Replication/Transcription Inhibition of Replication/Transcription Intercalation->Inhibition of Replication/Transcription Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Inhibition of Replication/Transcription->Cell Cycle Arrest & Apoptosis

References

Safety Operating Guide

Proper Disposal and Handling of Vat Brown 1: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management of chemical substances is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Vat Brown 1, a synthetic vat dye. Adherence to these procedural steps is critical for minimizing risk and ensuring compliance with regulatory standards.

Safety and Hazard Attributes

This compound is a deep brown powder or granular substance that is insoluble in water.[1][2] It may cause skin and eye irritation, and ingestion can lead to moderate toxicity.[1][3] Therefore, handling this chemical requires strict adherence to safety protocols to avoid dust generation and direct contact.[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory. This includes:

  • Gloves: Protective gloves are necessary to prevent skin contact.

  • Protective Eyewear: Chemical safety goggles or other protective eyewear should be worn to shield against dust particles.

  • Dust Mask: An approved respirator or dust mask is essential to avoid inhalation of dust.

  • Protective Clothing: Wear appropriate clothing to minimize skin exposure.

Spill and Leak Procedures

In the event of a spill or leak, immediate and careful action is required to contain the substance and prevent wider contamination.

For Small Spills and Leakage:

  • Dampen the Material: The solid spill material should be dampened with water to prevent dust from becoming airborne.

  • Transfer to a Suitable Container: The dampened material should then be carefully transferred into a suitable, sealable container.

  • Clean Up Remaining Material: Use absorbent paper dampened with water to pick up any remaining residue.

  • Seal Contaminated Materials: All contaminated clothing and the absorbent paper must be sealed in a vapor-tight plastic bag for eventual disposal.

  • Decontaminate Surfaces: Wash all contaminated surfaces thoroughly with a soap and water solution.

  • Area Ventilation and Verification: Do not re-enter the contaminated area until a Safety Officer or other responsible person has verified that the area has been properly cleaned.

Proper Disposal Procedures

The disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Licensed Chemical Destruction: The material can be disposed of by removal to a licensed chemical destruction plant.

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another potential method of disposal.

  • Container Disposal: Empty containers should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning.

  • Avoid Sewer System Discharge: Do not discharge this compound or its waste into sewer systems.

The manufacturing process for vat dyes, including this compound, is known to generate hazardous waste, such as solvent still bottoms and filtration clarification sludges, which require careful disposal as per hazardous waste regulations.

Summary of Key Safety and Disposal Parameters

ParameterSpecificationSource
Physical State Powder or granular form
Color Deep brown
Solubility in Water Insoluble
Primary Hazards May cause skin and eye irritation; moderate toxicity if ingested.
Required PPE Gloves, protective eyewear, dust mask.
Spill Containment Dampen with water, collect in a sealed container.
Disposal Methods Licensed chemical destruction plant or controlled incineration.

This compound Disposal Workflow

The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound, from initial handling to final disposal.

VatBrown1_Disposal_Workflow cluster_preparation Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal A Wear Appropriate PPE: - Gloves - Goggles - Dust Mask B Spill Occurs C Dampen solid material with water B->C Immediate Action D Transfer dampened material to a suitable container C->D E Clean residue with damp absorbent paper D->E F Seal contaminated items in a vapor-tight bag E->F G Wash contaminated surfaces with soap and water F->G H Store sealed waste for disposal G->H Post-Cleanup I Dispose of waste via: - Licensed Chemical Destruction Plant OR - Controlled Incineration H->I Final Step

This compound Disposal Workflow Diagram

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vat Brown 1, a synthetic vat dye. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a multi-faceted approach to safety, combining engineering controls and personal protective equipment, is necessary to minimize exposure.[1][2] The primary route of exposure to be concerned about is the inhalation of dust particles, as well as skin and eye contact.[1][3]

Engineering Controls: The first line of defense is to handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to control airborne levels of the substance.[1] If a fume hood is not available, a powder containment hood or a glove box should be utilized. It is also crucial to have an eyewash facility and a safety shower readily accessible in the work area.

Personal Protective Equipment (PPE):

PPE CategorySpecificationsRationale
Respiratory Protection A NIOSH-approved respirator with P100 (HEPA) filters is recommended, especially when handling the powder form.To prevent inhalation of airborne dust particles, which can cause respiratory irritation.
Eye and Face Protection Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of dust generation or splashes.To protect the eyes from dust, which may cause irritation and inflammation.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required.To prevent skin contact, which may cause irritation in sensitive individuals.
Protective Clothing A lab coat or a chemical-resistant apron should be worn. For larger quantities or when there is a significant potential for dust generation, disposable coveralls are recommended.To minimize skin contact with the chemical.
Footwear Closed-toe shoes are mandatory.Standard laboratory safety practice to protect against spills.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe disposal_solid Segregate Solid Waste cleanup_ppe->disposal_solid disposal_liquid Segregate Liquid Waste cleanup_ppe->disposal_liquid disposal_label Label Waste Containers disposal_solid->disposal_label disposal_liquid->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store

Caption: A flowchart illustrating the step-by-step process for safely handling this compound.

Detailed Methodologies:

  • Preparation: Before handling this compound, ensure all necessary PPE is correctly worn. The primary workspace should be a certified chemical fume hood to minimize inhalation exposure.

  • Handling: When weighing the powdered dye, do so gently to avoid creating dust. For dissolution, if applicable, add the powder to the solvent slowly.

  • Cleanup and Decontamination: After handling, thoroughly decontaminate all work surfaces with a suitable cleaning agent. Remove and dispose of contaminated PPE, such as gloves, in a designated waste container.

  • Personal Hygiene: Wash hands and face thoroughly after handling the substance and before eating, drinking, or leaving the laboratory.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Response Plan for this compound Incidents cluster_exposure Personal Exposure cluster_spill Spill incident Incident Occurs skin_contact Skin Contact incident->skin_contact eye_contact Eye Contact incident->eye_contact inhalation Inhalation incident->inhalation ingestion Ingestion incident->ingestion small_spill Small Spill incident->small_spill large_spill Large Spill incident->large_spill action_skin Flush with soap and water. Seek medical aid if irritation persists. skin_contact->action_skin action_eye Immediately flush with water for 15 mins. Seek immediate medical attention. eye_contact->action_eye action_inhalation Move to fresh air. Seek immediate medical attention. inhalation->action_inhalation action_ingestion Give 2-4 cupfuls of milk or water. Seek immediate medical attention. ingestion->action_ingestion action_small_spill Dampen with water, sweep up, and place in a suitable container. small_spill->action_small_spill action_large_spill Evacuate area and contact EHS. large_spill->action_large_spill

Caption: A decision-making diagram for emergency responses to this compound incidents.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Should skin contact occur, flush the affected area with plenty of soap and water. If irritation develops or persists, seek medical aid.

  • Inhalation: If this compound is inhaled, move the individual to an area with fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: If the substance is ingested by a conscious and alert individual, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: For small spills, dampen the solid material with water and then carefully transfer it to a suitable, sealed container for disposal. Use absorbent paper dampened with water to clean up any remaining material. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization: All waste contaminated with this compound, including the chemical itself, contaminated PPE, and cleaning materials, should be considered hazardous waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Solid and liquid waste should be kept in separate, clearly labeled containers.

  • Containment and Labeling: Use chemically resistant containers with secure, tight-fitting lids for waste storage. All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents. The date when waste was first added to the container should also be included.

  • Storage: Store hazardous waste in a designated, well-ventilated area away from general laboratory traffic and incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through a certified hazardous waste disposal service, in accordance with all local, state, and federal regulations.

By implementing these comprehensive safety and handling procedures, laboratories can significantly mitigate the risks associated with this compound, fostering a safer research environment.

References

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Feasible Synthetic Routes

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Reactant of Route 2
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